Diethylgalactarate
Description
Structure
3D Structure
Properties
CAS No. |
15909-67-8 |
|---|---|
Molecular Formula |
C10H18O8 |
Molecular Weight |
266.24 g/mol |
IUPAC Name |
diethyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C10H18O8/c1-3-17-9(15)7(13)5(11)6(12)8(14)10(16)18-4-2/h5-8,11-14H,3-4H2,1-2H3/t5-,6+,7+,8- |
InChI Key |
VYFOOXBIRRKSIH-SOSBWXJGSA-N |
SMILES |
CCOC(=O)C(C(C(C(C(=O)OCC)O)O)O)O |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H]([C@@H]([C@H](C(=O)OCC)O)O)O)O |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(=O)OCC)O)O)O)O |
Synonyms |
Diethyl mucate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl Galactarate from Galactaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of diethyl galactarate from galactaric acid, a process of significant interest in medicinal chemistry and drug development. Diethyl galactarate, a chiral building block, offers a versatile scaffold for the synthesis of a variety of complex molecules. This document details the underlying chemical principles, a step-by-step experimental protocol for its synthesis via Fischer esterification, methods for its purification and characterization, and a discussion of its applications in the pharmaceutical industry.
Introduction: The Significance of Diethyl Galactarate
Galactaric acid, also known as mucic acid, is a renewable resource derivable from galactose. Its conversion to diethyl galactarate transforms a highly polar, water-soluble dicarboxylic acid into a more synthetically tractable diester. This esterification enhances its solubility in organic solvents, making it a valuable chiral precursor for the synthesis of various bioactive molecules and pharmaceutical intermediates. The inherent C2 symmetry and multiple stereocenters of the galactarate backbone provide a rigid and predictable framework for the design of novel therapeutics, including enzyme inhibitors and chiral ligands for asymmetric catalysis.
The Chemistry of Synthesis: Fischer-Speier Esterification
The synthesis of diethyl galactarate from galactaric acid is typically achieved through a Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.
Reaction Mechanism
The Fischer esterification is a reversible, equilibrium-driven process. The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates one of the carbonyl oxygens of galactaric acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the diethyl ester product.
To drive the equilibrium towards the formation of diethyl galactarate, it is crucial to either use a large excess of the alcohol (ethanol) or to remove the water formed during the reaction.
Experimental Protocol: Synthesis of Diethyl Galactarate
This section provides a detailed, self-validating protocol for the synthesis of diethyl galactarate.
Materials and Reagents
| Material/Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Galactaric Acid | C₆H₁₀O₈ | 210.14 | 10.0 g |
| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 2.0 mL |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10.0 g of galactaric acid in 100 mL of absolute ethanol.
-
Catalyst Addition: While stirring, slowly add 2.0 mL of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The initially cloudy suspension should become a clear, homogeneous solution as the reaction progresses.
-
Neutralization: After cooling the reaction mixture to room temperature, slowly and carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid. Continue addition until the effervescence ceases.
-
Solvent Removal: Remove the ethanol from the neutralized mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add approximately 50 mL of deionized water and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude diethyl galactarate as a viscous oil or semi-solid.
Figure 1: Experimental workflow for the synthesis and purification of diethyl galactarate.
Purification and Characterization
Purification of the crude product is essential to obtain diethyl galactarate of high purity, suitable for subsequent applications.
Purification by Recrystallization
Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
Procedure:
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective. Diethyl galactarate is soluble in hot ethanol and less soluble in cold water.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Induce Crystallization: While the solution is still warm, slowly add water dropwise until the solution becomes faintly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₈ |
| Molecular Weight | 266.24 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 134-136 °C |
Spectroscopic Characterization
The FTIR spectrum of diethyl galactarate provides key information about its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~2980, 2940 | C-H stretching (alkyl groups) |
| ~1730 | C=O stretching (ester carbonyl) |
| ~1200, 1100 | C-O stretching (ester and alcohol) |
A notable feature in the IR spectrum of some diethyl galactarate samples is the presence of a lactone-specific band around 1728 cm⁻¹, which may indicate the formation of a lactone side product through intramolecular esterification.[1]
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized diethyl galactarate.
¹H NMR (in CDCl₃):
-
~1.2-1.3 ppm (t, 6H): Methyl protons (-OCH₂CH₃)
-
~3.5-4.5 ppm (m, 8H): Methylene protons (-OCH₂CH₃) and methine protons (-CH(OH)-)
-
Variable (br s, 4H): Hydroxyl protons (-OH)
¹³C NMR (in CDCl₃):
-
~14 ppm: Methyl carbons (-OCH₂CH₃)
-
~62 ppm: Methylene carbons (-OCH₂CH₃)
-
~70-75 ppm: Methine carbons (-CH(OH)-)
-
~173 ppm: Carbonyl carbons (-C=O)
Applications in Drug Development
Diethyl galactarate serves as a valuable chiral building block in the synthesis of a variety of pharmaceutical agents and complex molecules.[2] Its rigid, C2-symmetric core and multiple hydroxyl groups allow for diverse chemical modifications.
Synthesis of Chiral Ligands
The hydroxyl groups of diethyl galactarate can be functionalized to create chiral ligands for asymmetric catalysis. These ligands can be employed in reactions such as asymmetric hydrogenation and carbon-carbon bond-forming reactions, which are crucial in the synthesis of enantiomerically pure drugs.
Precursor for Bioactive Molecules
Diethyl galactarate is a precursor for the synthesis of various bioactive compounds. For instance, it can be converted into protected derivatives that serve as key intermediates in the total synthesis of natural products with potential therapeutic properties.[2] Furthermore, derivatives of galactaric acid are being explored for their potential in drug delivery systems, leveraging their biocompatibility and functionality.
Conclusion
The synthesis of diethyl galactarate from galactaric acid via Fischer esterification is a robust and scalable process that provides access to a valuable chiral building block for drug discovery and development. This guide has outlined a detailed experimental protocol, purification methods, and comprehensive characterization data to aid researchers in the successful synthesis and application of this important molecule. The versatility of diethyl galactarate as a chiral synthon ensures its continued relevance in the pursuit of novel and effective therapeutics.
References
- [This is a placeholder for a general organic chemistry textbook reference discussing Fischer esterific
- Comparative FTIR spectra: diethyl galactarate, 1a , and diethyl- 2, 3: 4, 5 - ResearchGate. (URL not available for direct linking)
-
Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate - MDPI. (2022-11-17). [Link]
Sources
Physicochemical properties of Diethylgalactarate
An In-Depth Technical Guide to the Physicochemical Properties of Diethylgalactarate
Introduction
This compound, the diethyl ester of galactaric acid (more commonly known as mucic acid), is a carbohydrate-derived C10 molecule featuring a linear six-carbon backbone functionalized with four hydroxyl groups and two terminal ethyl ester groups.[1][2] As a stereoisomer of diethyl tartrate's six-carbon cousin, it presents a unique platform for chemical synthesis, leveraging its high degree of functionality and inherent chirality. Its hydrophilic nature, stemming from multiple hydroxyl groups, makes it a compelling building block for polymers, cross-linking agents, and intermediates in pharmaceutical development.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide field-proven insights into the causality behind experimental choices and to present self-validating protocols for the characterization of this and similar molecules. We will explore the core physicochemical properties, spectroscopic signatures, and essential handling protocols for this compound, grounded in authoritative references.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all subsequent research. This compound is unambiguously identified by a constellation of chemical descriptors.
| Identifier | Value | Reference |
| IUPAC Name | Diethyl (2R,3S,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate | [2] |
| Synonyms | Diethyl mucate, Galactaric acid diethyl ester | [2][3][4] |
| CAS Number | 15909-67-8 | [1][2][5] |
| Molecular Formula | C₁₀H₁₈O₈ | [1][2][3] |
| Molecular Weight | 266.25 g/mol | [1][4] |
| PubChem CID | 54417116 | [3] |
The structure of this compound is defined by its meso configuration, an achiral compound with multiple stereocenters due to an internal plane of symmetry. This structure dictates its physical properties, particularly its high melting point and hydrophilicity.
Caption: Molecular structure of this compound highlighting key functional groups.
Section 2: Core Physicochemical Properties
The interplay of the ester and multiple hydroxyl groups defines the physicochemical behavior of this compound, influencing its state, solubility, and potential interactions in a biological or formulation context.
| Property | Value | Type | Reference |
| Melting Point | 172 °C | Experimental | [4] |
| Aqueous Solubility | 27 g/L (at 25 °C) | Calculated | [4] |
| Density | 1.386 g/cm³ | Calculated | [4] |
| XLogP3-AA | -1.7 | Calculated | [6] |
| Topological Polar Surface Area | 134 Ų | Calculated | [3] |
| Hydrogen Bond Donor Count | 4 | Calculated | [3] |
| Hydrogen Bond Acceptor Count | 8 | Calculated | [3] |
Melting Point
The melting point is a critical parameter for assessing purity and understanding the solid-state properties of a compound. A sharp melting range is indicative of high purity. This compound's high melting point of 172 °C is a direct consequence of the extensive intermolecular hydrogen bonding network enabled by its four hydroxyl groups, which requires significant thermal energy to disrupt.[4]
This protocol describes a self-validating method using a calibrated digital melting point apparatus. The use of a slow ramp rate near the expected melting point is crucial for accuracy.[7]
-
Sample Preparation: a. Place a small amount of dry this compound onto a clean, dry watch glass. The sample must be completely dry, as residual solvent can act as an impurity and depress the melting point.[8] b. Gently crush the solid into a fine powder using a spatula. c. Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. d. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until a packed column of 2-3 mm is achieved.[8] An improperly packed sample may shrink upon heating, leading to inaccurate readings.
-
Apparatus Setup: a. Ensure the melting point apparatus is calibrated with appropriate reference standards.[9] b. Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
-
Measurement: a. Insert the packed capillary tube into the sample holder of the apparatus. b. For an accurate measurement, cool the block to at least 20 °C below the approximate melting point found in the rapid scan.[8] c. Set the starting temperature to ~150 °C and a slow ramp rate of 1-2 °C/min.[7] d. Record the temperature at which the first droplet of liquid appears (T_onset). e. Record the temperature at which the entire sample becomes a clear liquid (T_clear). f. The melting point is reported as the range T_onset – T_clear. For a pure sample, this range should be narrow (0.5-1.0 °C).
Caption: Workflow for accurate melting point determination.
Solubility Profile
Solubility is a cornerstone of drug development, impacting everything from formulation to bioavailability. This compound's structure, with its polar hydroxyl groups and ester functionalities, suggests a nuanced solubility profile. It is sparingly soluble in water (calculated at 27 g/L), a property dominated by the four hydroxyl groups that can engage in hydrogen bonding with water.[4] Its solubility is expected to be higher in polar protic solvents like ethanol and methanol, and lower in nonpolar solvents such as hexanes or toluene.
The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a crystalline solid. The causality for its trustworthiness lies in allowing the system to reach a true equilibrium between the solid and dissolved states, which is then quantified by a reliable analytical method like HPLC.
-
Preparation: a. Add an excess amount of solid Diethylgalactararate to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The excess solid is critical to ensure saturation is reached.
-
Equilibration: a. Seal the vials tightly. b. Place the vials in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C). c. Agitate the samples for a predetermined time (e.g., 24-48 hours) sufficient to reach equilibrium. A preliminary time-point experiment can validate the required equilibration time.
-
Sample Processing: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw a sample from the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all undissolved solids. This step is crucial to avoid artificially high results.
-
Quantification: a. Dilute the filtered sample with a suitable mobile phase. b. Analyze the concentration of this compound using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentration. c. The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
Caption: Shake-flask method for determining equilibrium solubility.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The calculated XLogP3 value for a similar compound is -1.7, indicating that this compound is significantly more soluble in water than in octanol.[6] This hydrophilicity is a direct result of its four hydroxyl groups. In drug development, such a low LogP value suggests that the molecule may have poor passive diffusion across lipid membranes, a critical consideration for oral bioavailability.
Acid-Base Properties (pKa)
Unlike its parent, galactaric acid, this compound lacks acidic carboxylic acid protons. The remaining hydroxyl groups are secondary alcohols, which are very weak acids with pKa values typically >16. Therefore, under physiological pH conditions (1-8), this compound is a neutral, non-ionizable molecule. This simplifies formulation and interpretation of its behavior as its properties will not be pH-dependent in this range.
Section 3: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides a molecular fingerprint, essential for structural confirmation and quality control.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by the vibrations of its key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| ~3300 | O-H stretch (hydroxyls) | Strong, Broad |
| 2850-3000 | C-H stretch (alkane) | Medium |
| ~1750 | C=O stretch (ester) | Strong, Sharp |
| 1000-1300 | C-O stretch | Strong |
The presence of a strong, sharp peak around 1750 cm⁻¹ is a clear indicator of the ester carbonyl group.[10] The broadness of the O-H stretch is due to extensive intermolecular hydrogen bonding in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The spectrum will show characteristic signals for the ethyl ester groups: a quartet around 4.2 ppm (-O-CH₂-CH₃) and a triplet around 1.3 ppm (-O-CH₂-CH₃). The four protons on the carbon backbone (C2-C5) will appear as a complex series of multiplets in the 3.5-4.5 ppm region due to diastereotopic relationships and spin-spin coupling.
-
¹³C NMR: The spectrum will display distinct signals for the carbonyl carbons of the esters (~170-175 ppm), the carbons of the ethyl groups (~62 ppm for -O-CH₂ and ~14 ppm for -CH₃), and the four carbons of the sugar backbone bearing hydroxyl groups (~70-80 ppm). The signal for the ester C-O carbon has been reported to be approximately 62 ppm.[11]
Mass Spectrometry (MS)
In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 266. However, due to the molecule's lability, this peak may be weak or absent. Common fragmentation pathways would include the loss of an ethoxy group (-•OCH₂CH₃, M-45), loss of an ethoxycarbonyl group (-•COOCH₂CH₃, M-73), and various cleavage patterns along the C-C backbone, often accompanied by water loss from the hydroxyl groups.
Section 4: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12][13]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a highly functionalized, hydrophilic molecule with well-defined physicochemical properties. Its high melting point and low LogP are direct consequences of its four-hydroxyl group backbone. The experimental protocols detailed in this guide provide a robust framework for its characterization, emphasizing the causality behind methodological choices to ensure data integrity. This comprehensive understanding is essential for any researcher or developer looking to leverage this versatile, carbohydrate-derived building block in their work.
References
-
Title: Product information, Diethyl galactarate Source: P&S Chemicals URL: [Link]
-
Title: Comparative FTIR spectra: diethyl galactarate, 1a , and diethyl- 2, 3: 4, 5 Source: ResearchGate URL: [Link]
-
Title: Melting point determination Source: University of Calgary URL: [Link]
-
Title: Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate Source: MDPI URL: [Link]
-
Title: Experiment-1 Aim - To determine the melting point of given solid substance. Source: vssut.ac.in URL: [Link]
-
Title: Safety Data Sheet Source: Angene Chemical URL: [Link]
-
Title: Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems URL: [Link]
-
Title: Comparative FTIR spectra: diethyl galactarate, 1a, and diethyl-2, 3: 4,... Source: ResearchGate URL: [Link]
-
Title: 6.1D: Step-by-Step Procedures for Melting Point Determination Source: Chemistry LibreTexts URL: [Link]
-
Title: Melting Point Determination Source: Stanford Research Systems URL: [Link]
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Title: 1,6-Diethyl hexarate | C10H18O8 | CID 228094 Source: PubChem - NIH URL: [Link]
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- 6. 1,6-Diethyl hexarate | C10H18O8 | CID 228094 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. spectrumchemical.com [spectrumchemical.com]
Introduction: A Bio-Derived Chiral Building Block
An In-Depth Technical Guide to Diethyl Galactarate (CAS: 15909-67-8)
Diethyl galactarate (CAS No. 15909-67-8), also known as diethyl mucate, is the diethyl ester of galactaric acid.[1][2] Galactaric acid, a member of the aldaric acid family of sugar acids, is produced via the oxidation of D-galactose or galactose-containing materials.[3][4] This positions diethyl galactarate as a valuable, bio-derived chemical intermediate. Its structure, featuring a six-carbon backbone with multiple stereocenters and terminal ester functionalities, makes it an important chiral building block for advanced organic synthesis. While research into the direct biological activities of diethyl galactarate is nascent, its parent compound and metabolic pathway are subjects of significant interest in the fields of polymer chemistry and antimicrobial drug development.[5] This guide provides a comprehensive technical overview of diethyl galactarate, from its synthesis and characterization to its applications and future potential for researchers and drug development professionals.
Chemical Profile and Physical Properties
Diethyl galactarate is a C10 molecule characterized by four hydroxyl groups along its central carbon chain and two terminal ethyl ester groups.[6][7] Galactaric acid itself is an achiral meso compound despite having four chiral centers; this is because the molecule has a plane of symmetry.[3] The key physicochemical properties of diethyl galactarate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 15909-67-8 | [2][6] |
| Molecular Formula | C₁₀H₁₈O₈ | [6][7] |
| Molecular Weight | 266.25 g/mol | [6][7] |
| Synonyms | Diethyl mucate, Galactaric acid diethyl ester | [2] |
| Melting Point | 172 °C | [1] |
| Solubility | Sparingly soluble (27 g/L) in water at 25 °C | [1] |
| Density | 1.386 g/cm³ | [1] |
| Hydrogen Bond Donor Count | 4 | [6] |
| Hydrogen Bond Acceptor Count | 8 | [6] |
| Rotatable Bond Count | 9 | [6] |
| Topological Polar Surface Area | 134 Ų | [6] |
Synthesis and Spectroscopic Characterization
Synthesis via Fischer Esterification
The most direct method for preparing diethyl galactarate is the Fischer esterification of its parent dicarboxylic acid, galactaric acid, with ethanol. This reaction is catalyzed by a strong mineral acid, typically sulfuric acid (H₂SO₄).[8][9]
Causality of Experimental Choices:
-
Excess Ethanol: The Fischer esterification is a reversible equilibrium reaction.[8] In accordance with Le Châtelier's principle, using ethanol as both the reactant and the solvent (i.e., in large excess) drives the equilibrium toward the formation of the diethyl ester product.[9]
-
Acid Catalyst: The carbonyl carbons of a carboxylic acid are not sufficiently electrophilic to be attacked by a neutral alcohol. The acid catalyst (H₂SO₄) protonates a carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack by ethanol.[10]
-
Reflux: The reaction is typically performed at the boiling point of the alcohol (ethanol, 78 °C) to increase the reaction rate without evaporating the solvent.
Experimental Protocol: Synthesis of Diethyl Galactarate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add galactaric acid (1.0 eq).
-
Reagent Addition: Add absolute ethanol (10-20 eq., serving as solvent and reagent).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq.) to the mixture. The addition is exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 80-90 °C oil bath temperature) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the mixture cautiously with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure diethyl galactarate as a white solid.
Spectroscopic Characterization
The structure of diethyl galactarate can be confirmed using standard spectroscopic techniques. The expected data are summarized below.
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale | Source(s) |
| ¹H NMR | -CH₃ (Ethyl) | ~1.2-1.4 ppm (triplet) | Protons on a methyl group adjacent to a methylene group. | [11] |
| -CH₂- (Ethyl) | ~4.1-4.3 ppm (quartet) | Protons on a methylene group deshielded by the adjacent ester oxygen. | [11] | |
| -CH(OH)- | ~3.8-4.5 ppm (multiplet) | Protons on the carbon backbone attached to hydroxyl groups. | [11] | |
| -OH | Broad singlet | Exchangeable protons of the alcohol groups. | [11] | |
| ¹³C NMR | -CH₃ (Ethyl) | ~14 ppm | Alkyl carbon. | [12] |
| -CH₂- (Ethyl) | ~62 ppm | Carbon adjacent to the ester oxygen. | [13] | |
| -CH(OH)- | ~70-75 ppm | Carbons on the sugar backbone attached to hydroxyl groups. | ||
| C=O (Ester) | ~170-175 ppm | Carbonyl carbon of the ester. | [12] | |
| FTIR | O-H Stretch | 3500-3200 cm⁻¹ (broad) | Stretching vibration of the hydroxyl groups. | [14] |
| C-H Stretch | 3000-2850 cm⁻¹ | Stretching of alkyl C-H bonds. | [14] | |
| C=O Stretch | ~1750 cm⁻¹ | Strong absorption from the ester carbonyl group. | [13] | |
| C-O Stretch | 1300-1100 cm⁻¹ | Stretching of the C-O single bonds of the ester and alcohol groups. | [14] |
Core Application: A Chiral Precursor in Organic Synthesis
Diethyl galactarate serves as a versatile starting material for synthesizing more complex, stereochemically-defined molecules. Its utility is demonstrated in the synthesis of bis(1,4-disubstituted-1,2,3-triazoles), which are compounds of interest in medicinal chemistry.
Workflow: Synthesis of Bis-Triazoles from Diethyl Galactarate
The following protocol outlines a multi-step synthesis that leverages the inherent chirality of diethyl galactarate.
-
Hydroxyl Protection: The four secondary hydroxyl groups are protected as acetonides. This is crucial to prevent unwanted side reactions in subsequent steps. Diethyl galactarate is reacted with acetone in the presence of a Lewis acid like triethylboron etherate to yield (2,3,4,5)-bis-acetonide-protected diethyl galactarate.
-
Ester Reduction: The two terminal ester groups are reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This step transforms the ester functionalities into more versatile alcohol groups.
-
Halogenation: The primary alcohols are converted into good leaving groups, typically bromides, via reaction with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This prepares the molecule for nucleophilic substitution.
-
Azidation: The dibromide is converted to a diazide by reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This introduces the azide functionality required for the subsequent click reaction.
-
Click Reaction (Huisgen Cycloaddition): The terminal diazide undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with various terminal alkynes. This highly efficient and specific "click" reaction forms the stable 1,2,3-triazole rings, yielding the final bis-triazole product.
Biological Relevance and Future Directions in Drug Development
While direct pharmacological data on diethyl galactarate is limited, its parent structure, galactarate, is a key metabolite in certain bacteria, presenting an intriguing opportunity for antimicrobial drug development.
The Bacterial D-Galactarate Degradation Pathway: A Potential Drug Target
Some enteric bacteria, including E. coli, can utilize D-galactarate as a sole carbon source for growth. This metabolic capability is particularly important for bacterial fitness and colonization of the gut, especially after antibiotic treatment has altered the gut microbiome. The pathway is not present in humans, making its enzymes attractive targets for selective antibacterial agents.
The key steps in the pathway are:
-
Dehydration: Galactarate is first dehydrated by the enzyme galactarate dehydratase (GarD) to form 5-dehydro-4-deoxy-D-glucarate.
-
Aldol Cleavage: This intermediate is then cleaved by an aldolase into pyruvate and tartronate semialdehyde.
-
Further Metabolism: Pyruvate enters central metabolism directly, while tartronate semialdehyde is converted to glycerate, which can then enter glycolysis.
Inhibition of galactarate dehydratase (GarD) would block this pathway, potentially reducing the ability of pathogenic bacteria to thrive in the host gut environment. Developing inhibitors for GarD is therefore a promising strategy for novel antimicrobial therapies.
Future Outlook: Potential Antimicrobial Activity
Studies on other sugar acids and phenolic acids have shown that esterification can enhance their antimicrobial properties.[15][16] For example, derivatives of gallic acid often exhibit higher antibacterial activity than the parent acid, a phenomenon attributed to increased lipophilicity which facilitates better penetration through the bacterial cell membrane.[15][17] Given these precedents, diethyl galactarate and other aldaric acid esters warrant investigation as potential antimicrobial agents. Future research should focus on screening these compounds against panels of pathogenic bacteria and exploring their mechanism of action.
Safety and Handling
No specific safety data sheet (SDS) is readily available for diethyl galactarate.[6] Therefore, safety precautions must be inferred from structurally related diester compounds, such as diethyl phthalate or diethyl fumarate.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
It is imperative to consult the safety data sheet for any reagents used in the synthesis or handling of diethyl galactarate and to conduct a thorough risk assessment before commencing any experimental work.
References
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Vardhini, K., Murugan, R., & S., S. (n.d.). Comparative FTIR spectra: diethyl galactarate, 1a, and diethyl-2, 3: 4, 5-bis-O-isopropylidene galactarate, 1b (KBr pellet), (A); poly(2,3: 4,5-bis-O-isopropylidene-1,6-hexamethylene- galactaramide), 1d, polymers synthesized by varying the ratio of monomers (NaCl plate), (B), and poly(2,3: 4,5-bis-O- isopropylidene-1,6-hexamethylene-galactaramide), 1d, poly(2,3: 4,5-bis-O-isopropylidene-1,3-propylene-galactaramide), 1c, (C). ResearchGate. Retrieved from [Link]
- Rosu, C., Negulescu, I. I., Cueto, R., Laine, R., & Daly, W. H. (2013). Synthesis and Characterization of Complex Mixtures Consisting of Cyclic and Linear Polyamides from Ethyl Bis-Ketal Galactarates. Journal of Macromolecular Science, Part A, 50(9), 940-952.
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(n.d.). Fischer Esterification. Retrieved from [Link]
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Wikipedia. (n.d.). Aldaric acid. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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P&S Chemicals. (n.d.). Product information, Diethyl galactarate. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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(n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Diethyl Galactarate
Introduction: Unveiling Diethyl Galactarate
Diethyl galactarate, also known as diethyl mucate, is the diethyl ester derivative of galactaric acid (mucic acid).[1][2] With the molecular formula C10H18O8, this compound serves as a versatile and stereochemically rich building block in synthetic organic chemistry.[1][3] Its origins from galactaric acid, an aldaric acid derived from galactose, imbue it with a unique structural framework characterized by multiple hydroxyl groups and defined stereocenters. This guide provides a comprehensive exploration of the molecular architecture, stereochemical nuances, and practical applications of diethyl galactarate, offering field-proven insights for researchers, scientists, and professionals in drug development.
Part 1: Core Molecular Architecture
The fundamental structure of diethyl galactarate consists of a six-carbon aliphatic chain capped at both ends by ethyl ester functional groups. The four internal carbons (C2, C3, C4, and C5) are each substituted with a hydroxyl group, making it a polyhydroxylated diester.
Physicochemical Properties
A summary of the key physicochemical properties of diethyl galactarate is presented below, providing essential data for experimental design and application.
| Property | Value | Source |
| CAS Number | 15909-67-8 | [1][3][4] |
| Molecular Formula | C10H18O8 | [1][3][4] |
| Molecular Weight | 266.25 g/mol | [1][4] |
| Density | ~1.386 g/cm³ | [4] |
| Solubility | Sparingly soluble in water (27 g/L at 25 °C) | [4] |
| Synonyms | Diethyl mucate, Galactaric acid diethyl ester | [1][2] |
Structural Visualization
The 2D chemical structure of diethyl galactarate illustrates the connectivity of its atoms and functional groups.
Caption: 2D structure of Diethyl Galactarate.
Part 2: The Stereochemical Landscape: A Meso Compound
The most critical aspect of diethyl galactarate's structure is its stereochemistry. Derived from galactaric acid, it is a classic example of a meso compound. A meso compound is a molecule that contains multiple stereocenters but is achiral overall due to an internal plane of symmetry.
Analysis of Stereocenters
Diethyl galactarate possesses four chiral centers at carbons C2, C3, C4, and C5. The specific configuration of these centers in the parent galactaric acid is (2R, 3S, 4R, 5S). This specific arrangement creates a plane of symmetry that bisects the C3-C4 bond. Consequently, the stereochemistry of the top half of the molecule (C1-C3) is a mirror image of the bottom half (C4-C6). This internal mirror plane is the reason the molecule is not optically active, despite having chiral centers.
The InChI string provides a definitive stereochemical description: InChI=1S/C10H18O8/c1-3-17-9(15)7(13)5(11)6(12)8(14)10(16)18-4-2/h5-8,11-14H,3-4H2,1-2H3/t5-,6+,7+,8-.[1] This notation confirms the relative stereochemistry that gives rise to its meso nature.
Caption: Fischer projection showing the meso nature of Diethyl Galactarate.
Part 3: Synthesis, Reactivity, and Application
The true value of diethyl galactarate for a synthetic chemist lies in its predictable reactivity and its utility as a chiral scaffold. Its synthesis is straightforward, and its functional groups offer multiple handles for further chemical modification.
Typical Synthesis Protocol
Diethyl galactarate is typically synthesized via a Fischer esterification of galactaric acid with ethanol in the presence of an acid catalyst.
Step-by-Step Methodology:
-
Setup: A round-bottom flask is charged with galactaric acid and an excess of absolute ethanol.
-
Catalysis: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added to the suspension.
-
Reaction: The mixture is heated to reflux for several hours to drive the esterification equilibrium towards the product. Water, a byproduct, is often removed using a Dean-Stark apparatus.
-
Workup: After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
Isolation: The product is typically isolated by extraction with an organic solvent, followed by drying and removal of the solvent under reduced pressure. The crude product can be purified by recrystallization.
Key Chemical Transformations
The polyhydroxylated backbone of diethyl galactarate is a platform for diverse chemical transformations. The hydroxyl groups can be protected, and the ester groups can be reduced, making it a valuable starting material.[5][6]
-
Protection of Hydroxyl Groups: The four secondary hydroxyls can be protected to prevent unwanted side reactions. A common strategy is the formation of acetonides by reacting diethyl galactarate with acetone in the presence of a Lewis acid, yielding (2,3,4,5) bis-acetonide-protected diethyl galactarate.[5]
-
Reduction of Ester Groups: The two terminal ester groups can be selectively reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH4).[5][6] This reaction converts the diester into a diol, which is a key intermediate for further synthesis.
The following workflow illustrates how diethyl galactarate is used as a precursor in the synthesis of more complex molecules, such as bis-triazoles via "click" chemistry.[5][6]
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Solubility of Diethylgalactarate in common organic solvents
An In-depth Technical Guide to the Solubility of Diethyl Galactarate in Common Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Diethyl galactarate, a diester derivative of the aldaric acid galactaric acid (mucic acid), is a molecule of significant interest due to its polyhydroxy structure, making it a valuable chiral building block in chemical synthesis and a potential precursor for bio-based polymers. A fundamental understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, crystallization, and formulation.[1][2] This technical guide provides a comprehensive overview of the theoretical and practical aspects of diethyl galactarate's solubility. It synthesizes established chemical principles with field-proven experimental methodologies to offer researchers, scientists, and drug development professionals a robust framework for solvent selection and solubility determination. This document moves beyond a simple data sheet to explain the causal relationships between the molecular structure of diethyl galactarate, solvent properties, and the resulting solubility profile, while providing detailed, validated protocols for its empirical determination.
The Molecular Profile of Diethyl Galactarate: A Structural Insight into Solubility
To understand the solubility of diethyl galactarate, one must first appreciate its molecular architecture. As a derivative of galactaric acid, its core is a six-carbon chain adorned with four hydroxyl (-OH) groups. This is capped at both ends by ethyl ester (-COOCH₂CH₃) groups.
Key Physicochemical Properties:
-
Hydrogen Bond Donors: 4 (from the hydroxyl groups)[5]
-
Hydrogen Bond Acceptors: 8 (from the hydroxyl and ester carbonyl oxygens)[5]
-
Topological Polar Surface Area (TPSA): 134 Ų[5]
-
Melting Point: ~172 °C[3]
The molecule's character is distinctly dichotomous. The four hydroxyl groups impart significant polarity and a strong capacity for hydrogen bonding, similar to sugars.[5][6] Conversely, the two ethyl groups introduce non-polar, hydrophobic character. This duality governs its interaction with solvents, making its solubility profile highly dependent on the solvent's own properties. The high TPSA and multiple hydrogen bond donors/acceptors predict a strong preference for polar solvents.
The First Principle of Solubility: "Like Dissolves Like"
The adage "like dissolves like" is the foundational principle for predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces.[7][8] For diethyl galactarate, the dominant forces are hydrogen bonding and dipole-dipole interactions.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can effectively solvate both the hydroxyl and ester groups of diethyl galactarate, leading to high solubility. A calculated water solubility of 27 g/L at 25 °C has been reported, classifying it as "sparingly soluble."[3] Alcohols like ethanol and methanol are expected to be superior solvents due to the hydrophobic contribution of their alkyl chains interacting favorably with the ethyl ester groups.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, ethyl acetate): These solvents possess significant dipole moments and can act as hydrogen bond acceptors but not donors. They are highly effective at solvating polar molecules. Solvents like DMSO and DMF are anticipated to be excellent solvents for diethyl galactarate. Acetone and ethyl acetate, being less polar, are expected to be moderate to good solvents.[1][10]
-
Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack significant polarity and cannot form hydrogen bonds. They are incapable of disrupting the strong intermolecular hydrogen bonds between diethyl galactarate molecules in its solid lattice. Consequently, solubility in these solvents is expected to be very low to negligible.[8][11]
The logical relationship between diethyl galactarate's structure and solvent choice is visualized below.
Caption: Logical map of solvent-solute interactions for diethyl galactarate.
Quantitative Solubility Data
Experimentally verified, publicly available solubility data for diethyl galactarate across a wide range of organic solvents is limited. The table below provides a predictive framework based on the chemical principles discussed, supplemented with available data. Researchers are strongly encouraged to determine solubility empirically for their specific application and conditions using the protocols outlined in the subsequent section.
| Solvent Class | Solvent | Dielectric Constant (20°C) | Predicted Solubility | Rationale / Notes |
| Polar Protic | Water | 80.1 | Sparingly Soluble (27 g/L)[3] | Strong H-bonding network. Solubility is limited by the hydrophobic ethyl groups. |
| Methanol | 32.7 | High | Excellent H-bond donor/acceptor. Alkyl group is small, minimizing hydrophobic mismatch. | |
| Ethanol | 24.5 | High | Excellent H-bond donor/acceptor. Ethyl groups align well with the solute's ester groups.[9] | |
| Isopropanol | 19.9 | Medium to High | Good H-bonding capability, but increased steric hindrance and hydrophobicity may slightly reduce solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Highly polar H-bond acceptor, very effective at solvating polar molecules. |
| Dimethylformamide (DMF) | 36.7 | Very High | Highly polar H-bond acceptor, similar to DMSO. | |
| Acetone | 20.7 | Medium | Moderate polarity and a good H-bond acceptor, but less effective than DMSO/DMF.[12] | |
| Ethyl Acetate | 6.0 | Medium to Low | Lower polarity. The ester functionality is compatible, but it may not be polar enough to dissolve high concentrations.[1] | |
| Acetonitrile | 37.5 | Medium | Polar, but a weaker H-bond acceptor than other polar aprotic solvents.[10] | |
| Non-Polar | Toluene | 2.4 | Insoluble | Lacks polarity and H-bonding ability to overcome the solute's crystal lattice energy. |
| Hexane | 1.9 | Insoluble | A non-polar alkane, completely incompatible with the highly polar nature of diethyl galactarate. | |
| Diethyl Ether | 4.3 | Low to Insoluble | Low polarity with some H-bond accepting ability, but insufficient to achieve significant solubility.[11] | |
| Dichloromethane (DCM) | 9.1 | Low | Higher polarity than other non-polar solvents but lacks H-bonding. May show minimal solubility. |
Protocols for Experimental Solubility Determination
Empirical measurement is essential for obtaining accurate solubility data.[13] The choice of method depends on the required accuracy, throughput, and available resources.[14] All procedures should be conducted under Good Laboratory Practice (GLP) principles to ensure data integrity.[15]
Protocol 1: Equilibrium Saturation Shake-Flask Method (Gold Standard)
This method is considered the benchmark for determining thermodynamic equilibrium solubility.[16][17] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute.
Causality Behind the Protocol: The core principle is to allow the system to reach its lowest energy state (thermodynamic equilibrium) where the rate of dissolution equals the rate of precipitation. This ensures the measured solubility is a true, reproducible physical constant under the specified conditions, not a kinetic artifact.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid diethyl galactarate (enough to ensure some solid remains undissolved at the end) to a clear glass vial or flask.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an agitator (e.g., orbital shaker, rotator) set to a constant, controlled temperature (e.g., 25 °C). Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A minimum of 24-48 hours is standard, but this should be confirmed by measuring concentration at different time points (e.g., 24h, 48h, 72h) until the value remains constant.[16][17]
-
Phase Separation: After equilibration, allow the suspension to settle at the same controlled temperature.[16] Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vial at high speed to pellet the solid.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent and does not adsorb the solute. Ensure the filtration apparatus is pre-warmed to the equilibration temperature to prevent precipitation.[13]
-
-
Quantification: Carefully take a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Analysis: Determine the concentration of diethyl galactarate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[7]
-
Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.
Protocol 2: High-Throughput Solubility Screening (HTS) via Laser Nephelometry
For early-stage research where rapid solvent screening is more critical than absolute accuracy, HTS methods are invaluable.[18][19] This protocol is based on detecting light scattering from precipitated particles.[20]
Causality Behind the Protocol: This is a kinetic or apparent solubility measurement. It relies on the principle that when a concentrated stock solution of a compound is added to an "anti-solvent" (the test solvent), the compound will precipitate if its solubility limit is exceeded. The amount of light scattered by the resulting precipitate is proportional to the amount of insoluble material, allowing for a rapid estimation of solubility.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of diethyl galactarate in a universal good solvent (e.g., DMSO) at a known high concentration (e.g., 50 mg/mL).
-
Plate Preparation: In a 96-well microtiter plate, dispense the various organic solvents to be tested into different wells.
-
Dispensing: Use a robotic liquid handler or multichannel pipette to add small, increasing volumes of the DMSO stock solution into the wells containing the test solvents.
-
Mixing and Incubation: Mix the plate briefly and allow it to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Detection: Place the microtiter plate in a laser nephelometer. The instrument measures the turbidity (light scattering) in each well.
-
Data Analysis: The solubility limit is identified as the concentration at which a significant increase in the nephelometry signal is detected, indicating the onset of precipitation.[20] This "kinetic solubility" is typically higher than the thermodynamic solubility but is excellent for rank-ordering solvents.
Conclusion
Diethyl galactarate is a highly polar molecule whose solubility is dictated by its extensive hydrogen bonding capabilities. Its solubility is predicted to be highest in polar protic solvents like ethanol and polar aprotic solvents such as DMSO, and lowest in non-polar solvents like hexane. While theoretical principles provide a strong predictive foundation, this guide emphasizes the necessity of empirical determination for accurate data. The gold-standard saturation shake-flask method provides true thermodynamic solubility and should be employed when precision is required. For rapid solvent screening in research and development, high-throughput methods offer a valuable alternative. By combining a robust theoretical understanding with validated experimental protocols, researchers can confidently navigate solvent selection and unlock the full potential of diethyl galactarate in their scientific endeavors.
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Spectroscopic Data of Diethyl Galactarate: An In-depth Technical Guide for Researchers
Introduction: The Molecular Blueprint of a Versatile Building Block
Diethyl galactarate, the diethyl ester of galactaric acid (mucic acid), is a carbohydrate-derived compound of significant interest in the development of bio-based polymers and as a chiral precursor in fine chemical synthesis.[1][2] Its utility in these applications is intrinsically linked to its molecular structure—a six-carbon chain adorned with hydroxyl groups and flanked by two ethyl ester functionalities. A precise understanding of this structure is paramount for reaction monitoring, quality control, and the rational design of novel materials. This guide provides a comprehensive analysis of the spectroscopic data of diethyl galactarate, offering field-proven insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. As a Senior Application Scientist, the causality behind experimental choices and the interpretation of the resulting data will be emphasized to ensure a self-validating and authoritative resource for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework
NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. For a molecule like diethyl galactarate, with its multiple stereocenters and functional groups, NMR provides critical information on the connectivity and spatial arrangement of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
Predicted ¹H NMR Spectral Data for Diethyl Galactarate:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (ester) | ~1.25 | Triplet | 6H | ~7.1 |
| -OCH₂- (ester) | ~4.20 | Quartet | 4H | ~7.1 |
| H-2, H-5 | ~4.3-4.5 | Multiplet | 2H | - |
| H-3, H-4 | ~3.8-4.0 | Multiplet | 2H | - |
| -OH | Variable | Broad Singlet | 4H | - |
Causality behind Predictions: The ethyl ester protons are predicted based on extensive empirical data for ethyl esters, with the methylene protons being deshielded by the adjacent oxygen atom.[3] The protons on the carbon backbone (H-2 to H-5) are expected to reside in a crowded region of the spectrum, with their precise chemical shifts and coupling patterns being highly sensitive to the solvent and the conformational dynamics of the molecule in solution. The hydroxyl proton signals are often broad and their chemical shift is highly dependent on concentration, temperature, and solvent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in a molecule. For the symmetric structure of diethyl galactarate, we expect to see four distinct signals.
Predicted ¹³C NMR Spectral Data for Diethyl Galactarate:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (ester) | ~14 |
| -OCH₂- (ester) | ~60-62 |
| C-2, C-5 | ~70-72 |
| C-3, C-4 | ~72-74 |
| C=O (ester) | ~170-172 |
Expert Insights: The chemical shifts are predicted based on the known ranges for similar functional groups.[4] The carbonyl carbons of the ester groups are the most deshielded, appearing at the downfield end of the spectrum. The carbons of the ethyl groups are in their expected regions. The carbons of the sugar backbone are in the typical range for polyhydroxylated aliphatic chains. It is worth noting that in some preparations of diethyl galactarate, the formation of lactones can occur. This would result in additional carbonyl signals in the ¹³C NMR spectrum.[1]
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Infrared spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The IR spectrum of diethyl galactarate is dominated by the characteristic absorptions of its hydroxyl and ester groups.
Key IR Absorption Bands for Diethyl Galactarate:
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~2980 | C-H stretch | Alkane (-CH) |
| ~1750-1730 | C=O stretch | Ester (-C=O) |
| ~1200 | C-O stretch | Ester (-C-O) |
Field-Proven Observations: The broadness of the O-H stretching band is indicative of hydrogen bonding, a common feature in polyhydroxylated compounds. A significant observation from the literature is the potential for diethyl galactarate to exist in equilibrium with its lactone form. The presence of a lactone would give rise to a carbonyl stretching frequency around 1728 cm⁻¹, which in some cases may obscure the linear ester peak around 1750 cm⁻¹.[1] Careful examination of this region of the IR spectrum is therefore crucial for assessing the purity and isomeric composition of the sample.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Pattern
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information.
Predicted Mass Spectrometry Data for Diethyl Galactarate:
-
Molecular Formula: C₁₀H₁₈O₈
-
Molecular Weight: 266.25 g/mol [5]
-
Predicted Molecular Ion (M⁺): m/z 266
Logical Fragmentation Workflow:
The fragmentation of diethyl galactarate under electron ionization (EI) is expected to proceed through characteristic pathways for esters and polyhydroxylated compounds.
Sources
The Procurement and Purity Assessment of Diethylgalactarate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the commercial sourcing and purity analysis of Diethylgalactarate (CAS No. 15909-67-8), a versatile chiral building block with applications in synthetic chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the procurement landscape and the analytical methodologies necessary to ensure the quality and consistency of this critical reagent. We will delve into the identification of commercial suppliers, discuss typical purity levels, and provide detailed protocols for purity verification. The causality behind experimental choices is explained to provide field-proven insights.
Introduction to this compound
This compound, also known as diethyl mucate, is the diethyl ester of galactaric acid. Its structure, derived from galactose, features a C2-symmetric backbone with multiple stereocenters, making it a valuable starting material for the synthesis of chiral ligands, complex organic molecules, and specialty polymers. The presence of hydroxyl and ester functionalities allows for a wide range of chemical transformations. Given its role as a precursor, the purity of this compound is paramount to the success of subsequent synthetic steps, influencing reaction yields, stereochemical outcomes, and the impurity profile of the final products.
Commercial Sources of this compound
The commercial availability of this compound can vary, with a number of suppliers offering different grades and quantities. It is crucial for researchers to not only identify a supplier but also to obtain detailed information regarding the purity and the analytical methods used for its certification.
Identifying Reputable Suppliers
A thorough search of chemical supplier databases is the primary step in sourcing this compound. Key considerations when selecting a supplier include their reputation, the availability of detailed technical data sheets and Certificates of Analysis (CoA), and their capacity to provide the required quantities.
The following table summarizes a selection of potential commercial sources. It is important to note that purity claims should always be independently verified.
| Supplier | Stated Purity | Available Quantities | Notes |
| Alfa Chemistry | 96%[1] | Research quantities | Provides basic product specifications. |
| P&S Chemicals | Not specified | Inquiry-based | Offers the compound under the synonym Diethyl mucate.[2] |
| Carbosynth | Not specified | Inquiry-based | Listed as a supplier on chemical search platforms.[3] |
| Various Indian Suppliers (via Justdial, Tradeindia) | Varies | Bulk and research quantities | Platforms list multiple manufacturers and suppliers, often for related tartrate compounds, indicating a potential source for custom synthesis or direct inquiry. |
Expert Insight: When sourcing this compound, especially for sensitive applications, it is advisable to request a sample for in-house analysis before committing to a larger purchase. This self-validating step is a cornerstone of good laboratory practice and ensures the material meets the specific requirements of your research.
Purity Analysis and Common Impurities
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Understanding the potential impurities that can arise during its synthesis is crucial for developing robust analytical methods.
Synthesis and Potential Impurities
This compound is most commonly synthesized via the Fischer esterification of galactaric acid with ethanol in the presence of an acid catalyst.
Caption: Synthesis workflow for this compound and potential impurities.
Based on this synthetic route, the following impurities are plausible:
-
Unreacted Galactaric Acid: Due to its dicarboxylic acid nature, incomplete esterification can leave the starting material in the final product.
-
Monoethylgalactarate: The intermediate mono-ester is a likely byproduct if the reaction does not go to completion.
-
Polymeric Byproducts: Intermolecular esterification can lead to the formation of oligomeric or polymeric species, especially under harsh reaction conditions.
-
Residual Solvents and Catalyst: Traces of ethanol and the acid catalyst may remain after workup.
-
Degradation Products: The degradation of acetal derivatives of this compound at high temperatures has been observed to proceed via radical mechanisms, suggesting that thermal instability could be a source of impurities.[4]
Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is recommended to comprehensively assess the purity of this compound.
Gas chromatography, particularly with a flame ionization detector (GC-FID), is a powerful technique for quantifying volatile and semi-volatile organic compounds. Due to the relatively low volatility of this compound, derivatization may be necessary to achieve good chromatographic performance.
Experimental Protocol: GC-FID Analysis of this compound (Hypothetical Method)
-
Sample Preparation and Derivatization (if necessary):
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
(Optional, if derivatization is required for improved volatility and peak shape) Add a silylating agent (e.g., 100 µL of BSTFA with 1% TMCS) and heat at 60°C for 30 minutes.
-
-
GC-FID Conditions:
-
Column: A non-polar to mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a suitable starting point.[5]
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Data Interpretation: The purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
HPLC with UV or Refractive Index (RI) detection is another excellent method for purity assessment, particularly for non-volatile impurities like unreacted galactaric acid. A reversed-phase method is generally suitable.
Experimental Protocol: HPLC-UV/RI Analysis of this compound (Hypothetical Method)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. A starting point could be a 60:40 (v/v) mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV at a low wavelength (e.g., 210 nm) for the ester carbonyl group.
-
RI detection for universal detection of all components, including those without a UV chromophore.
-
-
Injection Volume: 10 µL.
-
Causality in Method Selection: The choice between GC and HPLC depends on the likely impurities. GC is excellent for volatile organic impurities, while HPLC is superior for non-volatile and thermally labile compounds like the starting diacid.
¹H and ¹³C NMR spectroscopy are indispensable tools for structural confirmation and can also be used for purity assessment. The presence of impurity peaks in the spectrum can indicate the presence of contaminants. Quantitative NMR (qNMR) can be employed for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.
Caption: A comprehensive workflow for sourcing and qualifying this compound.
Conclusion
The procurement of high-purity this compound is a critical first step in many research and development endeavors. A systematic approach to supplier selection, coupled with rigorous in-house purity verification using a combination of chromatographic and spectroscopic techniques, is essential to ensure the reliability and reproducibility of experimental results. This guide provides a framework for researchers to navigate the commercial landscape and implement a robust quality control strategy for this important chiral building block. By understanding the potential impurities and employing the appropriate analytical methodologies, scientists can proceed with confidence in the quality of their starting materials.
References
-
P&S Chemicals. Product information, Diethyl galactarate. [Link]
-
Radical Formation in Sugar-Derived Acetals under Solvent-Free Conditions - PMC - NIH. [Link]
Sources
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- 2. pschemicals.com [pschemicals.com]
- 3. CAS # 15909-67-8, Diethyl mucate, Diethyl galactarate - chemBlink [chemblink.com]
- 4. Radical Formation in Sugar-Derived Acetals under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability and decomposition of Diethylgalactarate
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Diethyl Galactarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl galactarate, a derivative of the naturally occurring galactaric acid, is a molecule of increasing interest in polymer chemistry and as a potential building block in pharmaceutical applications. Understanding its thermal stability and decomposition behavior is paramount for defining its processing parameters, storage conditions, and predicting its fate in various thermal environments. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal properties of diethyl galactarate, outlines expected decomposition behaviors, and details robust experimental protocols for its characterization. This document is intended to serve as a foundational resource for researchers and professionals working with this promising bio-derived compound.
Introduction: The Significance of Diethyl Galactarate
Diethyl galactarate (C₁₀H₁₈O₈) is the diethyl ester of galactaric acid, a six-carbon aldaric acid derived from galactose.[1][2] Its structure, characterized by a linear carbon chain with hydroxyl and ester functionalities, imparts unique properties that make it a versatile chemical intermediate. In the realm of drug development, molecules with similar polyhydroxylated structures are explored for their biocompatibility and potential as drug carriers or formulation excipients. Furthermore, the use of diethyl galactarate in the synthesis of novel polyamides and other polymers highlights its role as a bio-based monomer, offering a sustainable alternative to petroleum-derived chemicals.[3][4]
A thorough understanding of the thermal stability of diethyl galactarate is critical for its application. For instance, in polymer synthesis, the material must withstand the temperatures required for polymerization without significant degradation.[3][5] In pharmaceutical formulations, knowledge of its melting point and decomposition temperature is essential for processes such as melt-extrusion and for ensuring the stability of the final product.[6]
This guide will delve into the core analytical techniques employed to study the thermal behavior of diethyl galactarate: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It will also explore the identification of decomposition products using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Theoretical Framework: Understanding Thermal Decomposition
The thermal decomposition of an organic molecule like diethyl galactarate is a complex process involving the breaking of chemical bonds as a function of temperature.[7][8] The energy required to initiate this process and the resulting products are dictated by the molecule's structure. For diethyl galactarate, the primary sites for thermal cleavage are likely the ester linkages and the carbon-carbon bonds of the sugar backbone. The presence of multiple hydroxyl groups can also influence the decomposition pathway through intramolecular reactions.
The process can be broadly categorized into:
-
Initial Degradation: The initial phase of decomposition where the weakest bonds begin to break, often leading to the loss of small molecules like water or ethanol.
-
Main Decomposition: A stage of rapid mass loss where the primary structure of the molecule fragments.
-
Char Formation: The formation of a carbonaceous residue at higher temperatures.
The environment in which heating occurs (e.g., inert or oxidative atmosphere) significantly impacts the decomposition mechanism and the final products.[7]
Core Analytical Methodologies for Thermal Characterization
A multi-faceted approach utilizing several analytical techniques is essential for a comprehensive understanding of the thermal properties of diethyl galactarate.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] This technique is fundamental for determining the onset of decomposition, the temperature ranges of different degradation steps, and the amount of residual char.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6][9] It is used to determine thermal transitions such as melting point, glass transition temperature, and the enthalpy of these transitions. For diethyl galactarate, DSC can reveal its melting behavior and any exothermic or endothermic events associated with its decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition.[10][11] The sample is rapidly heated to a specific temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This provides crucial information about the decomposition mechanism.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the comprehensive thermal analysis of diethyl galactarate.
Sample Preparation
-
Purity: Ensure the diethyl galactarate sample is of high purity (≥98%) to avoid interference from impurities.
-
Drying: Dry the sample under vacuum at a temperature below its melting point for several hours to remove any residual solvent or moisture. This is crucial as water can significantly affect the TGA and DSC results.[7]
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Crucible: Platinum or alumina crucible.
-
Sample Mass: 5-10 mg of the dried diethyl galactarate.
-
Atmosphere: High-purity nitrogen (inert) or dry air (oxidative) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass loss (%) versus temperature.
-
Determine the onset temperature of decomposition (T_onset).
-
Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
-
Quantify the mass loss at each stage and the final char residue at 800 °C.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Crucible: Aluminum crucibles with lids.
-
Sample Mass: 2-5 mg of the dried diethyl galactarate.
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point but below the decomposition onset (e.g., 250 °C) at a heating rate of 10 °C/min.
-
Hold for 2 minutes to ensure complete melting.
-
Cool to 25 °C at a rate of 10 °C/min.
-
Ramp again to the final temperature at 10 °C/min to observe any changes in the thermal profile after the first heating cycle.
-
-
Data Analysis:
-
Determine the melting point (T_m) from the peak of the endothermic transition.
-
Calculate the enthalpy of fusion (ΔH_f) by integrating the area of the melting peak.
-
Observe any other thermal events, such as crystallization or solid-solid transitions.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
-
Instrument: A pyrolysis unit coupled to a GC-MS system.
-
Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of the dried diethyl galactarate into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Perform experiments at multiple temperatures to investigate the evolution of decomposition products, for example, at the onset of decomposition and at the peak decomposition temperature determined by TGA. A typical starting point would be 300 °C.
-
Pyrolysis Time: 15-30 seconds.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C) to separate the volatile products.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 30-500.
-
-
Data Analysis:
-
Identify the individual peaks in the chromatogram.
-
Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) to identify the decomposition products.
-
Data Presentation and Interpretation
Quantitative Data Summary
The following table structure should be used to summarize the key quantitative data obtained from the thermal analysis of diethyl galactarate.
| Parameter | TGA (Nitrogen) | TGA (Air) | DSC (Nitrogen) |
| Melting Point (T_m) | N/A | N/A | To be determined |
| Enthalpy of Fusion (ΔH_f) | N/A | N/A | To be determined |
| Onset of Decomposition (T_onset) | To be determined | To be determined | N/A |
| Peak Decomposition Temp (T_peak) | To be determined | To be determined | N/A |
| Mass Loss at Stage 1 (%) | To be determined | To be determined | N/A |
| Mass Loss at Stage 2 (%) | To be determined | To be determined | N/A |
| Char Residue at 800 °C (%) | To be determined | To be determined | N/A |
Visualization of Decomposition Pathways and Workflows
The following diagrams illustrate the logical flow of the experimental workflow and a hypothetical decomposition pathway for diethyl galactarate.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the investigation of the thermal stability and decomposition of diethyl galactarate. By employing a combination of TGA, DSC, and Py-GC-MS, researchers can obtain a detailed understanding of its thermal properties, which is crucial for its successful application in various fields. While specific experimental data for diethyl galactarate is not yet widely available in the public domain, the protocols and interpretive guidelines provided herein offer a robust starting point for such investigations.
Future work should focus on generating a complete experimental dataset for diethyl galactarate and exploring the influence of different heating rates and atmospheric conditions on its decomposition kinetics. Furthermore, understanding the thermal behavior of polymers synthesized from diethyl galactarate will be essential for the development of novel, sustainable materials.
References
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Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Retrieved from [Link]
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Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. (2014). RSC Publishing. Retrieved from [Link]
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Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. (2023). RSC Publishing. Retrieved from [Link]
-
Request PDF. (2010). Synthesis and Characterization of Polyetherimides Containing Multiple Ether Linkages and Pendent Pentadecyl Chains. Retrieved from [Link]
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Simultaneous thermal analysis (tga-dta, tga-dsc). (n.d.). Analytical Capabilities. Retrieved from [Link]
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New Polymer Syntheses Part 59. Synthesis and Characterization of New Polyamides and Copolyamides Containing Thianthrene Moiety a. (2013). SciSpace. Retrieved from [Link]
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Nowak, K., & Ciesielski, W. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceuticals, 16(6), 793. [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved from [Link]
-
D-Glucarate and D-Galactarate Degradation Pathway. (n.d.). PubChem. Retrieved from [Link]
-
Thermal analysis - TGA & DTA. (2015). Slideshare. Retrieved from [Link]
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El-Deen, A. M. K., & Ranard, B. S. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. Toxics, 11(10), 856. [Link]
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Olsen, B. A., & Williams, M. A. (1995). The combined use of DSC and TGA for the thermal analysis of atenolol tablets. Journal of thermal analysis, 45(4), 815–824. [Link]
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Saltan, F., & Akat, H. (2013). Synthesis and Thermal Degradation Kinetics of D-(+)-Galactose Containing Polymers. Polímeros, 23(6), 697-704. [Link]
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Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. (2015). Semantic Scholar. Retrieved from [Link]
-
Zhang, M., Chen, H., Mujumdar, A. S., Tang, J., Miao, S., & Wang, J. (2017). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Critical reviews in food science and nutrition, 57(16), 3420–3433. [Link]
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Kourtchev, I., De-Graft Osei, D., Bong-Joon, P., & Abd-Al-Razaq, A. (2021). A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. Analyst, 146(18), 5609–5618. [Link]
-
Dagaut, P., & Ristori, A. (2023). Experimental Kinetics Study on Diethyl Carbonate Oxidation. Energies, 16(11), 4479. [Link]
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Lee, J., Lee, J., & Lee, J. (2021). A comprehensive pyrolysis-gas chromatography/mass spectrometry analysis for the assessment of microplastics in various salts. Journal of hazardous materials, 406, 124312. [Link]
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Al-Salem, S. M., & Al-Malaika, S. (2021). A Review on Catalytic Fast Co-Pyrolysis Using Analytical Py-GC/MS. Energies, 14(21), 7076. [Link]
-
The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals. (2020). Purdue University Graduate School - Figshare. Retrieved from [Link]
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Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. (2022). LCGC International. Retrieved from [Link]
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- 4. Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Thermal analysis - TGA & DTA | PPTX [slideshare.net]
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Diethyl Galactarate: A C2-Symmetric Scaffold for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Derived from the readily available and inexpensive D-galactose, diethyl galactarate presents itself as a valuable yet underutilized chiral building block in the synthetic chemist's arsenal. Its inherent C2 symmetry, coupled with a dense array of stereogenic centers, offers a rigid and predictable scaffold for the stereocontrolled synthesis of complex molecular architectures. This technical guide delves into the core principles and practical applications of diethyl galactarate in asymmetric synthesis. We will explore its transformation into versatile chiral intermediates, its role as a stereodirecting backbone, and its potential as a precursor for novel chiral ligands. Through detailed mechanistic discussions, proven experimental protocols, and illustrative case studies, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of this carbohydrate-derived chiral synthon.
Introduction: The Allure of a Symmetrical Scaffold
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks, often sourced from the "chiral pool" of naturally occurring molecules, provide an efficient and economical entry point into complex, stereochemically defined targets. Diethyl galactarate, the diethyl ester of galactaric acid (mucic acid), is a particularly attractive member of this pool.
Key Attributes of Diethyl Galactarate:
-
C2 Symmetry: This inherent symmetry simplifies synthetic planning and can lead to the formation of a single diastereomer in many reactions, reducing the complexity of product mixtures.
-
Multiple Stereocenters: With four contiguous stereocenters, it provides a rich stereochemical environment that can effectively control the facial selectivity of reactions on appended functionalities.
-
Functionality: The presence of two ester groups and four hydroxyl groups offers multiple handles for chemical modification and the introduction of diverse functionalities.
-
Cost-Effectiveness: As a derivative of galactose, it is a readily available and affordable starting material.
This guide will navigate the synthetic utility of diethyl galactarate, moving from fundamental transformations to its application in the construction of sophisticated chiral molecules.
Foundational Synthetic Transformations: Unlocking the Potential
The direct use of diethyl galactarate is often hampered by the low solubility and the presence of multiple hydroxyl groups. Therefore, initial synthetic manipulations are crucial to unmask its potential as a versatile chiral building block. A common and effective strategy involves the protection of the diol functionalities, most frequently as acetonides, followed by reduction of the ester groups to primary alcohols.
A key example is the preparation of a C2-symmetric diazide, a versatile precursor for the synthesis of chiral ligands and heterocyclic compounds.[1]
Synthesis of a C2-Symmetric Diazide Intermediate
The transformation of diethyl galactarate into a key diazide intermediate proceeds through a reliable three-step sequence, as outlined below. This sequence showcases the fundamental manipulations required to convert the raw chiral scaffold into a synthetically useful intermediate.
Caption: Synthetic pathway from diethyl galactarate to the key diazide intermediate.
Quantitative Data Summary:
| Step | Product | Reagents | Yield (%) |
| 1 | (2,3,4,5)-bis-Acetonide Protected Diethyl Galactarate (1) | Acetone, Triethyl borate | 61 |
| 2 | ((4S,4'R,5R,5'S)-2,2,2',2'-tetramethyl-[4,4'-bi(1,3-dioxolane)]-5,5'-diyl)dimethanol (2) | LiAlH4 | 90 |
| 3 | (4R,4'S,5S,5'R)-bis(bromomethyl)-2,2,2',2'-tetramethyl-4,4'-bi(1,3-dioxolane) (3) | CBr4, PPh3 | 80 |
| 4 | (4S,4'R,5R,5'S)-5,5'-bis(azidomethyl)-2,2,2',2'-tetramethyl-4,4'-bi(1,3-dioxolane) (4) | NaN3, DMF | 95 |
Data sourced from Terraza et al. (2022).[1]
This diazide serves as a linchpin for further synthetic elaborations, as will be discussed in the subsequent sections.
Applications in the Synthesis of Chiral Heterocycles
The C2-symmetric diazide derived from diethyl galactarate is an excellent precursor for the synthesis of chiral bis(triazoles) via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This approach allows for the modular construction of complex chiral molecules with potential applications in medicinal chemistry and materials science.
Synthesis of Bis(1,4-disubstituted-1,2,3-triazoles)
The diazide intermediate (4) readily undergoes cycloaddition with a variety of terminal alkynes to furnish the corresponding bis(triazoles) in high yields.[1]
Caption: General scheme for the synthesis of bis-triazoles from the diazide intermediate.
This methodology provides a straightforward route to a library of chiral bis(triazoles) with diverse functionalities determined by the choice of the alkyne coupling partner.
Diethyl Galactarate as a Precursor for Chiral Ligands
The development of novel chiral ligands is paramount for advancing the field of asymmetric catalysis. Carbohydrates, with their inherent chirality and structural diversity, are excellent starting materials for ligand synthesis.[2][3] While the direct conversion of diethyl galactarate into widely used ligand classes has not been extensively reported, its derivatives, such as the C2-symmetric diol and diamine, represent promising scaffolds for the design of new chiral ligands.
The diol intermediate (2) can serve as a precursor for chiral diphosphines, diethers, or other bidentate ligands. Similarly, the corresponding diamine, obtained by the reduction of the diazide (4), can be elaborated into chiral diamine ligands, which are privileged structures in asymmetric catalysis.
The rigid C2-symmetric backbone derived from diethyl galactarate is expected to create a well-defined chiral pocket around a metal center, enabling high levels of enantiocontrol in catalytic transformations.
The Stereodirecting Influence of the Galactarate Backbone
A key aspect of utilizing a chiral building block is understanding how its inherent stereochemistry influences the outcome of subsequent reactions. The rigid, C2-symmetric framework of protected diethyl galactarate derivatives can exert significant stereocontrol in reactions occurring at functionalities attached to the scaffold.
This stereodirecting effect arises from the conformational rigidity of the protected galactarate backbone, which presents a sterically differentiated environment to approaching reagents. For instance, in reactions involving the elaboration of the C1 and C6 positions, the chiral environment created by the protected diol system can favor the formation of one diastereomer over the other. While detailed mechanistic studies specifically on diethyl galactarate are limited, the principles of stereocontrol in acyclic systems with multiple stereocenters are well-established and can be applied to predict and rationalize the stereochemical outcomes.
Experimental Protocols
The following protocols are adapted from the literature and provide a starting point for the synthesis of key intermediates from diethyl galactarate.
Synthesis of (2,3,4,5)-bis-Acetonide Protected Diethyl Galactarate (1)
-
To a suspension of diethyl galactarate (10.0 g, 37.6 mmol) in anhydrous acetone (150 mL) is added triethyl borate (13.0 mL, 75.2 mmol).
-
The mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the product as a white solid.
-
Yield: 61% [1]
Synthesis of ((4S,4'R,5R,5'S)-2,2,2',2'-tetramethyl-[4,4'-bi(1,3-dioxolane)]-5,5'-diyl)dimethanol (2)
-
To a solution of the bis-acetonide (1) (5.0 g, 14.4 mmol) in anhydrous THF (100 mL) at 0 °C is added LiAlH4 (1.1 g, 28.8 mmol) portionwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the sequential addition of water (1.1 mL), 15% NaOH solution (1.1 mL), and water (3.3 mL).
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to give the diol as a white solid.
-
Yield: 90% [1]
Synthesis of (4S,4'R,5R,5'S)-5,5'-bis(azidomethyl)-2,2,2',2'-tetramethyl-4,4'-bi(1,3-dioxolane) (4)
-
To a solution of the diol (2) (3.0 g, 11.5 mmol) and CBr4 (9.5 g, 28.7 mmol) in CH2Cl2 (100 mL) at 0 °C is added PPh3 (7.6 g, 28.7 mmol) portionwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the dibromide (3).
-
To a solution of the dibromide (3) in DMF (50 mL) is added NaN3 (2.2 g, 34.5 mmol).
-
The reaction mixture is heated at 80 °C for 12 hours.
-
The mixture is cooled to room temperature, and water is added. The product is extracted with ethyl acetate, and the combined organic layers are dried over Na2SO4 and concentrated.
-
The crude product is purified by column chromatography to afford the diazide as a white solid.
-
Yield: 80% for the bromination step and 95% for the azidation step. [1]
Conclusion and Future Outlook
Diethyl galactarate represents a potent, yet underexplored, chiral building block for asymmetric synthesis. Its C2 symmetry, dense stereochemical information, and ready availability make it an attractive starting material for the construction of complex chiral molecules. The successful synthesis of chiral bis(triazoles) highlights its utility as a scaffold for creating molecules with potential applications in various fields.
Future research in this area should focus on expanding the synthetic repertoire of diethyl galactarate. The development of efficient protocols for its conversion into a broader range of chiral ligands would be a significant advancement, potentially unlocking new catalytic transformations. Furthermore, a deeper mechanistic understanding of the stereodirecting effects of the galactarate backbone will enable its more rational application in total synthesis. As the demand for enantiomerically pure compounds continues to grow, the strategic utilization of readily available chiral building blocks like diethyl galactarate will undoubtedly play an increasingly important role in the future of drug discovery and materials science.
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Terraza, V.; Gerbino, D.; Podestá, J. Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate. Chemistry Proceedings. 2022 , 12(1), 22. [Link]
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López-Delgado, F. J.; et al. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals. 2023 , 16(8), 1088. [Link]
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López-Delgado, F. J.; Lo Re, D.; Tamayo, J. A. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Semantic Scholar. 2025 . [Link]
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A Technical Guide to Diethyl Galactarate: A Versatile Bio-Based Platform Chemical for Green Chemistry Innovations
Abstract
The imperative shift towards a bio-based economy necessitates the exploration and development of renewable platform chemicals that can serve as sustainable alternatives to their petrochemical counterparts. Diethyl galactarate, derivable from galactaric acid—a product of pectin-rich biomass—is emerging as a highly promising and versatile building block in the realm of green chemistry. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of diethyl galactarate for researchers, scientists, and professionals in drug development. We will delve into its role in the synthesis of novel bio-based polymers, its potential as a corrosion inhibitor, and its utility as a precursor for other high-value chemicals. This guide aims to be a comprehensive resource, elucidating the scientific underpinnings and practical methodologies that can unlock the full potential of this renewable chemical.
Introduction: The Rise of a Bio-Based Building Block
The principles of green chemistry encourage the use of renewable feedstocks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1][2] In this context, biomass-derived molecules are at the forefront of research to create a more sustainable chemical industry.[3] Diethyl galactarate, also known as diethyl mucate, is a C10 diester derived from galactaric acid.[4][5] Galactaric acid itself can be produced from the oxidation of galactose or, more sustainably, from D-galacturonic acid, the primary component of pectin found in agricultural residues like sugar beet pulp.[6][7][8] This positions diethyl galactarate as a key player in the valorization of agricultural waste streams, transforming low-value biomass into a versatile chemical intermediate.[6][8]
This guide will provide a comprehensive overview of diethyl galactarate, from its synthesis to its diverse applications, with a focus on providing actionable insights and methodologies for researchers.
Synthesis of Diethyl Galactarate from Renewable Feedstocks
The primary route to diethyl galactarate is through the esterification of galactaric acid with ethanol. The sustainability of this process is intrinsically linked to the production of galactaric acid from renewable sources.
From Pectin-Rich Biomass to Galactaric Acid
Pectin, a major component of the primary cell walls of many plants, is a rich source of D-galacturonic acid.[7][8] A green and efficient pathway to obtain galactaric acid involves a multi-enzymatic process:
-
Pectin Extraction: Pectin can be extracted from agricultural waste, such as sugar beet pulp, using enzymatic and microwave-assisted methods, which are more environmentally friendly than traditional acid-based extractions.[6]
-
Enzymatic Hydrolysis: Pectinases are employed to hydrolyze pectin into its monomeric unit, D-galacturonic acid.[6]
-
Enzymatic Oxidation: The aldehyde group of D-galacturonic acid is then enzymatically oxidized to a carboxylic acid, yielding galactaric acid.[6] This biocatalytic approach avoids the use of harsh oxidizing agents like nitric acid.[9][10]
Esterification of Galactaric Acid
Once galactaric acid is obtained, it can be converted to diethyl galactarate through Fischer esterification.
Objective: To synthesize diethyl galactarate from galactaric acid via acid-catalyzed esterification.
Materials:
-
Galactaric acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, suspend galactaric acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl galactarate.
-
Purify the crude product by recrystallization or column chromatography.
Causality: The use of excess ethanol drives the equilibrium of the esterification reaction towards the product side, maximizing the yield of diethyl galactarate. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.
Physicochemical Properties of Diethyl Galactarate
Understanding the physical and chemical properties of diethyl galactarate is crucial for its application in various fields.
| Property | Value | Source |
| CAS Number | 15909-67-8 | [4][11][12] |
| Molecular Formula | C10H18O8 | [4][12] |
| Molecular Weight | 266.25 g/mol | [4] |
| Melting Point | 172 °C | [4] |
| Solubility | Sparingly soluble in water (27 g/L at 25 °C) | [4] |
| Density | ~1.386 g/cm³ | [4] |
These properties, particularly its chirality and the presence of multiple hydroxyl groups, make diethyl galactarate an interesting molecule for creating complex structures.[13]
Potential Applications in Green Chemistry
The unique chemical structure of diethyl galactarate, featuring two ester groups and four hydroxyl groups, opens up a wide range of potential applications in green chemistry.
A Building Block for Bio-Based Polymers
Diethyl galactarate can be used as a monomer for the synthesis of novel bio-based polyesters and polyamides.[6] The hydroxyl groups along its backbone can be leveraged to create polymers with unique functionalities and properties.
Diethyl galactarate can undergo polycondensation reactions with diacids or their derivatives to form polyesters. The pendant hydroxyl groups can be further functionalized to tune the polymer's properties, such as hydrophilicity, biodegradability, and mechanical strength.
Workflow: Synthesis of a Diethyl Galactarate-Based Polyester
Caption: Workflow for polyester synthesis from diethyl galactarate.
Precursor to High-Value Chemicals
Diethyl galactarate can be catalytically converted into other valuable platform chemicals, most notably derivatives of 2,5-furandicarboxylic acid (FDCA). FDCA is considered a key bio-based building block for producing polyethylene furanoate (PEF), a promising alternative to petroleum-based PET.[14][15]
Objective: To synthesize FDME from diethyl galactarate via a one-pot reaction using a solid acid catalyst.
Materials:
-
Diethyl galactarate (as a proxy for dimethyl galactarate which is often used in literature)
-
Dimethyl carbonate (DMC) (as a green solvent and reagent)
-
Amberlyst-36 (solid acid catalyst)
-
Stainless-steel autoclave
Procedure:
-
Charge a stainless-steel autoclave with diethyl galactarate, dimethyl carbonate, and Amberlyst-36.
-
Seal the autoclave and heat the reaction mixture to 200 °C for a specified duration (e.g., 2-3 hours).[14]
-
After the reaction, cool the autoclave to room temperature.
-
Filter the reaction mixture to remove the solid catalyst.
-
The resulting solution contains FDME, which can be isolated and purified using techniques like crystallization or column chromatography.
Causality: The solid acid catalyst facilitates the dehydration and aromatization of the galactarate backbone to form the furan ring. Dimethyl carbonate acts as both a solvent and a methylating agent in a greener alternative to traditional methods.[14]
Logical Relationship: From Biomass to Bio-plastic
Caption: Pathway from biomass to the bioplastic PEF.
Potential as a Corrosion Inhibitor
Organic compounds containing heteroatoms like oxygen are known to be effective corrosion inhibitors.[16] They function by adsorbing onto the metal surface, forming a protective layer that shields the metal from the corrosive environment.[16] The multiple hydroxyl and ester functional groups in diethyl galactarate make it a promising candidate for a green corrosion inhibitor. Its derivatives, such as sodium diethyl dithiocarbamate, have shown good corrosion inhibition properties.[17] Further research is warranted to explore the direct application of diethyl galactarate and its simple derivatives as environmentally benign corrosion inhibitors for various metals and alloys.
Chiral Synthesis and Drug Development
The inherent chirality of diethyl galactarate, derived from galactose, makes it a valuable starting material for the synthesis of chiral molecules of industrial interest, including ligands, catalysts, and pharmaceutical intermediates.[13] Its rigid and well-defined stereochemistry can be exploited to create complex molecular architectures. For instance, it has been used as a starting material for the synthesis of bis(1,4-disubstituted-1,2,3-triazoles).[13]
Biodegradability and Toxicological Profile
For a chemical to be truly "green," it must not only be derived from renewable resources but also exhibit favorable environmental and health profiles. While specific data on the biodegradability of diethyl galactarate is limited, related diesters like diethyl phthalate have been shown to be biodegradable by certain bacterial strains.[18]
Regarding toxicity, studies on related compounds like diethyl phthalate (DEP) have been conducted. While DEP is considered to have low acute toxicity, some studies have indicated potential for liver and kidney effects at high doses in animal models.[19][20] It is important to note that diethyl galactarate has a different chemical structure, and its toxicological profile would need to be independently assessed. However, its origin from a natural sugar suggests a potentially favorable toxicological profile compared to many petrochemicals.
Future Outlook and Conclusion
Diethyl galactarate stands out as a promising, bio-based platform chemical with a wide array of potential applications in green chemistry. Its synthesis from renewable and abundant pectin-rich biomass aligns perfectly with the principles of a circular economy. The versatility of its chemical structure allows for its use as a monomer for novel functional polymers, a precursor to high-value chemicals like FDCA derivatives, and potentially as a green corrosion inhibitor and a chiral building block.
Further research should focus on optimizing the synthesis of diethyl galactarate from various biomass sources, exploring its polymerization into materials with tailored properties, and conducting comprehensive studies on its biodegradability and toxicological profile. As the chemical industry continues its transition towards sustainability, diethyl galactarate is well-positioned to become a key component in the portfolio of renewable chemicals, enabling the development of greener and more sustainable products and processes.
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- 20. Hazards of diethyl phthalate (DEP) exposure: A systematic review of animal toxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Diethyl Galactarate: A Detailed Protocol for Researchers
Introduction
Diethyl galactarate, also known as diethyl mucate, is a diester of galactaric acid (mucic acid). As a chiral, polyhydroxylated aliphatic ester, it serves as a versatile building block in organic synthesis. Its utility is particularly noted in the development of novel pharmaceuticals and biodegradable polymers. The stereochemistry and multiple functional groups inherent in its structure make it an attractive starting material for the synthesis of complex molecules, including ligands, catalysts, and various bioactive compounds. This application note provides a comprehensive, step-by-step protocol for the synthesis of diethyl galactarate via the Fischer-Speier esterification of galactaric acid with ethanol. The causality behind experimental choices, safety precautions, and methods for purification and characterization are discussed in detail to ensure scientific integrity and reproducibility.
Chemical Principles and Mechanism
The synthesis of diethyl galactarate from galactaric acid and ethanol is a classic example of a Fischer-Speier esterification.[1][2] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (ethanol in this case) is typically used.[3] This follows Le Châtelier's principle, where increasing the concentration of a reactant shifts the equilibrium to favor the products. Additionally, the removal of water, a byproduct of the reaction, can also be employed to enhance the yield.
The mechanism of the Fischer esterification proceeds through several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the alcohol: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
This process occurs at both carboxylic acid functional groups of galactaric acid to form the diester, diethyl galactarate.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis of diethyl galactarate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Galactaric acid (Mucic acid) | Reagent | Sigma-Aldrich or equivalent | |
| Ethanol, absolute | Anhydrous, ≥99.5% | Fisher Scientific or equivalent | |
| Sulfuric acid (H₂SO₄) | Concentrated (95-98%) | VWR or equivalent | Corrosive |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | ||
| Ethyl acetate (EtOAc) | ACS grade | ||
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | ||
| Deuterated chloroform (CDCl₃) | For NMR analysis | Cambridge Isotope Laboratories or equivalent |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling chemicals.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Acid Handling: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care and add it slowly to the reaction mixture, as the dissolution in ethanol is exothermic. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Flammable Solvents: Ethanol and ethyl acetate are flammable. Keep them away from open flames and ignition sources.
Synthesis Procedure
Caption: Step-by-step workflow for the synthesis of diethyl galactarate.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.5 g (0.05 mol) of galactaric acid.
-
Add 100 mL of absolute ethanol to the flask.
-
While stirring the suspension in an ice bath, slowly and carefully add 2.5 mL of concentrated sulfuric acid. The addition is exothermic and should be done dropwise to control the temperature.
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Continue refluxing with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the galactaric acid spot.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
To the resulting viscous residue, add 100 mL of cold water and transfer the mixture to a 500 mL separatory funnel.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diethyl galactarate.
-
-
Final Purification:
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.
-
Characterization and Validation
The identity and purity of the synthesized diethyl galactarate should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of diethyl galactarate is expected to show a triplet for the methyl protons (CH₃) of the ethyl groups and a quartet for the methylene protons (CH₂) of the ethyl groups. The protons on the carbon backbone of the galactaric acid moiety will appear as multiplets.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the four unique carbons of the galactaric acid backbone. A signal around 62 ppm is characteristic of the ester's C-O-R carbon.[4]
Infrared (IR) Spectroscopy
The IR spectrum of diethyl galactarate will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) at approximately 1730-1750 cm⁻¹. A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl (-OH) groups will also be present.
Expected Results and Discussion
The Fischer esterification of galactaric acid with ethanol should yield diethyl galactarate as a white to off-white solid or a viscous oil. The yield of the reaction can be optimized by ensuring anhydrous conditions and by effectively removing the water byproduct. The use of a large excess of ethanol not only drives the equilibrium towards the product but also serves as the reaction solvent.
The work-up procedure is critical for isolating the product. Neutralization with sodium bicarbonate is necessary to remove the sulfuric acid catalyst and any unreacted galactaric acid. Extraction with an organic solvent like ethyl acetate efficiently separates the diethyl galactarate from the aqueous phase.
The spectroscopic data obtained should be compared with literature values to confirm the structure of the desired product. Minor impurities, if present, can often be identified by their characteristic signals in the NMR spectra.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of diethyl galactarate. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for various applications in drug discovery and materials science. The provided information on the reaction mechanism, purification, and characterization will aid in achieving a high-purity product and understanding the underlying chemical principles.
References
- Rosu, C., et al. (2013). Synthesis and Characterization of Complex Mixtures Consisting of Cyclic and Linear Polyamides from Ethyl Bis-Ketal Galactarates. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 50(9), 940-952.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8358, Galactaric acid. Retrieved from [Link]
- Sigma-Aldrich. (n.d.).
- Fisher Scientific. (n.d.).
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- McMurry, J. (2015). Organic Chemistry. Cengage Learning.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Li, X., et al. (2014). Highly Efficient Chemical Process To Convert Mucic Acid into Adipic Acid and DFT Studies of the Mechanism of the Rhenium‐Catalyzed Deoxydehydration.
- Aricò, F., et al. (2022). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Green Chemistry, 24(5), 2067-2075.
- MDPI. (2022). Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles)
- Massachusetts Institute of Technology. (n.d.). 5.310 (F19)
- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Sources
Purification of Diethyl Galactarate by Recrystallization: A Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Diethyl galactarate, a derivative of galactaric acid, is a valuable building block in the synthesis of various polymers and pharmaceutical intermediates.[1][2] Achieving high purity of this compound is critical for downstream applications, as impurities can lead to undesirable side reactions and affect the properties of the final product. This application note provides a detailed, first-principles guide to the purification of diethyl galactarate using recrystallization, a robust and scalable technique. We will explore the theoretical underpinnings of solvent selection, provide a comprehensive step-by-step protocol, and offer insights into troubleshooting and purity validation, ensuring a reliable and reproducible purification process.
Part 1: The Rationale of Recrystallization
Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3] The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[3][4]
The ideal recrystallization process leverages a steep solubility curve: the compound of interest should be sparingly soluble at low temperatures but highly soluble near the solvent's boiling point. Conversely, the impurities present should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or almost completely insoluble at all temperatures (allowing for their removal via hot filtration).[5]
When a hot, saturated solution of the impure compound is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution.[5] If the cooling process is slow and controlled, the molecules of the target compound will selectively deposit onto a growing crystal lattice, excluding the dissimilar impurity molecules. This process effectively isolates the desired compound in a significantly purer crystalline form.
Part 2: Materials and Equipment
Reagents:
-
Screening Solvents (Reagent Grade or higher):
-
Ethanol (95% and Absolute)
-
Methanol
-
Isopropanol
-
Ethyl Acetate
-
Water (Deionized)
-
Hexanes
-
-
Activated Carbon (optional, for color removal)
-
Celite (Diatomaceous Earth) (optional, filtration aid)
Equipment:
-
Erlenmeyer Flasks (various sizes)
-
Hot Plate with Stirring Capability
-
Magnetic Stir Bars
-
Condenser (for reflux)
-
Glass Funnels (Stemmed and Stemless)
-
Fluted Filter Paper
-
Büchner Funnel and Flask
-
Vacuum Source (e.g., water aspirator)
-
Round Bottom Flasks
-
Rotary Evaporator (optional)
-
Spatulas and Glass Stirring Rods
-
Ice Bath
-
Drying Oven or Vacuum Desiccator
-
Melting Point Apparatus
-
TLC Plates and Chamber
Part 3: Experimental Protocol: A Self-Validating System
This protocol is designed as a workflow that incorporates decision-making and validation at each critical stage.
Phase 1: Empirical Solvent Selection
The success of recrystallization hinges on the choice of solvent.[8] Since diethyl galactarate is a polar molecule with hydrogen bond donors and acceptors, polar solvents are logical starting points.[7][8] The following procedure should be used to test a range of candidate solvents.
Screening Protocol:
-
Place approximately 50 mg of crude diethyl galactarate into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature, swirling after each addition.
-
Observation 1 (Cold Solubility): Note if the solid dissolves readily in a small amount of cold solvent (e.g., <1 mL). If it does, that solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.
-
If the solid does not dissolve in the cold solvent, gently heat the test tube in a hot water bath.[9] Continue to add the solvent dropwise until the solid just dissolves.[9]
-
Observation 2 (Hot Solubility): Note the amount of hot solvent required. An ideal solvent will dissolve the compound completely at a reasonable concentration.
-
Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observation 3 (Crystal Formation): Observe for the formation of a crystalline precipitate. Scratching the inside of the test tube with a glass rod can sometimes initiate crystallization.[5]
-
Evaluation: The best solvent is one that exhibits poor cold solubility and excellent hot solubility, and which yields a good recovery of crystalline material upon cooling.
Data Presentation: Solvent Screening Results
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Low | Moderate | Yes, slow formation | Potential candidate, possibly in a mixed system. |
| Ethanol (95%) | Low-Moderate | High | Yes, good crystal formation | Promising Candidate |
| Ethyl Acetate | Moderate | High | Yes, but may "oil out" | Use with caution; may need a co-solvent. |
| Hexane | Insoluble | Insoluble | N/A | Unsuitable as a primary solvent; potential anti-solvent. |
This table presents hypothetical data to illustrate the decision-making process.
For diethyl galactarate, an alcohol like ethanol is often a good starting point. If the compound is too soluble in pure ethanol, a mixed solvent system (solvent pair) like ethanol-water or ethanol-hexane can be effective.[8][10] In this system, the crude product is dissolved in the "good" solvent (e.g., hot ethanol) and the "bad" or "anti-solvent" (e.g., water) is added dropwise until the solution becomes cloudy (the saturation point), after which it is clarified with a few drops of the good solvent and allowed to cool.[10]
Phase 2: The Recrystallization Workflow
The following workflow uses 95% ethanol as the selected solvent.
Caption: Workflow for Diethyl Galactarate Purification.
Detailed Step-by-Step Protocol:
-
Dissolution: Place the crude diethyl galactarate (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. In a separate flask, heat the chosen solvent (95% ethanol) to its boiling point. Add the minimum amount of hot solvent to the crude material while heating and stirring until the solid is completely dissolved.[3] Avoid adding excess solvent, as this will reduce the final yield.[9]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated carbon (e.g., 1-2% by weight) to adsorb the colored impurities.[11] Swirl and gently boil the solution for a few minutes. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.[8][11]
-
Hot Filtration (if necessary): If activated carbon was used or if insoluble impurities are visible, a hot gravity filtration must be performed.[11] Place a piece of fluted filter paper in a stemless glass funnel. Preheat the funnel and a clean receiving Erlenmeyer flask by pouring some boiling solvent through the filter paper. Discard this solvent and then quickly filter the hot solution containing the product. This step prevents premature crystallization of the product on the funnel.[11]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Rushing this step by immediately placing the flask in an ice bath can cause impurities to be trapped within the rapidly forming crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8][9]
-
Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold solvent. Turn on the vacuum and pour the crystallized mixture into the funnel.[11]
-
Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of ice-cold 95% ethanol.[11][12] This removes any residual mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid redissolving the product.
-
Drying: Allow air to be pulled through the filter cake for several minutes to partially dry the crystals. Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a mild temperature or in a desiccator.
Phase 3: Purity Assessment
The success of the purification must be validated.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.[5]
-
Thin-Layer Chromatography (TLC): Spot the crude material, the purified product, and the mother liquor on a TLC plate. A successful purification will show the product spot as a single, clean spot with a different Rf value from the impurities, which should be concentrated in the mother liquor lane.
-
Spectroscopic Analysis (NMR/FTIR): For rigorous characterization, obtain NMR or FTIR spectra of the purified product and compare them against a reference standard to confirm chemical identity and the absence of impurity signals.
Part 4: Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inner wall of the flask or adding a "seed crystal" of pure product.[5] |
| "Oiling Out" | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. The cooling rate is too fast. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider changing to a different solvent or solvent pair. |
| Low Recovery/Yield | Too much solvent was used; product is partially soluble in cold solvent; premature crystallization during hot filtration; crystals were washed with too much cold solvent. | Optimize the amount of solvent used. Ensure the solvent is ice-cold for washing. Ensure filtration apparatus is properly pre-heated. Collect a second crop of crystals by concentrating the mother liquor. |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, incorporating the activated carbon step. |
References
- Wiggins, L. F., & Williams, D. L. (1965). Process for the purification of sugars and their derivatives. U.S. Patent No. 3,219,484. Washington, DC: U.S.
-
Indiana University Pressbooks. (n.d.). Recrystallization of Sugar – Virtual Chemistry Experiments. [Link]
-
Nichols, L. (2023). Organic Chemistry Laboratory Techniques. LibreTexts. [Link]
-
ResearchGate. (2016). How to purify sugar crystals in laboratories?[Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
National Center for Biotechnology Information. (n.d.). Galactarate. PubChem Compound Database. [Link]
-
P&S Chemicals. (n.d.). Product information, Diethyl galactarate. [Link]
-
MDPI. (2018). Acetalised Galactarate Polyesters: Interplay between Chemical Structure and Polymerisation Kinetics. [Link]
-
ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl?[Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
-
Tyler Parra. (2020). How To Recrystallize A Solid. YouTube. [Link]
-
MDPI. (2022). Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate. [Link]
-
Kuivanen, J., Penttilä, M., & Richard, P. (2017). Enhancing fungal production of galactaric acid. Applied Microbiology and Biotechnology, 101(10), 4055–4064. [Link]
-
Ataman Kimya. (n.d.). GALACTARIC ACID. [Link]
-
ResearchGate. (2022). Solubility of galactaric acid/galactarate at 22, 35 or 50 °C in the...[Link]
-
ResearchGate. (2024). An Unusual, Methylated Impurity in Diethyl Sulphate: Identification, Structure Elucidation, and Linkage with N‐Methyl Impurity of An Active Pharmaceutical Ingredient. [Link]
Sources
- 1. Acetalised Galactarate Polyesters: Interplay between Chemical Structure and Polymerisation Kinetics [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recrystallization of Sugar – Virtual Chemistry Experiments [iu.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. guidechem.com [guidechem.com]
- 8. rubingroup.org [rubingroup.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Application Note: Synthesis and Characterization of Bio-Based Polyamides from Diethylgalactarate
Abstract
The transition towards sustainable chemical feedstocks is a paramount objective in modern polymer science. Carbohydrates, being abundant and renewable, represent a promising class of raw materials for the synthesis of novel polymers.[1] This application note provides a detailed guide for researchers on the utilization of diethylgalactarate, a derivative of the bio-based aldaric acid (galactaric acid or mucic acid), as a monomer for the synthesis of advanced polyamides. We delve into the essential chemistry, including the critical step of hydroxyl group protection, and present robust protocols for polymerization and subsequent characterization. The guide addresses common challenges, such as the competition between linear polymerization and cyclization, offering field-proven insights to achieve desired material properties.
Part 1: Foundational Chemistry and Rationale
The this compound Monomer: A Bio-Renewable Building Block
Galactaric acid is a C6 aldaric acid that can be derived from pectin-rich biomass, such as sugar beet pulp.[2][3] Its esterified form, this compound, possesses two ester groups that can react with diamines to form amide linkages in a classic step-growth polymerization.[4][5] However, the four secondary hydroxyl groups along the monomer's backbone are highly reactive and can interfere with the amidation process, leading to unwanted side reactions and poor polymer quality.
Therefore, a crucial preliminary step is the protection of these hydroxyl groups. A common and effective strategy is the conversion of the vicinal diols into cyclic acetals or ketals.[6] For instance, reacting this compound with acetone in the presence of an acid catalyst yields diethyl 2,3:4,5-di-O-isopropylidene-galactarate. This protected monomer is more stable under polymerization conditions and exhibits improved solubility in organic solvents.[7][8]
Caption: Protection of this compound via Ketal Formation.
The Polymerization Pathway: Linear Growth vs. Cyclization
The synthesis of polyamides from a protected this compound and a diamine proceeds via step-growth polycondensation.[9] The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, eliminating ethanol as a byproduct. However, a significant competing reaction is intramolecular cyclization, where the ends of a growing oligomer chain react with each other to form a cyclic polyamide (a macrocycle).[7][8]
High molecular weight linear polymer formation is often limited by this competitive cyclization.[7] The propensity for cyclization is highly dependent on the structure of the diamine co-monomer. Flexible, linear aliphatic diamines (e.g., hexamethylenediamine) are more likely to promote the formation of macrocycles, whereas rigid or sterically hindered diamines can favor intermolecular linear chain growth.[7][8]
Caption: Competing Pathways in Galactarate Polyamide Synthesis.
Part 2: Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,3:4,5-di-O-isopropylidene-galactarate (Protected Monomer)
This protocol is a standard method for ketal protection, essential for preparing the monomer for polymerization as described in foundational studies.[7][8]
-
Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Reagents: Add anhydrous acetone (10-15 volumes) and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
-
Reaction: Stir the mixture at reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure protected monomer.
Protocol 2: Melt Polycondensation with Hexamethylenediamine (HMDA)
This solvent-free protocol is adapted from established melt polymerization techniques for sugar-derived monomers and is designed to minimize environmental impact.[6]
-
Setup: Equip a 100 mL three-necked round-bottom flask with a vacuum-tight mechanical stirrer, a Vigreux column, and a distillation condenser.
-
Reactants: Charge the flask with diethyl 2,3:4,5-di-O-isopropylidene-galactarate (e.g., 20 mmol, 1 equivalent), 1,6-hexamethylenediamine (HMDA) (e.g., 20.4 mmol, 1.02 equivalents, slight excess to account for purity). For monomers prone to thermal degradation, add a radical inhibitor such as Irganox 1330 (0.5-5 wt%).[6]
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes.
-
Heating Stage 1 (Ethanol Removal): Under a gentle nitrogen flow, slowly heat the reaction mixture to 200-220 °C using a heating mantle. The mixture will become a molten, clear liquid. Ethanol, the condensation byproduct, will begin to distill off. Maintain this temperature for 2-3 hours, or until ethanol distillation ceases.
-
Heating Stage 2 (High Vacuum): Gradually apply a high vacuum ( < 1 mbar) to the system while maintaining the temperature at 220 °C. A noticeable increase in the viscosity of the melt will occur. Continue stirring under vacuum for an additional 3-5 hours to drive the polymerization to completion by removing the last traces of ethanol.
-
Cooling and Isolation: Discontinue heating and allow the flask to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed by carefully breaking the flask or by dissolving it in a suitable solvent like chloroform or NMP for further analysis.
Protocol 3: Polyamide Deprotection
This step is necessary to unmask the hydrophilic hydroxyl groups, yielding the final polyhydroxy polyamide.[7][8]
-
Dissolution: Dissolve the protected polyamide in a minimal amount of a suitable solvent (e.g., chloroform).
-
Acid Treatment: Add an excess of 90% trifluoroacetic acid (TFA) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The deprotected polymer, which is typically insoluble in the reaction mixture, will precipitate out.
-
Isolation: Collect the precipitated polymer by filtration.
-
Washing: Wash the polymer thoroughly with a solvent in which the starting material is soluble (e.g., chloroform) and then with diethyl ether to remove residual TFA and other impurities.
-
Drying: Dry the final polyhydroxy polyamide under vacuum at 40-50 °C until a constant weight is achieved.
Part 3: Characterization and Expected Results
The synthesized monomers and polymers should be thoroughly characterized to confirm their structure and properties.
| Technique | Purpose | Expected Observations / Results |
| FTIR | Functional group analysis | Protected Monomer: Appearance of strong C-O-C stretching from the ketal group (~1220 and 1112 cm⁻¹). Polyamide: Appearance of characteristic amide bands (Amide I C=O stretch at ~1658 cm⁻¹, Amide II N-H bend at ~1537 cm⁻¹), and N-H stretching (~3342 cm⁻¹).[8] |
| NMR (¹H, ¹³C) | Structural confirmation | Confirms the presence of isopropylidene groups in the protected monomer and the formation of the amide linkage in the polymer backbone.[8] |
| GPC | Molecular weight determination | Provides number-average (Mn) and weight-average (Mw) molecular weights and dispersity (Đ). Polyamides from GalXMe tend to have narrower dispersity.[2] |
| MALDI-TOF / ESI-MS | Identification of cyclic species | Can distinguish between linear polymer chains and cyclic oligomers, which is crucial for understanding the extent of side reactions.[7][8] |
| TGA | Thermal stability assessment | Galactarate-based polyamides are generally stable at elevated temperatures, often above 300 °C.[2][10] |
| DSC | Glass transition temperature (Tg) | The resulting amorphous polyamides can exhibit a wide range of glass transition temperatures, typically from 50 °C to 220 °C, depending on the chosen diamine.[2][10] |
Part 4: Scientific Insights & Troubleshooting
-
Issue: Low Polymer Molecular Weight.
-
Cause: This is the most common challenge and is often due to the competitive formation of cyclic oligomers, especially with flexible diamines.[7] It can also result from an imbalance in monomer stoichiometry or insufficient removal of the ethanol byproduct.
-
Solution: Ensure precise 1:1 molar stoichiometry of the ester and diamine functional groups.[11] Use a high vacuum and sufficient reaction time in the final stage of melt polycondensation to drive the equilibrium towards polymer formation. Consider using more rigid diamines (e.g., cycloaliphatic or aromatic) to suppress cyclization.[2]
-
-
Issue: Polymer is Brittle or Discolored.
-
Cause: High temperatures in melt polycondensation (>220 °C) can lead to thermal or radical-induced degradation of the sugar-based monomer.[6] Methylene acetal protecting groups are particularly susceptible to radical formation.[6]
-
Solution: Maintain the lowest possible temperature that still allows for an efficient reaction. Incorporate a phenolic antioxidant (radical inhibitor) into the reaction mixture before heating.[6]
-
-
Issue: Incomplete Deprotection.
-
Cause: Insufficient reaction time or inadequate amount of acid. The polymer may be only partially soluble, limiting access of the acid to all ketal groups.
-
Solution: Increase the reaction time with TFA. Ensure the polymer is well-swollen or partially dissolved. After initial filtration, the polymer can be re-subjected to fresh TFA to ensure complete deprotection.
-
Conclusion
This compound is a versatile, bio-renewable monomer for synthesizing a new class of polyamides. By implementing a hydroxyl protection strategy, researchers can successfully produce polymers with high glass transition temperatures, excellent thermal stability, and tunable properties.[2][10] The primary challenge remains controlling the competition between polymerization and cyclization to achieve high molecular weights. The protocols and insights provided in this note offer a robust framework for scientists to explore this promising family of sustainable materials for applications ranging from advanced coatings to biomedical devices.
References
-
Rosu, C., Negulescu, I. I., Cueto, R., Laine, R., & Daly, W. H. (n.d.). Synthesis and Characterization of Complex Mixtures Consisting of Cyclic and Linear Polyamides from Ethyl Bis-Ketal Galactarates. Taylor & Francis Online. Available at: [Link]
-
Rosu, C., et al. (2013). Polyamides From Ethyl Bis-Ketal Galactarates. ResearchGate. Available at: [Link]
-
Winnacker, M., et al. (2017). Rigid, bio-based polyamides from galactaric acid derivatives with elevated glass transition temperatures and their characterization. Maastricht University. Available at: [Link]
-
Gallez, B., et al. (2015). Synthetic Polymers from Sugar-Based Monomers. ACS Publications. Available at: [Link]
-
Manker, L. P., et al. (2024). Revolutionizing Plastics: How Sugar-Based Polyamides Could Save Our Planet. SciTechDaily. Available at: [Link]
-
Puiggali, J., et al. (2012). Carbohydrate-based polyamides and polyesters: an overview illustrated with two selected examples. R Discovery. Available at: [Link]
-
Gambarotti, C., et al. (2022). Sustainable synthesis of zwitterionic galactaric acid monoamides as monomers of hydroxylated polyamides. Taylor & Francis Group. Available at: [Link]
-
Wroblewska, A., et al. (2021). Radical Formation in Sugar-Derived Acetals under Solvent-Free Conditions. PMC - NIH. Available at: [Link]
-
Nishimura, H., et al. (n.d.). Sugar-Based Polyamides: Self-Organization in Strong Polar Organic Solvents. ResearchGate. Available at: [Link]
-
Various Authors. (2016-2019). Collection of articles on sugar-based polymers. Semantic Scholar. Available at: [Link]
-
Various Authors. (2013-2022). Collection of articles on galactaric acid-based polymers. ResearchGate. Available at: [Link]
-
Wroblewska, A., et al. (n.d.). Amorphous polyamide coating resins from sugar-derived monomers. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (n.d.). Synthesis of novel bio-based polyamide surfactants and their emulsifying property. (Journal not specified). Available at: [Link]
-
Wikipedia. (n.d.). Step-growth polymerization. Available at: [Link]
- Air Products and Chemicals, Inc. (2018). Amidoamine and polyamide curing agents, compositions, and methods. Google Patents.
-
Valerio, O., et al. (n.d.). Biobased Polyamides: A Journey from the Biomass Towards Cutting Edge Materials. MDPI. Available at: [Link]
-
Stevens, S., et al. (n.d.). Acetalised Galactarate Polyesters: Interplay between Chemical Structure and Polymerisation Kinetics. MDPI. Available at: [Link]
- Air Products and Chemicals, Inc. (2007). Polyamide Curing Agent Compositions. Google Patents.
-
Winnacker, M., et al. (2017). Rigid, bio-based polyamides from galactaric acid derivatives with elevated glass transition temperatures and their characterization. Maastricht University. Available at: [Link]
-
Jiang, Z., et al. (n.d.). Enzymatic Synthesis of Biobased Polyesters and Polyamides. MDPI. Available at: [Link]
-
Audic, J., et al. (2019). One-Pot FDCA Diester Synthesis from Mucic Acid and Their Solvent-Free Regioselective Polytransesterification for Production of Glycerol-Based Furanic Polyesters. MDPI. Available at: [Link]
-
El-Garf, I. A. (n.d.). Bio-based polyamide. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2023). Step-Growth Polymers. Available at: [Link]
- Solvay SA. (2016). Polyamides containing the bio-based 2,5-furandicarboxylic acid. Google Patents.
-
Diaz-Rodriguez, A., et al. (2019). Sustainable Galactarate-Based Polymers: Multi-Enzymatic Production of Pectin-Derived Polyesters. PubMed. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Sustainable Galactarate-Based Polymers: Multi-Enzymatic Production of Pectin-Derived Polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Radical Formation in Sugar-Derived Acetals under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. EP3411421A1 - Amidoamine and polyamide curing agents, compositions, and methods - Google Patents [patents.google.com]
Application Notes and Protocols for the Polymerization of Diethylgalactarate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Harnessing the Potential of Bio-Based Monomers
The increasing demand for sustainable and biocompatible materials has propelled research into polymers derived from renewable resources. Diethylgalactarate, a derivative of galactaric acid, stands out as a promising bio-based monomer. Galactaric acid itself can be produced from the oxidation of D-galactose, a sugar readily available from biomass.[1] The resulting polyesters and polyamides from this compound and its derivatives are gaining attention for their potential applications in drug delivery, biodegradable packaging, and tissue engineering due to their favorable properties such as increased thermal stability, tunable mechanical properties, and hydrolytic degradability.[1][2]
This comprehensive guide provides detailed insights into the reaction conditions for the polymerization of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and tailor galactarate-based polymers for their specific applications. We will delve into the underlying chemistry, provide step-by-step protocols for common polymerization techniques, and discuss the characterization of the resulting polymers.
The Chemistry of this compound Polymerization: A Mechanistic Overview
The polymerization of this compound typically proceeds via step-growth polymerization, specifically polycondensation. In this process, the ester groups of this compound react with a co-monomer containing functional groups such as hydroxyls (to form polyesters) or amines (to form polyamides). The reaction involves the elimination of a small molecule, in this case, ethanol.
To enhance the reactivity and achieve high molecular weight polymers, the hydroxyl groups of the galactaric acid backbone are often protected, for example, by acetalization.[1][2][3] This prevents unwanted side reactions and allows for better control over the polymerization process. The polymerization can be carried out under various conditions, with melt polycondensation being a prevalent solvent-free method.
Visualizing the Polymerization Process
The following diagram illustrates the general scheme for the polycondensation of a protected this compound with a diol to form a polyester.
Sources
Diethylgalactarate: A Bio-derived Cross-linking Agent for Advanced Polymer Formulations
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Sustainable and Biocompatible Cross-linking Agents
The advancement of polymer science is increasingly intertwined with the principles of green chemistry and biocompatibility. In fields ranging from regenerative medicine and drug delivery to advanced materials, there is a critical need for cross-linking agents that not only impart desired physicochemical properties but are also derived from renewable resources and exhibit excellent safety profiles. Diethylgalactarate, a diester of the naturally occurring sugar acid, galactaric acid (mucic acid), emerges as a compelling candidate to meet these demands. Derived from galactose, this compound offers a sustainable and potentially biodegradable alternative to conventional cross-linking agents, many of which are petroleum-based and can raise toxicity concerns.
This document provides a comprehensive guide to the application of this compound as a cross-linking agent, with a particular focus on its use with Poly(vinyl alcohol) (PVA), a widely employed biocompatible polymer. We will delve into the underlying cross-linking chemistry, provide detailed protocols for the synthesis and characterization of this compound-cross-linked polymers, and discuss the anticipated properties and potential applications of these novel biomaterials.
The Chemistry of Cross-linking with this compound: A Transesterification Approach
The primary mechanism by which this compound cross-links polymers rich in hydroxyl groups, such as PVA, is through a transesterification reaction. In this process, the hydroxyl groups of the polymer chains act as nucleophiles, attacking the carbonyl carbons of the this compound ester groups. This reaction results in the formation of new ester linkages between the polymer chains and the galactarate backbone, with the concomitant release of ethanol as a benign byproduct.
The reaction is typically driven by thermal energy, often without the need for a catalyst, which further enhances the biocompatibility of the resulting material by avoiding potentially leachable and toxic catalysts. The multi-hydroxyl nature of the galactarate backbone can also contribute to a complex, three-dimensional cross-linked network through a combination of the primary ester linkages and secondary hydrogen bonding interactions.
Figure 1: Transesterification cross-linking of PVA with this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound-Cross-linked Poly(vinyl alcohol) (PVA) Hydrogel Films
This protocol details the preparation of PVA hydrogel films cross-linked with this compound via a simple and effective thermal curing method.
Materials:
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, medium molecular weight
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Petri dishes (glass or solvent-resistant polymer)
-
Drying oven
-
Desiccator
Procedure:
-
PVA Solution Preparation:
-
Prepare a 10% (w/v) PVA solution by slowly dissolving PVA powder in deionized water at 90°C with continuous stirring until the solution is clear and homogeneous. Allow the solution to cool to room temperature.
-
Rationale: Heating is necessary to fully dissolve the semi-crystalline PVA.
-
-
Incorporation of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 20% w/v).
-
Add the desired amount of the this compound solution to the PVA solution to achieve the target cross-linker concentration (e.g., 5, 10, 15 wt% relative to PVA).
-
Stir the mixture vigorously for at least 2 hours at room temperature to ensure uniform distribution of the cross-linking agent.
-
Rationale: DMSO is used as a co-solvent to ensure miscibility of the relatively hydrophobic this compound with the aqueous PVA solution.
-
-
Film Casting:
-
Pour the PVA-diethylgalactarate solution into petri dishes. The volume will determine the final film thickness.
-
Dry the films in an oven at 50°C for 24 hours to evaporate the water and DMSO.
-
Rationale: A lower initial drying temperature prevents the formation of bubbles and ensures a uniform film.
-
-
Thermal Cross-linking:
-
Once the films are completely dry, transfer them to a vacuum oven.
-
Heat the films at 120-140°C for 2-4 hours to induce thermal cross-linking via transesterification.[1][2]
-
Rationale: This temperature range is typically sufficient to drive the transesterification reaction without causing significant thermal degradation of the PVA.
-
-
Post-curing Treatment:
-
After curing, allow the films to cool to room temperature inside the oven.
-
Immerse the cross-linked films in deionized water for 48 hours, changing the water periodically, to remove any unreacted this compound and DMSO.
-
Dry the washed films to a constant weight.
-
Store the final cross-linked PVA films in a desiccator.
-
Figure 2: Workflow for the synthesis of this compound-cross-linked PVA films.
Protocol 2: Characterization of Cross-linked PVA Hydrogels
A suite of analytical techniques should be employed to confirm successful cross-linking and to evaluate the properties of the resulting hydrogels.
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of ester cross-links.
-
Procedure:
-
Obtain FTIR spectra of pure PVA, this compound, and the cross-linked PVA films.
-
Look for a decrease in the intensity of the broad O-H stretching band (around 3300 cm⁻¹) in the cross-linked PVA compared to pure PVA.
-
Identify the appearance of a new or intensified C=O stretching band (around 1730 cm⁻¹) corresponding to the newly formed ester linkages.[2]
-
B. Thermogravimetric Analysis (TGA):
-
Objective: To assess the thermal stability of the cross-linked hydrogels.
-
Procedure:
C. Swelling Studies:
-
Objective: To determine the water uptake capacity and network structure of the hydrogels.
-
Procedure:
-
Weigh a dry sample of the cross-linked PVA film (W_d).
-
Immerse the film in deionized water or a buffer solution (e.g., PBS) at a specific temperature (e.g., 37°C).
-
At regular time intervals, remove the film, gently blot the surface to remove excess water, and weigh the swollen sample (W_s).
-
Continue until the weight becomes constant (equilibrium swelling).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100
-
D. Mechanical Testing:
-
Objective: To evaluate the mechanical properties of the hydrogels.
-
Procedure:
-
Cut the hydrogel films into standard shapes (e.g., dumbbell shape for tensile testing).
-
Perform tensile testing on the hydrated samples to determine the tensile strength, Young's modulus, and elongation at break. An increase in tensile strength and modulus compared to non-cross-linked PVA is expected.
-
Expected Physicochemical Properties
The introduction of this compound as a cross-linking agent is anticipated to significantly modify the properties of PVA. The extent of these changes will depend on the concentration of the cross-linker used.
| Property | Uncross-linked PVA | PVA cross-linked with this compound (5-15 wt%) | Rationale |
| Solubility in Water | Soluble | Insoluble, forms a hydrogel | The formation of a three-dimensional network prevents the dissolution of polymer chains. |
| Swelling Ratio | N/A (dissolves) | Decreases with increasing cross-linker concentration | A higher cross-link density restricts the expansion of the polymer network. |
| Thermal Stability | Lower | Higher | The covalent cross-links require more energy to break compared to the intermolecular hydrogen bonds in pure PVA.[3] |
| Tensile Strength | Lower | Higher | The cross-linked network structure enhances the material's resistance to deformation. |
| Young's Modulus | Lower | Higher | Increased stiffness due to the restricted movement of polymer chains. |
| Biocompatibility | High | Expected to be high | This compound is derived from a natural sugar acid, and the cross-linking process does not involve toxic catalysts. Galactaric acid and its derivatives are generally considered biocompatible. |
Applications in Research and Drug Development
The unique properties of this compound-cross-linked polymers, particularly their biocompatibility and tunable properties, open up a wide range of applications:
-
Controlled Drug Delivery: The hydrogel matrix can be used to encapsulate and control the release of therapeutic agents. The release kinetics can be modulated by varying the cross-linking density.
-
Tissue Engineering Scaffolds: The biocompatible and biodegradable nature of these hydrogels makes them excellent candidates for creating scaffolds that support cell growth and tissue regeneration.
-
Wound Dressings: The high water content and soft, pliable nature of the hydrogels can provide a moist environment conducive to wound healing.
-
Biomedical Devices: These materials can be used in the fabrication of soft contact lenses, cartilage replacement materials, and other biomedical implants.
Conclusion and Future Perspectives
This compound presents a promising, bio-based cross-linking agent that aligns with the growing demand for sustainable and biocompatible materials in scientific research and development. The straightforward thermal cross-linking process, coupled with the tunable physicochemical properties of the resulting polymers, makes it an attractive alternative to conventional cross-linkers. Further research into the in vivo biocompatibility and degradation profiles of this compound-cross-linked polymers will be crucial in translating these promising materials from the laboratory to clinical applications. The exploration of this compound with other hydroxyl-rich biopolymers also holds significant potential for the development of novel, functional biomaterials.
References
- Sonker, A. K., Rathore, K., Nagarale, R. K., & Verma, V. (2017). Crosslinking of Polyvinyl Alcohol (PVA) and Effect of Crosslinker Shape (Aliphatic and Aromatic) Thereof. Journal of Polymers and the Environment, 26(5), 1782–1794.
- Figueiredo, K. C. S., Alves, T. L. M., & Borges, C. P. (2009). Poly(vinyl alcohol) films crosslinked by glutaraldehyde under mild conditions. Journal of Applied Polymer Science, 111(6), 3074–3080.
- Riyajan, S. A., & Sakdapipanich, J. T. (2009). Thermal and thermo-oxidative degradations of polyvinyl alcohol with 2,5-furandicarboxylic acid acting as a crosslinking. Journal of Applied Polymer Science, 113(5), 3249-3256.
Sources
Application Notes and Protocols for the Analytical Characterization of Diethyl Galactarate
Introduction
Diethyl galactarate, the diethyl ester of galactaric acid, is a carbohydrate-derived molecule with significant potential in the development of bio-based polymers, pharmaceuticals, and as a chiral building block in organic synthesis. As its applications expand, the need for robust, reliable, and validated analytical methods for its characterization becomes paramount. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the qualitative and quantitative analysis of diethyl galactarate, intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure scientific integrity, providing a framework for achieving accurate and reproducible results.
Physicochemical Properties of Diethyl Galactarate
A thorough understanding of the physicochemical properties of diethyl galactarate is fundamental to the development of appropriate analytical methods, including solvent selection for sample preparation and chromatographic analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₈ | [1], [2] |
| Molecular Weight | 266.24 g/mol | [1], [2] |
| Appearance | Colorless to white crystalline solid (predicted) | Inferred from galactaric acid[3] |
| Melting Point | Not experimentally determined; predicted to be lower than galactaric acid (213 °C) | [3] |
| Boiling Point | Not experimentally determined | |
| Solubility | Predicted to be soluble in water and polar organic solvents like ethanol and methanol. The parent compound, galactaric acid, has low solubility in cold water but this increases with temperature and pH adjustment.[3][4] | Inferred from galactaric acid and general ester properties |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of diethyl galactarate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of diethyl galactarate and for its quantitative analysis.
¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. This allows for the confirmation of the presence of the ethyl ester groups and the galactaric acid backbone. Furthermore, quantitative NMR (qNMR) can be employed for the highly accurate determination of purity without the need for a specific diethyl galactarate reference standard of known purity.[5][6][7][8]
Based on the structure of diethyl galactarate, the following NMR signals are predicted. Actual chemical shifts may vary depending on the solvent and concentration.
¹H NMR (500 MHz, D₂O):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.30 | q | 4H | -O-CH₂ -CH₃ |
| ~4.0 - 4.2 | m | 4H | H-2, H-3, H-4, H-5 |
| ~1.25 | t | 6H | -O-CH₂-CH₃ |
¹³C NMR (125 MHz, D₂O):
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (ester) |
| ~70-75 | C-2, C-3, C-4, C-5 |
| ~62 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
Note: The carbon signals for the galactaric acid backbone (C-2, C-3, C-4, C-5) may be complex due to stereochemistry.
This protocol outlines the use of an internal standard for the absolute quantification of diethyl galactarate purity.
1. Materials and Reagents:
-
Diethyl galactarate sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a certified purity
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
High-precision analytical balance (readability to at least 0.01 mg)
-
NMR tubes (5 mm)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the diethyl galactarate sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer
-
Pulse Program: Standard 1D proton pulse sequence
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A value of 30 seconds is generally sufficient.
-
Number of Scans: 16 or higher to ensure adequate signal-to-noise ratio (S/N > 250:1 for accurate integration).[8]
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for diethyl galactarate (e.g., the triplet of the methyl protons) and a signal for the internal standard.
-
Calculate the purity of the diethyl galactarate sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Diagram of qNMR Workflow:
Caption: Workflow for purity determination of diethyl galactarate by qNMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups in diethyl galactarate.
The FTIR spectrum of diethyl galactarate is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500-3200 (broad) | O-H | Stretching |
| 2980-2850 | C-H (aliphatic) | Stretching |
| ~1750-1730 | C=O (ester) | Stretching |
| 1728 | C=O (lactone, if present as an impurity) | Stretching[9] |
| 1250-1000 | C-O | Stretching |
Note: The presence of a band around 1728 cm⁻¹ may indicate the presence of lactone species, which can form from galactaric acid.[9]
1. Instrumentation:
-
FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory or KBr press for pellet preparation.
2. Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum.
-
Place a small amount of the diethyl galactarate powder onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
3. Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of diethyl galactarate and to gain structural information through its fragmentation pattern.
MS provides the exact mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) experiments can be used to fragment the molecule and the resulting fragmentation pattern serves as a fingerprint for structural confirmation.
Ionization Mode: Electrospray ionization (ESI) is suitable for this polar molecule. Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes can be used.
Expected m/z values:
-
[M+H]⁺: 267.1074
-
[M+Na]⁺: 289.0893
-
[M-H]⁻: 265.0929
Predicted Fragmentation: The fragmentation of the diethyl galactarate molecular ion is expected to proceed through the loss of neutral molecules such as water, ethanol, and ethene from the ester groups, as well as cleavage of the carbon-carbon bonds in the sugar backbone.
Diagram of Predicted ESI-MS Fragmentation:
Caption: Predicted fragmentation pathway for diethyl galactarate in positive ion ESI-MS.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for high-resolution mass analysis)
2. Chromatographic Conditions (for separation prior to MS):
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
3. Mass Spectrometer Settings (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.
Chromatographic Analysis
Chromatographic techniques are essential for the separation and quantification of diethyl galactarate from impurities and in complex matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or evaporative light scattering detection (ELSD) is a robust method for the routine analysis and quality control of diethyl galactarate.
This protocol is based on ICH guidelines and can be adapted for specific applications.[10][11]
1. Chromatographic Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis detector
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with acetonitrile:water (e.g., 30:70 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as esters have weak chromophores, a low wavelength is used)
-
Injection Volume: 10 µL
2. Validation Parameters:
-
Specificity: Analyze a blank (diluent), a placebo (if in a formulation), and a spiked sample to ensure no interference at the retention time of diethyl galactarate.
-
Linearity: Prepare at least five concentrations of diethyl galactarate (e.g., 10-200 µg/mL) and perform a linear regression of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of diethyl galactarate into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of diethyl galactarate, often requiring derivatization to increase its volatility.
Due to the multiple hydroxyl groups, diethyl galactarate has low volatility. Derivatization, such as silylation, converts the hydroxyl groups to trimethylsilyl (TMS) ethers, making the molecule more volatile and suitable for GC analysis.[12][13][14]
1. Derivatization:
-
Accurately weigh about 1 mg of diethyl galactarate into a reaction vial.
-
Add 100 µL of pyridine and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
2. GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of diethyl galactarate.
TGA measures changes in mass as a function of temperature, providing information on decomposition temperatures and the presence of residual solvents or water. DSC measures the heat flow into or out of a sample, allowing for the determination of melting point, glass transitions, and other thermal events.[15][16] Sugar esters are known to decompose at temperatures above 220 °C.[2]
Diagram of TGA vs. DSC Principles:
Caption: Comparison of the principles and information obtained from TGA and DSC.
1. Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
2. TGA Protocol:
-
Accurately weigh 5-10 mg of diethyl galactarate into a TGA pan (e.g., platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the weight loss as a function of temperature.
3. DSC Protocol:
-
Accurately weigh 2-5 mg of diethyl galactarate into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from 0 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. A second heating cycle after controlled cooling can be used to investigate the glass transition of the amorphous phase.
Conclusion
The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of diethyl galactarate. The selection of the appropriate technique will depend on the specific analytical goal, whether it is structural confirmation, purity assessment, or quantification in a complex matrix. For unambiguous identification, a combination of NMR and mass spectrometry is recommended. For routine quality control and purity analysis, HPLC and qNMR are powerful and reliable methods. Thermal analysis provides crucial information regarding the stability and physical properties of the material. Adherence to these validated and scientifically sound protocols will ensure the generation of high-quality, reproducible data essential for research, development, and quality assurance in any application involving diethyl galactarate.
References
-
Journal of Medicinal Chemistry. (n.d.). Purity by absolute qNMR. Retrieved from [Link]
-
Gherghel, A., et al. (2015). Polyamides From Ethyl Bis-Ketal Galactarates. ResearchGate. Retrieved from [Link]
-
Gherghel, A., et al. (2015). Comparative FTIR spectra: diethyl galactarate, 1a, and diethyl-2, 3: 4, 5-bis-O-isopropylidene galactarate, 1b... ResearchGate. Retrieved from [Link]
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Miura, T., & Holzgrabe, U. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(3), 551. [Link]
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Microbioz India. (2024). TGA vs DSC: Which Method is Best for Your Material Characterization? Retrieved from [Link]
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McLafferty, F. W. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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Izadi, S., et al. (2017). TGA/DSC analysis of sugar. ResearchGate. Retrieved from [Link]
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University of Wisconsin-Madison. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]
-
Universal Lab. (2024). DSC vs TGA analysis. Retrieved from [Link]
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Kuivanen, J., & Richard, P. (2017). Enhancing fungal production of galactaric acid. Applied Microbiology and Biotechnology, 101(10), 4055-4064. [Link]
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Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]
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FooDB. (2010). Showing Compound Galactaric acid (FDB001205). Retrieved from [Link]
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Ataman Kimya. (n.d.). GALACTARIC ACID. Retrieved from [Link]
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NIST/EPA/NIH. (n.d.). Mass Spectral Library. Retrieved from [Link]
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Pasquale, G., et al. (2024). The oxidation of d‐galactose into mucic acid (galactaric acid): experimental and computational insights towards a bio‐based platform chemical. ChemistryOpen, 13(1), e202300185. [Link]
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Zanaboni, G., et al. (2000). GC-MS analysis of monosaccharide mixtures as their diethyldithioacetal derivatives: Application to plant gums used in art works. Journal of Cultural Heritage, 1(4), 335-343. [Link]
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Li, X., et al. (2016). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules, 21(11), 1565. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Galactaric acid (HMDB0000639). Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Lee, J. H., et al. (2020). Development and Validation of a Method for Determining the Quercetin-3-O-glucuronide and Ellagic Acid Content of Common Evening Primrose (Oenothera biennis) by HPLC-UVD. Plants, 9(12), 1678. [Link]
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Wikipedia. (n.d.). Diethyl tartrate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000107). Retrieved from [Link]
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Chem Help ASAP. (2023). predicting likely fragments in a mass spectrum. Retrieved from [Link]
-
de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941-955. [Link]
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PubChem. (n.d.). Galactarate. Retrieved from [Link]
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Sravani, G., et al. (2013). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Journal of Pharmaceutical Analysis, 3(5), 378-383. [Link]
-
Royal Society of Chemistry. (2024). Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography. RSC Advances, 14, 15405-15413. [Link]
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Yilmaz, B., & Arslan, S. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Current Pharmaceutical Analysis, 16(7), 841-848. [Link]
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Wikipedia. (n.d.). Diethyl phthalate. Retrieved from [Link]
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NIST. (n.d.). Diethyl Phthalate. Retrieved from [Link]
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Application Note: High-Resolution 1D NMR Analysis of Diethyl Galactarate for Structural Verification
Introduction: The Role of NMR in Characterizing Diethyl Galactarate
Diethyl galactarate, also known as diethyl mucate, is the diethyl ester of galactaric acid (mucic acid). As a chiral molecule derived from renewable resources like galactose, it serves as a valuable building block in the synthesis of fine chemicals and polymers.[1][2] Its utility in drug development and material science necessitates unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing precise information about the molecular structure, connectivity, and stereochemistry in solution.[3]
This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of diethyl galactarate. It offers field-proven protocols for sample preparation and data acquisition, designed to ensure high-quality, reproducible results for researchers in organic synthesis and drug discovery.
Molecular Structure and Symmetry Considerations
Understanding the inherent symmetry of diethyl galactarate is fundamental to interpreting its NMR spectra. The molecule is meso, possessing an internal plane of symmetry that bisects the C3-C4 bond. This symmetry renders certain atoms chemically equivalent, thereby simplifying the expected spectra.
-
Proton (¹H) Equivalency:
-
The protons on C2 and C5 are chemically equivalent (H2 ↔ H5).
-
The protons on C3 and C4 are chemically equivalent (H3 ↔ H4).
-
The two ethyl groups are equivalent. Within each ethyl group, the two methylene (-CH₂-) protons are equivalent, and the three methyl (-CH₃) protons are equivalent.
-
-
Carbon (¹³C) Equivalency:
-
The carbonyl carbons C1 and C6 are equivalent.
-
The secondary alcohol carbons C2 and C5 are equivalent.
-
The secondary alcohol carbons C3 and C4 are equivalent.
-
The two ethyl methylene carbons (-CH₂-) are equivalent.
-
The two ethyl methyl carbons (-CH₃) are equivalent.
-
Therefore, we anticipate a maximum of five unique signals in the ¹³C NMR spectrum and four primary signals (plus hydroxyl protons) in the ¹H NMR spectrum.
Caption: Labeled structure of Diethyl Galactarate.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) and multiplicities for diethyl galactarate in a common deuterated solvent like DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -CH₃ (Ethyl) | ~1.20 | Triplet (t) | ~7.1 | Coupled to the adjacent -CH₂- group. |
| H3, H4 | ~3.85 | Doublet (d) | ~3.5 | Coupled to H2 and H5, respectively. Appears as a single signal due to symmetry. |
| -CH₂- (Ethyl) | ~4.10 | Quartet (q) | ~7.1 | Coupled to the adjacent -CH₃ group. |
| H2, H5 | ~4.25 | Doublet (d) | ~3.5 | Coupled to H3 and H4, respectively. Deshielded by both the adjacent ester and hydroxyl group. |
| -OH | 4.5 - 5.5 | Broad Singlet (br s) | - | Signal position and shape are dependent on concentration, temperature, and residual water. May show two distinct broad signals for the C2/C5 and C3/C4 hydroxyls. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Assigned Carbons | Predicted δ (ppm) | Notes |
| -CH₃ (Ethyl) | ~14.0 | Standard alkyl carbon chemical shift. |
| -CH₂- (Ethyl) | ~60.5 | Methylene carbon attached to an ester oxygen. |
| C3, C4 | ~70.0 | Methine carbon in a secondary alcohol environment. |
| C2, C5 | ~71.5 | Methine carbon, deshielded by the adjacent C=O group. |
| C1, C6 (C=O) | ~172.0 | Carbonyl carbon of the ester groups.[4] |
Protocol: NMR Sample Preparation and Data Acquisition
Adherence to a meticulous protocol is critical for obtaining high-resolution NMR spectra free from artifacts. This protocol is designed for small organic molecules like diethyl galactarate.[5]
Part A: Sample Preparation
The causality for this procedure is to create a homogeneous solution free of particulate matter, which can severely degrade spectral quality by disrupting the magnetic field homogeneity.[6]
-
Weighing the Sample: Accurately weigh 10-20 mg of diethyl galactarate for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry glass vial.[5][7] This ensures sufficient concentration for a good signal-to-noise ratio within a reasonable experiment time.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to the vial.[8] Deuterated solvents are used to avoid large, interfering solvent signals in ¹H NMR and to provide a signal for the spectrometer's deuterium lock system.
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. A secondary vial is used because effective mixing is difficult inside a narrow NMR tube.[5]
-
Filtration and Transfer: Construct a microfilter by placing a small, tight plug of cotton or glass wool into a Pasteur pipette. Transfer the sample solution through this filter directly into a clean, high-quality 5 mm NMR tube.[6] This step is crucial to remove any dust or undissolved particulates.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker on the glass near the top. Do not use paper labels, as they can affect the sample's position and spinning within the spectrometer.[9]
Part B: Data Acquisition Workflow
This workflow outlines the key steps performed on the NMR spectrometer. The goal is to optimize the magnetic field homogeneity and set appropriate parameters to accurately capture the NMR signals.
Caption: Standard workflow for NMR spectral analysis.
Part C: Key Acquisition Parameters
Setting appropriate acquisition parameters is essential for ensuring data quality and accuracy.[10]
-
Spectral Width (SW): Must be wide enough to encompass all expected signals. For ¹H NMR of organic molecules, a range of -2 to 12 ppm is standard. For ¹³C, a range of 0 to 220 ppm is typical.[11]
-
Acquisition Time (AQ): The duration for which the Free Induction Decay (FID) is recorded. A longer AQ provides better resolution. A typical value is 2-4 seconds for ¹H NMR.[10]
-
Relaxation Delay (d1): A delay period before each scan to allow nuclei to return to thermal equilibrium. For quantitative analysis, d1 should be at least 5 times the longest T₁ relaxation time.[12] For routine qualitative spectra, 1-2 seconds is often sufficient.
-
Number of Scans (NS): The number of FIDs collected and averaged. Increasing NS improves the signal-to-noise ratio, which is particularly important for dilute samples or insensitive nuclei like ¹³C.[13] A typical NS for ¹H is 8-16, while for ¹³C it can be 128, 256, or higher.
Conclusion
The ¹H and ¹³C NMR spectra of diethyl galactarate are straightforward to interpret due to the molecule's high degree of symmetry. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can reliably obtain high-resolution spectra for unambiguous structural confirmation. This ensures the quality and integrity of diethyl galactarate used in subsequent research and development applications.
References
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Synthesis and Characterization of Complex Mixtures Consisting of Cyclic and Linear Polyamides from Ethyl Bis-Ketal Galactarates. Taylor & Francis Online. Available at: [Link]
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Small molecule NMR sample preparation. Georgia State University NMR Core Facility. (2023-08-29). Available at: [Link]
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NMR Sample Preparation Guide. Scribd. Available at: [Link]
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NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]
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NMR Sample Preparation. University of St Andrews. Available at: [Link]
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Sample Preparation. University of Alberta NMR Services. Available at: [Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Available at: [Link]
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NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments. Available at: [Link]
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Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate. MDPI. (2022-11-17). Available at: [Link]
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Step-by-step procedure for NMR data acquisition. University of Maryland, Baltimore County. Available at: [Link]
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Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. ResearchGate. Available at: [Link]
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NMR Techniques in Organic Chemistry: a quick guide. University of Nottingham. Available at: [Link]
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1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) - Human Metabolome Database. Human Metabolome Database. Available at: [Link]
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Figure S16. 13 C NMR Spectrum of diethyl... | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000143). Human Metabolome Database. Available at: [Link]
-
13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838) - Human Metabolome Database. Human Metabolome Database. Available at: [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000639). Human Metabolome Database. Available at: [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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13C NMR Chemical Shift. Oregon State University. Available at: [Link]
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Product information, Diethyl galactarate. P&S Chemicals. Available at: [Link]
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1 H NMR chemical shifts and coupling constants of D- galacturonic acid... ResearchGate. Available at: [Link]
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ChemInform Abstract: One-Step Synthesis of Dibutyl Furandicarboxylates from Galactaric Acid. ResearchGate. Available at: [Link]
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Application Note: FTIR Spectroscopy for Identifying Functional Groups in Diethyl Galactarate
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique used for the identification and characterization of molecular compounds.[1] By measuring the absorption of infrared radiation by a sample, FTIR spectroscopy generates a unique spectral fingerprint that reveals the functional groups present in a molecule.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of FTIR spectroscopy to identify the key functional groups in Diethyl Galactarate (also known as Diethyl Mucate).[3][4]
Diethyl galactarate (C₁₀H₁₈O₈) is a diester derivative of galactaric acid.[5][6] Its structure is characterized by a six-carbon backbone with hydroxyl groups at positions 2, 3, 4, and 5, and ethyl ester groups at positions 1 and 6. Consequently, the primary functional groups of interest for FTIR analysis are:
-
Hydroxyl groups (-OH)
-
Ester groups (-COOEt) , which include a carbonyl (C=O) bond and two distinct carbon-oxygen (C-O) single bonds.
This guide will detail the principles of the technique, sample preparation methodologies, data acquisition protocols, and a comprehensive interpretation of the FTIR spectrum of diethyl galactarate.
Principle of FTIR Spectroscopy
FTIR spectroscopy operates on the principle that covalent bonds in molecules are not rigid; they vibrate by stretching and bending at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it will absorb energy at frequencies that correspond to its natural vibrational frequencies. An FTIR spectrometer measures this absorption, and a mathematical process called a Fourier Transform converts the raw data into a spectrum. This spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), where peaks indicate absorbed frequencies corresponding to specific molecular vibrations.[2] The resulting spectrum is unique to the molecule's structure, allowing for precise identification of its functional groups.
Sample Preparation: Rationale and Methodology
As diethyl galactarate is a solid at room temperature, proper sample preparation is crucial for obtaining a high-quality spectrum. The two most common and effective methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.
Attenuated Total Reflectance (ATR)
ATR is the most widely used sampling method in modern FTIR due to its speed and simplicity, requiring little to no sample preparation.[7][8][9]
-
Causality Behind the Choice: This method is ideal for rapid, routine analysis and for samples that are difficult to grind. It is non-destructive, allowing the sample to be recovered after analysis.[7] The technique works by placing the sample in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). An infrared beam is passed through the crystal in such a way that it reflects internally.[10] At each reflection point, an evanescent wave protrudes a few microns into the sample, where it can be absorbed.[8][9][10] The attenuated energy is then reflected back to the detector.
Potassium Bromide (KBr) Pellet Method
The KBr pellet method is a classic transmission technique renowned for its high sensitivity.[11]
-
Causality Behind the Choice: This method is chosen when high-resolution spectra are required or when detecting trace components.[11] It involves intimately mixing the solid sample with a dry, infrared-transparent salt, typically potassium bromide (KBr).[12][13] When compressed under high pressure, the KBr becomes plastic and forms a transparent disc that allows infrared light to pass through it.[12][14] The key to this method is ensuring the sample is finely ground to a particle size of 1-2 microns to minimize light scattering and is thoroughly mixed with the KBr to ensure homogeneity.[15] It is critical to use spectroscopy-grade KBr and to keep it dry, as KBr is hygroscopic and absorbed water will introduce a strong, broad O-H absorption band that can interfere with the sample's spectrum.[12][14][16]
Instrumentation and Data Acquisition
A standard benchtop FTIR spectrometer is used for analysis. Before measuring the sample, a background spectrum must be collected. For ATR, this is a spectrum of the clean, empty crystal. For the KBr method, a blank KBr pellet is used.[13] This background is automatically subtracted from the sample spectrum to remove contributions from atmospheric water vapor, carbon dioxide, and the KBr matrix itself.
Table 1: Recommended FTIR Data Acquisition Parameters
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 – 400 cm⁻¹ | This mid-infrared range covers the fundamental vibrations of most organic functional groups. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most key bands without introducing excessive noise. |
| Number of Scans | 16 - 32 | Co-adding multiple scans improves the signal-to-noise ratio (S/N) for a clearer spectrum. |
| Apodization | Happ-Genzel | A standard function that processes the interferogram to produce a clean spectrum with minimal artifacts. |
| Detector | DTGS (Deuterated Triglycine Sulfate) | A common, reliable detector for routine mid-IR analysis. |
Spectral Interpretation of Diethyl Galactarate
The FTIR spectrum of diethyl galactarate is dominated by features arising from its hydroxyl and ester functional groups.
Caption: Key functional groups in Diethyl Galactarate.
O-H Stretching Region (3500 - 3200 cm⁻¹)
Due to the four secondary alcohol groups, the spectrum exhibits a very strong and characteristically broad absorption band in this region.[17][18][19] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[17][20] A research paper specifically analyzing diethyl galactarate confirms the presence of a broad signal around 3300 cm⁻¹ corresponding to these hydroxyls.[21]
C-H Stretching Region (3000 - 2850 cm⁻¹)
Absorption bands in this region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds within the ethyl groups and on the carbon backbone. These are typically of medium to weak intensity.
C=O (Ester) Stretching Region (1750 - 1735 cm⁻¹)
This region is marked by one of the most intense and sharpest peaks in the spectrum. The C=O stretching vibration in saturated aliphatic esters typically appears between 1750-1735 cm⁻¹.[22][23] This strong absorption is a definitive indicator of the ester functional groups in diethyl galactarate.[24] Studies on similar polyhydroxyesters show characteristic peaks in the 1720-1723 cm⁻¹ range for the carbonyl group stretch.[25]
Fingerprint Region (< 1500 cm⁻¹)
This region contains a complex series of absorptions that are unique to the molecule as a whole. For diethyl galactarate, the most significant peaks in this region are the C-O stretching vibrations.[1]
-
Asymmetric C-C(=O)-O Stretch (1300 - 1160 cm⁻¹): Esters display a strong, characteristic band in this region resulting from the stretching of the C-O bond adjacent to the carbonyl group.[23][24]
-
Symmetric O-C-C Stretch (1100 - 1030 cm⁻¹): A second C-O stretching band, associated with the oxygen-ethyl group linkage, is also expected.[24]
-
Alcohol C-O Stretch (1260 - 1050 cm⁻¹): The C-O stretching vibrations from the secondary alcohol groups also appear in this range, often overlapping with the ester C-O bands.[19]
Table 2: Summary of Characteristic FTIR Absorption Bands for Diethyl Galactarate
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Peak Shape |
| 3500 - 3200 | -OH (Alcohol) | O-H Stretch (H-bonded) | Strong | Very Broad |
| 3000 - 2850 | -CH₂, -CH₃ | C-H Stretch | Medium to Weak | Sharp |
| 1750 - 1735 | -C=O (Ester) | C=O Stretch | Very Strong | Sharp |
| 1300 - 1160 | -C-O (Ester) | Asymmetric C-C(=O)-O Stretch | Strong | Sharp |
| 1100 - 1030 | -C-O (Ester & Alcohol) | O-C-C Stretch & C-O Stretch | Strong to Medium | Sharp/Complex |
Detailed Experimental Protocols
Caption: FTIR analysis workflow for Diethyl Galactarate.
Protocol 1: Attenuated Total Reflectance (ATR) Method
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Allow the solvent to evaporate completely.
-
Background Collection: Access the data collection software. Select the ATR accessory and run a background scan.[26] The resulting spectrum should be a flat line, confirming the crystal is clean.
-
Sample Application: Place a small amount (a few milligrams) of diethyl galactarate powder directly onto the center of the ATR crystal.[26][27]
-
Apply Pressure: Use the instrument's pressure applicator to press the solid sample firmly against the crystal.[27] Consistent and adequate pressure is essential to ensure good contact for a strong signal.[26]
-
Data Acquisition: Initiate the sample scan using the parameters outlined in Table 1.
-
Post-Analysis Cleanup: Release the pressure arm, remove the sample, and clean the crystal surface as described in step 2.
Protocol 2: KBr Pellet Method
-
Preparation: Gently heat spectroscopy-grade KBr in an oven at ~110°C for several hours and store it in a desiccator to ensure it is completely dry.[28]
-
Sample Weighing: Weigh approximately 1-2 mg of diethyl galactarate and 100-200 mg of dry KBr.[27] The sample concentration should be between 0.2% and 1%.[15][28]
-
Grinding and Mixing: Add the sample and KBr to a clean agate mortar and pestle. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder.[27]
-
Pellet Pressing: Transfer the powder mixture into a pellet die.[16] Place the die into a hydraulic press and apply a force of approximately 8-10 tons for several minutes.[16][28] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a clearer pellet.[28]
-
Pellet Inspection: Carefully remove the die from the press and eject the pellet. A high-quality pellet should be thin (~1-2 mm) and transparent or translucent.[11][16] An opaque or cloudy appearance may indicate insufficient grinding, excess sample, or absorbed moisture.[11]
-
Data Acquisition: Place the pellet into the spectrometer's sample holder. Collect the spectrum using the parameters in Table 1 (using a blank KBr pellet for the background).
Conclusion
FTIR spectroscopy is a definitive and efficient technique for the structural characterization of Diethyl Galactarate. The resulting spectrum provides clear, unambiguous evidence for the compound's key functional groups. The presence of a strong, broad O-H stretch around 3300 cm⁻¹, a very strong, sharp C=O ester stretch near 1740 cm⁻¹, and a series of strong C-O stretching bands in the fingerprint region collectively confirm the polyhydroxy diester structure. By following the detailed protocols provided, researchers can reliably obtain high-quality spectra for accurate functional group identification.
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Mass spectrometry analysis of Diethylgalactarate and its derivatives
An Application Guide for the Mass Spectrometric Characterization of Diethylgalactarate and its Derivatives
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, metabolism, and application of bio-based chemicals.
Abstract
This compound, derived from the oxidation of galactose, is a pivotal bio-based platform chemical with significant potential for the synthesis of novel polymers, pharmaceuticals, and fine chemicals.[1][2] As research into its derivatives expands, the need for robust and reliable analytical methods for characterization, quantification, and metabolic profiling becomes critical. Mass spectrometry (MS), coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers unparalleled sensitivity and specificity for this purpose. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound and its derivatives, detailing practical protocols, explaining the rationale behind methodological choices, and offering insights into data interpretation.
Introduction: The Chemical Landscape of this compound
Galactaric acid (or mucic acid) is a dicarboxylic acid obtained through the oxidation of galactose, a readily available monosaccharide.[3][4] Its diethyl ester, this compound, serves as a versatile and rigid chiral building block. The presence of multiple hydroxyl groups and two ester functionalities allows for a wide range of chemical modifications, leading to the synthesis of diverse derivatives including polyamides, triazoles, and other complex molecular frameworks.[5][6] The successful synthesis and application of these compounds rely on precise analytical confirmation of their structure and purity. Mass spectrometry is the cornerstone of this analytical workflow.
This document serves as a practical guide for scientists, providing both foundational knowledge and detailed protocols for the analysis of this compound and its derivatives using GC-MS and LC-MS/MS platforms.
Caption: Synthesis pathway from biomass to this compound derivatives.
Foundational Principles: Method Selection
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is dictated by the physicochemical properties of the analyte, including volatility, thermal stability, and polarity.
-
GC-MS: This technique is ideal for volatile and thermally stable compounds. This compound itself can be analyzed by GC-MS, but its multiple hydroxyl groups can lead to poor peak shape and potential degradation in the hot injector. Therefore, derivatization to cap these polar groups (e.g., silylation) is often recommended to improve chromatographic performance.[7]
-
LC-MS/MS: This is the method of choice for a broader range of derivatives, particularly those that are non-volatile, thermally labile, or highly polar, such as polymers or conjugated metabolites.[8][9] The soft ionization techniques used in LC-MS, like Electrospray Ionization (ESI), minimize in-source fragmentation, making it easier to detect the intact molecular ion.
Caption: General analytical workflow for MS analysis.
Protocol: GC-MS Analysis of this compound
This protocol is optimized for the analysis of this compound and similar semi-volatile derivatives. The key to success is the derivatization step, which enhances volatility and prevents on-column degradation.
Sample Preparation (Silylation)
Causality: Silylation replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. This transformation dramatically reduces the compound's polarity and increases its volatility, making it amenable to GC analysis.[7]
-
Aliquot: Transfer approximately 1 mg of the sample or dried extract into a 2 mL GC vial.
-
Solvent Evaporation: If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cooling & Analysis: Cool the vial to room temperature before placing it in the autosampler for injection.
Instrumentation and Parameters
The following table provides a robust starting point for method development. Parameters should be optimized for the specific instrument and analytes of interest.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of derivatized compounds.[10] |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace analysis. A split injection (e.g., 20:1) can be used for more concentrated samples to avoid column overload.[11] |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte without causing thermal degradation.[10] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency.[10] |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C, Hold: 5 min | A temperature ramp that effectively separates analytes based on their boiling points. |
| MS System | Agilent 7250 GC/Q-TOF or 5977 MSD | Q-TOF provides high-resolution accurate mass data for formula confirmation, while a single quadrupole MSD is excellent for routine analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that produces reproducible fragmentation patterns for library matching.[10] |
| Source Temperature | 230 °C | Standard temperature to maintain ion source cleanliness and performance. |
| Acquisition Mode | Full Scan (m/z 50-800) | Allows for the identification of unknown compounds and elucidation of fragmentation patterns. |
Protocol: LC-MS/MS Analysis of this compound Derivatives
This protocol is designed for non-volatile, polar, or thermally sensitive derivatives, offering high sensitivity and structural information through tandem mass spectrometry.
Sample Preparation
Causality: Proper sample preparation ensures compatibility with the LC mobile phase and removes interfering matrix components. For biological samples, protein precipitation is a common and effective cleanup step.[12]
-
Stock Solution: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol, water/acetonitrile 50:50).
-
Working Solution: Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL). For quantitative analysis, include an internal standard at a fixed concentration.
-
Biological Matrix (e.g., Plasma): To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute to precipitate proteins.[12]
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes.
-
Transfer: Carefully transfer the supernatant to an LC vial for analysis.
Instrumentation and Parameters
The following parameters provide a versatile starting point for analyzing a wide array of this compound derivatives.
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1290 Infinity II LC or equivalent | A high-performance system capable of handling the pressures required for modern sub-2-micron column particles, ensuring high-resolution separations. |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm | A robust reversed-phase column providing good retention and peak shape for moderately polar compounds.[12] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidified mobile phase promotes better ionization in positive ESI mode and improves peak shape.[12] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources. |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. | A generic gradient suitable for separating compounds with a range of polarities. |
| MS System | Agilent 6400 Series Triple Quadrupole or 6500 Series Q-TOF | A triple quadrupole is the gold standard for quantitative analysis using MRM, while a Q-TOF is superior for structural elucidation and unknown identification.[13] |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | ESI is a soft ionization technique suitable for polar, non-volatile molecules. Analyzing in both polarities provides comprehensive information. |
| Capillary Voltage | 3500 V | Standard voltage to ensure efficient ion generation. |
| Drying Gas Temp/Flow | 300 °C / 10 L/min | Optimizes desolvation of droplets in the ESI source, enhancing signal intensity. |
| Acquisition Mode | Full Scan (m/z 100-1000) for initial screening; Targeted MS/MS or MRM for quantification. | Full scan helps identify precursor ions. Targeted MS/MS provides fragmentation data for structural confirmation, and MRM offers maximum sensitivity for quantification.[14] |
Data Analysis: Deciphering Fragmentation Patterns
Understanding the fragmentation of this compound is key to its identification and the structural elucidation of its derivatives. In EI (GC-MS), fragmentation is extensive, while in ESI (LC-MS), fragmentation is controlled via collision-induced dissociation (CID) in the collision cell.
Expected Precursor Ions (LC-MS):
-
Positive Mode: [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺
-
Negative Mode: [M-H]⁻, [M+HCOO]⁻
Key Fragmentation Pathways: The primary fragmentation routes for this compound involve neutral losses from the ester groups and the polyol backbone.
-
Loss of an Ethoxy Radical (•OCH₂CH₃): A common cleavage for ethyl esters.
-
Loss of Ethanol (HOCH₂CH₃): Involves hydrogen rearrangement.
-
Loss of Water (H₂O): From the hydroxyl groups.
-
Cleavage of the Carbon-Carbon Backbone: Can lead to a series of smaller fragment ions.
Caption: A proposed fragmentation pathway for protonated this compound.
Example MS/MS Transitions for MRM
For quantitative analysis of this compound using a triple quadrupole mass spectrometer, the following Multiple Reaction Monitoring (MRM) transitions can be used as a starting point. Collision energies (CE) must be optimized empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| This compound | 267.1 ([M+H]⁺) | 221.1 | Ethanol (C₂H₅OH) |
| This compound | 267.1 ([M+H]⁺) | 175.1 | 2x Ethanol |
| This compound | 265.1 ([M-H]⁻) | 219.1 | Ethanol (C₂H₅OH) |
Conclusion
The mass spectrometric techniques detailed in this guide provide a powerful toolkit for researchers working with this compound and its derivatives. GC-MS with derivatization is a reliable method for analyzing the core compound and its more volatile analogues. For the broader and ever-expanding class of functionalized, polar, and high-molecular-weight derivatives, LC-MS/MS is indispensable. By carefully selecting the appropriate methodology, optimizing instrumental parameters, and understanding the fundamental principles of fragmentation, scientists can confidently characterize novel compounds, monitor reaction progress, and quantify analytes in complex matrices, thereby accelerating innovation in the field of renewable chemicals.
References
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van Saarloos, T. J., et al. On the Sulfonylation of Diethyl Galactarate: Some Structural Corrections - Synthesis and Characterisation of Derivatives of Diethyl 2,5-Dihydroxyhexa-2,4-dienoate. Journal of Carbohydrate Chemistry, Taylor & Francis Online. Available at: [Link]
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Rosu, C., et al. Synthesis and Characterization of Complex Mixtures Consisting of Cyclic and Linear Polyamides from Ethyl Bis-Ketal Galactarates. European Polymer Journal, Taylor & Francis Online. Available at: [Link]
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Valdez-Ramírez, J., et al. (2022). Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate. Molbank, MDPI. Available at: [Link]
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GCMS Scan - METHOD STATEMENT. (2023). Available at: [Link]
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Sample Preparation Guidelines for GC-MS. University of Maryland School of Pharmacy Mass Spectrometry Center. Available at: [Link]
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Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Technologies. Available at: [Link]
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Choi, J. H., et al. (2009). LC-MS/MS method for the simultaneous determination of ethyl gallate and its major metabolite in rat plasma. Biomedical Chromatography, PubMed. Available at: [Link]
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Aryal, S. (2022). Mucic Acid Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Available at: [Link]
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The MS/MS spectra and proposed fragmentation for gallic acid in negative ion mode. ResearchGate. Available at: [Link]
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Mucic Acid Test. Scribd. Available at: [Link]
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DEG EG Method. U.S. Food & Drug Administration (FDA). (2025). Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). Available at: [Link]
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Chen, Y. C., et al. (2022). Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures. Analytical Chemistry, NIH. Available at: [Link]
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Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Agilent Technologies. (2015). Available at: [Link]
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Al-Imam, A., et al. (2023). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Molecules, MDPI. Available at: [Link]
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Rigid Biobased Building Blocks: Current Developments and Outlook. Available at: [Link]
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Wu, A. M., et al. (1998). Use of diethyl squarate for the coupling of oligosaccharide amines to carrier proteins and characterization of the resulting neoglycoproteins by MALDI-TOF mass spectrometry. Carbohydrate Research, PubMed. Available at: [Link]
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Harmsen, P. F. H., et al. Green building blocks for bio-based plastics. Wageningen University & Research. Available at: [Link]
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Sidoli, S., et al. (2014). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Journal of Integrated OMICS. Available at: [Link]
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van Strien, N., et al. (2024). Lactose to furancarboxylates through nitric acid oxidation and heteropolyacid catalysed dehydration. Green Chemistry, RSC Publishing. Available at: [Link]
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Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. U.S. Food & Drug Administration (FDA). (2017). Available at: [Link]
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Musci, R., et al. (2021). The oxidation of d‐galactose into mucic acid (galactaric acid): experimental and computational insights towards a bio‐based platform chemical. ChemistrySelect, ResearchGate. Available at: [Link]
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Chemical building blocks from renewable resources. Imperial College London. (2014). Available at: [Link]
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Dick, L. W., et al. (2012). Metabolic pathway elucidation towards time- and dose-dependent electrophoretic screening of stable oxidative phenolic compounds. Analytical and Bioanalytical Chemistry, PubMed. Available at: [Link]
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Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
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Application Note: Ketal Protection of Diethyl Galactarate for Advanced Polymerization Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Sustainable Polymers from Sugar-Based Monomers
The global shift away from fossil fuels has catalyzed significant research into renewable feedstocks for chemical and material sciences.[1][2] Carbohydrates, in particular, represent a vast, structurally diverse, and sustainable resource for developing novel polymers.[1] Galactaric acid, a C6 aldaric acid derivable from D-galactose, is an especially promising bio-based building block.[3][4] However, its inherent polyhydroxy functionality presents a significant challenge for controlled polymerization. To synthesize linear, high-molecular-weight polymers, the secondary hydroxyl groups must be masked or "protected" to prevent uncontrolled cross-linking and to direct the reaction exclusively through the terminal carboxylic acid groups.[3][5]
This application note provides a detailed technical guide on the ketal-protection of diethyl galactarate, transforming it into a rigid, bicyclic monomer suitable for step-growth polymerization. We will explore the causality behind the experimental design, provide validated protocols for both monomer synthesis and subsequent polymerization, and discuss the properties of the resulting bio-based polymers.
Part 1: Synthesis of Diethyl 2,3:4,5-di-O-isopropylidene-galactarate (Protected Monomer)
Principle of Ketal Protection
The protection of the four secondary hydroxyl groups of diethyl galactarate is efficiently achieved by forming two isopropylidene ketal rings. This reaction involves treating the substrate, which contains 1,2-diol functionalities, with a ketone or ketal source under acidic catalysis. The reaction is an equilibrium process.[6] To drive the synthesis towards the protected product, the water byproduct must be continuously removed from the reaction medium.[6][7] Using 2,2-dimethoxypropane (DMP) is particularly effective as it reacts with the water generated to form methanol and acetone, irreversibly shifting the equilibrium.
The resulting bicyclic structure, diethyl 2,3:4,5-di-O-isopropylidene-galactarate, is a conformationally constrained and stable monomer. This rigidity is a key feature that imparts desirable thermal and mechanical properties to the final polymer.[3][5]
Experimental Protocol: Monomer Synthesis
This protocol details the synthesis of the ketal-protected diethyl galactarate monomer.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Purpose | Key Considerations |
| Diethyl galactarate | C₁₀H₁₈O₈ | 266.24 | Starting Material | Must be dry. |
| 2,2-Dimethoxypropane (DMP) | C₅H₁₂O₂ | 104.15 | Ketalizing Agent & Dehydrator | Moisture sensitive. Acrid odor. |
| Acetone | C₃H₆O | 58.08 | Solvent | Anhydrous grade required. |
| p-Toluenesulfonic acid (p-TSA) | C₇H₈O₃S·H₂O | 190.22 | Acid Catalyst | Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Neutralizing Agent | Used as a saturated aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent | For organic phase. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent | Highly flammable. |
| Hexanes | C₆H₁₄ | 86.18 | Recrystallization Solvent | Flammable. |
Step-by-Step Methodology
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 26.6 g (0.1 mol) of diethyl galactarate in 250 mL of anhydrous acetone.
-
Addition of Reagents: To the suspension, add 31.2 g (0.3 mol) of 2,2-dimethoxypropane (DMP).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA), approximately 0.2 g.
-
Causality Check: p-TSA protonates the carbonyl oxygen of acetone (or DMP), making it a potent electrophile that is readily attacked by the hydroxyl groups of the galactarate ester. The catalyst is essential to achieve a reasonable reaction rate.
-
-
Reaction: Heat the mixture to reflux (approx. 56°C) and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The initial suspension should become a clear, homogeneous solution as the product forms.
-
Quenching and Neutralization: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This neutralizes the p-TSA catalyst.
-
Solvent Removal: Remove the acetone and excess DMP using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 100 mL of diethyl ether and transfer to a separatory funnel. Extract the aqueous layer twice more with 50 mL portions of diethyl ether. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude white solid.
-
Purification: Purify the crude product by recrystallization from a hot mixture of diethyl ether and hexanes to obtain pure diethyl 2,3:4,5-di-O-isopropylidene-galactarate as white crystals.
Workflow for Ketal Protection
Caption: Workflow for the synthesis of diethyl 2,3:4,5-di-O-isopropylidene-galactarate.
Part 2: Polymerization via Melt Polycondensation
Principle of Two-Stage Melt Polycondensation
With its hydroxyl groups protected, the monomer acts as a dialkyl dicarboxylate. It can undergo a transesterification reaction with a diol to produce polyesters.[5] Melt polycondensation is a robust, solvent-free method ideal for this purpose.[9] The process is typically conducted in two stages to maximize the molecular weight of the resulting polymer.[3][10][11]
-
Stage 1: Transesterification: The protected diethyl galactarate and a diol (e.g., 1,6-hexanediol) are heated in the presence of a catalyst under an inert gas flow. In this stage, the ester groups on the monomer exchange with the diol, releasing methanol. The inert gas flow is crucial for removing this volatile byproduct, driving the reaction forward.[10][11][12]
-
Stage 2: Polycondensation: The temperature is increased, and a high vacuum is applied. This stage promotes the reaction between the newly formed oligomers, removing the excess diol and forcing the equilibrium towards the formation of a high-molecular-weight polymer.[3]
Experimental Protocol: Synthesis of Poly(hexamethylene 2,3:4,5-di-O-isopropylidene-galactarate)
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Purpose | Key Considerations |
| Protected Monomer | C₁₈H₃₀O₈ | 346.42 | Monomer | Must be pure and dry. |
| 1,6-Hexanediol | C₆H₁₄O₂ | 118.17 | Co-monomer | Must be dry. |
| Dibutyltin Oxide (DBTO) | C₈H₁₈OSn | 248.94 | Catalyst | Toxic. Handle with care. |
| Nitrogen (High Purity) | N₂ | 28.01 | Inert Gas | For Stage 1. |
Step-by-Step Methodology
-
Reactor Charging: Charge a suitable glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with equimolar amounts of diethyl 2,3:4,5-di-O-isopropylidene-galactarate (e.g., 34.6 g, 0.1 mol) and 1,6-hexanediol (11.8 g, 0.1 mol).
-
Catalyst Addition: Add the dibutyltin oxide (DBTO) catalyst (0.2-0.4 mol% relative to the monomer).
-
Stage 1 - Transesterification:
-
Purge the reactor with high-purity nitrogen several times to remove air.
-
Begin stirring and establish a slow, steady flow of nitrogen through the reactor.
-
Heat the mixture to 140-160°C. Methanol will begin to distill off.
-
Maintain these conditions for 3-4 hours, or until methanol distillation ceases.
-
Causality Check: A continuous nitrogen flow is more effective at removing methanol than a static atmosphere, leading to higher molecular weight pre-polymers in a shorter time.[10][11][12] This prevents the reverse reaction and drives the initial oligomerization.
-
-
Stage 2 - Polycondensation:
-
Increase the temperature to 160-180°C.
-
Gradually apply a high vacuum (<0.1 mbar) to the system.
-
Continue stirring under high vacuum for 4-6 hours. The viscosity of the melt will increase significantly as the polymer chain grows. The reaction progress can be monitored by the torque on the mechanical stirrer.[13]
-
Causality Check: High vacuum is essential to remove the more viscous 1,6-hexanediol, which is the byproduct of the chain-extension step. According to Le Châtelier's principle, removing this product is necessary to achieve the high degree of polymerization required for useful material properties.
-
-
Polymer Recovery: Once the desired viscosity is reached, cool the reactor under nitrogen to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated into a non-solvent (e.g., cold methanol) for purification, if necessary.
Workflow for Two-Stage Melt Polycondensation
Caption: Two-stage melt polycondensation process for galactarate-based polyesters.
Part 3: Polymer Properties and Deprotection
Properties of Acetal-Protected Galactarate Polyesters
The incorporation of the rigid bicyclic acetalized galactarate unit into a polyester backbone imparts significant and beneficial changes to the material's properties when compared to analogous aliphatic polyesters, such as poly(alkylene adipate)s.[3][14]
Comparative Polymer Properties
| Property | Poly(alkylene galactarate) | Poly(alkylene adipate) (Reference) | Rationale for Difference |
| Glass Transition Temp. (Tg) | Significantly Higher (up to 70°C increase)[3][14][15] | Lower | The rigid, bicyclic galactarate unit restricts chain mobility.[3][5] |
| Thermal Stability | Generally Greater[3][14] | Lower | The stable ring structure enhances thermal robustness. |
| Tensile Strength & Modulus | Higher (almost doubled)[3][14][15] | Lower | Increased chain stiffness leads to stronger, more rigid material. |
| Solubility & Wettability | Higher[3][14] | Lower | The carbohydrate core increases polarity and hydrophilicity. |
| Hydrolytic Degradation | Faster[3][14][15] | Slower | The ester linkages are more susceptible to hydrolysis. |
Post-Polymerization Deprotection
If the final application requires free hydroxyl groups (e.g., for subsequent functionalization or to enhance hydrophilicity), the isopropylidene ketal groups can be removed. This is typically achieved through acid-catalyzed hydrolysis.
-
Methodology: The protected polymer is dissolved in a suitable solvent and treated with an acid, such as aqueous trifluoroacetic acid (TFA).[16] The reaction cleaves the ketal linkages, regenerating the diol functionality along the polymer backbone.
-
Important Consideration: This process must be carefully controlled, as the acidic conditions required for deprotection can also catalyze the hydrolytic degradation of the polyester's backbone ester linkages. The choice of acid, concentration, and reaction time are critical parameters to optimize for selective deprotection without significant loss of molecular weight.
Conclusion
The ketal protection of diethyl galactarate is a cornerstone strategy for unlocking the potential of this sugar-derived monomer in the synthesis of high-performance, renewable polymers. This approach effectively circumvents the challenges posed by the molecule's inherent polyhydroxy functionality, enabling the production of linear polyesters with enhanced thermal and mechanical properties via controlled melt polycondensation. The resulting materials demonstrate the successful translation of a bio-based feedstock into advanced polymers with properties that can rival or exceed their petrochemical counterparts, paving the way for more sustainable solutions in materials science.
References
-
Delebecque, E., et al. (2017). Polymers from sugars: cyclic monomer synthesis, ring-opening polymerisation, material properties and applications. Chemical Communications. [Link]
-
Lavilla, C., et al. (2011). Carbohydrate-Based Polyesters Made from Bicyclic Acetalized Galactaric Acid. Biomacromolecules. [Link]
-
Gregory, G. L., et al. (2017). Polymers from sugars: cyclic monomer synthesis, ring-opening polymerisation, material properties and applications. Semantic Scholar. [Link]
-
Lozano-Lian, A., et al. (2019). Sustainable Galactarate-Based Polymers: Multi-Enzymatic Production of Pectin-Derived Polyesters. PubMed. [Link]
-
Rosu, C., et al. (2008). Synthesis and Characterization of Complex Mixtures Consisting of Cyclic and Linear Polyamides from Ethyl Bis-Ketal Galactarates. Taylor & Francis Online. [Link]
-
Lavilla, C., et al. (2011). Carbohydrate-based polyesters made from bicyclic acetalized galactaric acid. PubMed. [Link]
-
ACS Publications. (2011). Carbohydrate-Based Polyesters Made from Bicyclic Acetalized Galactaric Acid. Biomacromolecules. [Link]
-
Galbis, J. A., et al. (2016). Synthetic Polymers from Sugar-Based Monomers. Chemical Reviews. [Link]
-
Gavrila, I., et al. (2018). Acetalised Galactarate Polyesters: Interplay between Chemical Structure and Polymerisation Kinetics. ResearchGate. [Link]
-
Gavrila, I., et al. (2018). Acetalised Galactarate Polyesters: Interplay between Chemical Structure and Polymerisation Kinetics. PubMed. [Link]
-
Gavrila, I., et al. (2018). Acetalised Galactarate Polyesters: Interplay between Chemical Structure and Polymerisation Kinetics. PMC - NIH. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Wang, Y., et al. (2012). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH. [Link]
-
Chemistry Stack Exchange. (2021). Acetal/ketal formation and deprotection. [Link]
-
Gavrila, I., et al. (2018). Acetalised Galactarate Polyesters: Interplay between Chemical Structure and Polymerisation Kinetics. MDPI. [Link]
-
Garsten, W., et al. (2021). Radical Formation in Sugar-Derived Acetals under Solvent-Free Conditions. PMC - NIH. [Link]
-
Geng, Y., et al. (2016). Newly Developed Techniques on Polycondensation, Ring-Opening Polymerization and Polymer Modification: Focus on Poly(Lactic Acid). MDPI. [Link]
Sources
- 1. Polymers from sugars: cyclic monomer synthesis, ring-opening polymerisation, material properties and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Polymers from sugars: cyclic monomer synthesis, ring-opening polymerisation, material properties and applications. | Semantic Scholar [semanticscholar.org]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. Sustainable Galactarate-Based Polymers: Multi-Enzymatic Production of Pectin-Derived Polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Acetalised Galactarate Polyesters: Interplay between Chemical Structure and Polymerisation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetalised Galactarate Polyesters: Interplay between Chemical Structure and Polymerisation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Carbohydrate-based polyesters made from bicyclic acetalized galactaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Improving the yield and purity of Diethylgalactarate synthesis
Welcome to the technical support center for the synthesis of Diethyl Galactarate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure, helping you optimize for both yield and purity. We will delve into the underlying principles of the Fischer esterification, provide robust protocols, and offer data-driven troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Diethyl Galactarate?
The most prevalent and direct method is the Fischer-Speier esterification of galactaric acid (also known as mucic acid) with ethanol.[1] This is an acid-catalyzed reaction where the carboxylic acid groups of galactaric acid react with ethanol to form the corresponding diethyl ester.[2][3]
Q2: Why is an acid catalyst required for this reaction?
The acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for the reaction to proceed at a practical rate.[1][4] Its primary role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol).[1][5]
Q3: My reaction seems to stall or give low yields. What is the most likely cause?
The Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct.[3][4][5] If water is allowed to accumulate, the reverse reaction (ester hydrolysis) will occur, leading to an equilibrium with significant amounts of unreacted starting material. To maximize yield, the equilibrium must be shifted towards the products.[2][3]
Q4: How can I shift the reaction equilibrium to favor product formation?
There are two primary strategies based on Le Châtelier's Principle:[2][3]
-
Use a large excess of one reactant: Typically, ethanol is used in large excess, acting as both a reactant and the solvent. This drives the reaction forward.[2][4][5] Studies have shown that increasing from an equimolar amount to a 10-fold excess of alcohol can dramatically increase ester yield from ~65% to over 95%.[5]
-
Remove water as it forms: This can be achieved by using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water, or by including a dehydrating agent in the reaction mixture.[1][4]
Q5: What is the typical purity of the crude product, and what are the common impurities?
The purity of crude Diethyl Galactarate can vary significantly. Common impurities include unreacted galactaric acid, mono-esterified products, and residual acid catalyst. If the reaction is pushed too hard (e.g., excessively high temperatures), degradation byproducts can also form.[6]
Experimental Workflow and Optimization
The synthesis and purification of Diethyl Galactarate follow a logical sequence of steps, each critical for the final outcome. Optimizing each stage is key to achieving high yield and purity.
Caption: General workflow for Diethyl Galactarate synthesis and purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of Diethyl Galactarate.
Problem 1: The reaction is complete, but my yield of crude product is very low (<50%).
-
Potential Cause A: Incomplete Reaction Due to Equilibrium. The reaction may have simply reached its equilibrium point without being driven sufficiently to the product side.
-
Solution: Increase the excess of ethanol used; it should serve as the solvent. For a 10g scale of galactaric acid, using 150-200 mL of anhydrous ethanol is a good starting point. Ensure your reagents are as dry as possible.
-
-
Potential Cause B: Insufficient Reaction Time or Temperature. The esterification may not have had enough time to proceed to completion.
-
Solution: Ensure the reaction mixture is maintained at a gentle reflux for an adequate duration. A typical reaction time is 2-4 hours.[4] If you have the capability, monitoring the disappearance of the galactaric acid starting material by Thin Layer Chromatography (TLC) can confirm reaction completion.
-
-
Potential Cause C: Ineffective Catalyst. The acid catalyst may be old, weak, or used in an insufficient amount.
-
Solution: Use a fresh bottle of concentrated sulfuric acid or p-toluenesulfonic acid. For a typical reaction, a catalytic amount (e.g., 0.1 to 3 mL of conc. H₂SO₄ for a ~0.05 mol scale reaction) is sufficient.[4]
-
Problem 2: My final product is a sticky oil or gum, not a white crystalline solid.
-
Potential Cause A: Presence of Impurities. Significant amounts of impurities can depress the melting point of the compound, causing it to appear as an oil or a low-melting solid. This is a common issue when the product is not sufficiently pure.[7]
-
Solution: The product requires further purification. Proceed with recrystallization. If standard recrystallization fails, consider a wash with a solvent in which the desired product is insoluble but the impurities are (e.g., cold diethyl ether), followed by another recrystallization attempt.
-
-
Potential Cause B: "Oiling Out" During Recrystallization. This occurs when the saturated solution temperature is higher than the melting point of the compound.[7] Instead of forming crystals, the compound separates as a liquid.
-
Solution: Re-heat the mixture to dissolve the oil, then add more of the hot recrystallization solvent to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oiling out. Scratching the inside of the flask with a glass rod can also help induce crystallization.[7][8]
-
Problem 3: After recrystallization, my product recovery is very low.
-
Potential Cause A: Incorrect Recrystallization Solvent. The chosen solvent may be too good; your product might have high solubility even at low temperatures.
-
Potential Cause B: Using Too Much Solvent. Adding an excessive amount of solvent during recrystallization will keep a significant portion of your product dissolved in the mother liquor even after cooling.[8]
-
Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude solid until dissolution is just complete.[8]
-
-
Potential Cause C: Insufficient Cooling. If the solution is not cooled sufficiently, more product will remain dissolved.
-
Solution: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.[8]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Protocols
Protocol 1: Synthesis of Diethyl Galactarate
This protocol is based on the principles of the Fischer esterification.[1][4]
Materials:
-
Galactaric acid (Mucic acid)
-
Absolute Ethanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add galactaric acid (e.g., 21.0 g, 0.1 mol).
-
Add 250 mL of absolute ethanol to the flask. The galactaric acid will not fully dissolve at this stage.
-
While stirring in a well-ventilated fume hood, slowly and carefully add concentrated sulfuric acid (3.0 mL) to the suspension.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux with stirring for 3-4 hours. The mixture should become a clear, homogeneous solution as the reaction progresses.
-
After the reflux period, allow the reaction to cool to room temperature.
-
Reduce the volume of ethanol to approximately 50 mL using a rotary evaporator.
-
Slowly pour the concentrated mixture into 300 mL of cold, saturated sodium bicarbonate solution to neutralize the acid catalyst. Stir until CO₂ evolution ceases.
-
A white precipitate (crude Diethyl Galactarate) should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude solid by vacuum filtration, wash the filter cake with two portions of cold water (50 mL each), and allow it to air dry on the filter.
Protocol 2: Purification by Recrystallization
This procedure is essential for removing unreacted starting materials and side products.[7][8]
Materials:
-
Crude Diethyl Galactarate
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks, hot plate, vacuum filtration apparatus
Procedure:
-
Transfer the crude, dried Diethyl Galactarate to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (start with 40-50 mL) and bring the mixture to a boil on a hot plate.
-
Continue adding hot ethanol in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent.
-
To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point).[9] This indicates the solution is saturated.
-
If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystalline needles should form.
-
Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to complete the crystallization process.
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight. The pure product should be a white, crystalline solid. Characterize by determining the melting point and comparing it to the literature value.
Data Summary Tables
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 15-20 fold molar excess of Ethanol | Drives the reaction equilibrium towards the product ester.[2][5] |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Effective proton source to activate the carboxylic acid carbonyl.[1][4] |
| Temperature | Reflux of Ethanol (~78 °C) | Provides sufficient thermal energy for the reaction without causing degradation. |
| Reaction Time | 2 - 4 hours | Typically sufficient to reach completion or near-equilibrium.[4] |
Table 2: Common Solvents for Recrystallization
| Solvent System | Application Notes |
| Ethanol / Water | Excellent choice. The product is soluble in hot ethanol and insoluble in water. Water is added as the "anti-solvent" to induce crystallization.[9] |
| Ethanol / Diethyl Ether | Similar to above, with diethyl ether as the anti-solvent. Useful if the product is slightly too soluble in ethanol/water mixtures. |
| Hot Water | Can be used, but solubility is lower. May require larger volumes. |
References
-
MDPI. (2022). Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate. Available at: [Link]
-
Sciforum. (2022). Synthesis of bis (1,4-disubstituted-1,2,3 triazoles) starting from diethyl galactarate. Available at: [Link]
- Unknown Source.
-
Wikipedia. (Updated). Fischer–Speier esterification. Available at: [Link]
- Unknown Source.
- Unknown Source. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL not available)
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
-
MDPI. (2018). Acetalised Galactarate Polyesters: Interplay between Chemical Structure and Polymerisation Kinetics. Available at: [Link]
-
ResearchGate. (2016). ChemInform Abstract: One-Step Synthesis of Dibutyl Furandicarboxylates from Galactaric Acid. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl?. Available at: [Link]
-
P&S Chemicals. Product information, Diethyl galactarate. Available at: [Link]
-
NIH PMC. (1966). The metabolism of galactarate, d-glucarate and various pentoses by species of Pseudomonas. Available at: [Link]
-
NIH PMC. (2021). Radical Formation in Sugar-Derived Acetals under Solvent-Free Conditions. Available at: [Link]
-
PubMed. (1996). Use of diethyl squarate for the coupling of oligosaccharide amines to carrier proteins and characterization of the resulting neoglycoproteins by MALDI-TOF mass spectrometry. Available at: [Link]
-
NIH. (2012). Characterization of a novel Agrobacterium tumefaciens Galactarolactone Cycloisomerase Enzyme for Direct Conversion of d-Galactarolactone to 3-Deoxy-2-keto-l-threo-hexarate. Available at: [Link]
-
YouTube. (2020). Recrystallization. Available at: [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Radical Formation in Sugar-Derived Acetals under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rubingroup.org [rubingroup.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Common side products in Diethylgalactarate synthesis and their removal
Welcome to the technical support center for diethyl galactarate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or synthesizing diethyl galactarate. Here, we address common challenges, with a focus on identifying and removing unwanted side products to ensure the highest purity of your final compound.
Introduction to Diethyl Galactarate Synthesis
Diethyl galactarate is a valuable chemical intermediate derived from D-galactaric acid (mucic acid), a bio-based platform chemical often obtained from the oxidation of galactose.[1] The most common laboratory and industrial synthesis method is the Fischer-Speier esterification, which involves reacting galactaric acid with excess ethanol in the presence of an acid catalyst.[2][3][4]
While seemingly straightforward, this reaction is governed by equilibrium and can be prone to the formation of several side products.[2][5] Achieving high yield and purity requires a thorough understanding of the reaction mechanism and potential pitfalls. This guide provides field-proven insights and troubleshooting strategies to help you navigate these challenges.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I'm getting a low yield of the desired diethyl galactarate. What are the likely causes?
A1: Low yield is a common issue stemming primarily from the reversible nature of the Fischer esterification.[2][4] The reaction between galactaric acid and ethanol is an equilibrium process that produces water as a byproduct.[5]
Causality and Solutions:
-
Incomplete Reaction (Equilibrium): According to Le Chatelier's Principle, the presence of water can shift the equilibrium back towards the reactants.[6]
-
Solution: To drive the reaction to completion, you must either use a large excess of a reactant or remove a product as it forms. The most practical approach is to use ethanol as both the reactant and the solvent, creating a large molar excess that favors the formation of the diethyl ester.[2][3] Additionally, removing water using a Dean-Stark apparatus or by adding a drying agent like molecular sieves can significantly improve yields.[3][4]
-
-
Formation of Monoester: The primary side product is often ethyl hydrogen galactarate (the monoester). Since galactaric acid has two carboxylic acid groups, the esterification is a stepwise process. Incomplete reaction due to insufficient reaction time, low temperature, or inadequate acid catalysis will result in a mixture containing the monoester.
-
Poor Solubility of Starting Material: Galactaric acid has very low solubility in ethanol at room temperature.
-
Solution: The reaction mixture must be heated to reflux to ensure the galactaric acid dissolves and reacts. Vigorous stirring is also necessary to maintain a homogenous mixture.
-
Q2: What are the most common side products in this synthesis, and how do I identify them?
A2: The primary side products are unreacted starting material and the intermediate monoester. Under harsh conditions, dehydration products can also form.
Caption: Reaction pathway showing the formation of the desired product and key side products.
Identification Summary Table:
| Compound | Identification Method | Key Signature |
| Diethyl Galactarate | ¹H NMR | Triplet and quartet for ethyl groups; signals for sugar backbone protons. |
| Ethyl Hydrogen Galactarate (Monoester) | ¹H NMR | Contains signals for one ethyl group. The proton alpha to the free carboxylic acid will have a different chemical shift compared to the esterified side. |
| Galactaric Acid | Solubility / TLC | Insoluble in many organic solvents (e.g., dichloromethane, ethyl acetate) used for workup. Will remain at the baseline on a typical silica TLC plate. |
| Dehydration Products | Color / UV-Vis | Often colored (yellow to brown). May show characteristic UV absorbance.[7] |
Analytical Confirmation:
-
¹H NMR Spectroscopy: This is the most powerful tool for identification. The desired diethyl galactarate will show two sets of ethyl signals (a triplet for the -CH₃ and a quartet for the -O-CH₂-), integrating to 6 and 4 protons, respectively, relative to the sugar backbone protons. The monoester will only have one set of ethyl signals (3H and 2H). Quantitative ¹H NMR (qNMR) can be used for precise purity determination against an internal standard.[8][9]
-
Thin Layer Chromatography (TLC): The polarity difference is significant. Galactaric acid is highly polar and will not move from the baseline. The monoester is more polar than the diester. Diethyl galactarate will have the highest Rf value.
Q3: My crude product has a yellow or brown tint. What causes this discoloration and how can it be removed?
A3: Discoloration is typically caused by degradation of the carbohydrate backbone.
Causality and Solutions:
-
Dehydration Reactions: Strong mineral acids (like sulfuric acid) at high temperatures can catalyze the dehydration of the sugar moiety, leading to the formation of furan-type structures or other conjugated, colored impurities.[7]
-
Prevention: Avoid excessively high temperatures or prolonged reaction times. Use the minimum effective amount of acid catalyst.
-
-
Oxidation: Although less common in this specific reaction, trace metal impurities or exposure to air at high temperatures can cause oxidative degradation.
Removal Strategies:
-
Activated Charcoal: Treatment of the crude product solution with a small amount of activated charcoal followed by hot filtration is a classic and effective method for removing colored impurities.
-
Recrystallization: This is the most effective method for both purification and color removal. A suitable solvent system will leave the colored impurities either in the mother liquor or as insoluble material that can be filtered off.
-
Silica Gel Chromatography: For stubborn discoloration, flash chromatography can separate the desired product from the more polar, colored byproducts.
Q4: How do I effectively remove the monoester and unreacted galactaric acid from my product?
A4: Removal relies on exploiting the differences in solubility and polarity between the components. A multi-step purification workflow is recommended.
Caption: General workflow for the purification of diethyl galactarate.
Step-by-Step Removal:
-
Aqueous Wash (Workup): After cooling the reaction mixture, dilute it with an organic solvent like ethyl acetate. Wash this solution with a mild base such as saturated sodium bicarbonate (NaHCO₃) solution.
-
Mechanism: The basic wash deprotonates the acidic carboxylic acid groups on both the unreacted galactaric acid and the monoester, forming their corresponding carboxylate salts. These salts are highly water-soluble and will partition into the aqueous layer, while the neutral diethyl galactarate remains in the organic layer.[10] This is a highly effective way to remove the bulk of acidic impurities.
-
-
Recrystallization: This is the primary method for final purification. Diethyl galactarate is a solid at room temperature.
-
Solvent Selection: A good solvent system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol/water mixtures, toluene, or ethyl acetate/hexane. The remaining monoester, being more polar, may stay in the mother liquor.
-
-
Flash Column Chromatography: If recrystallization fails to remove all of the monoester, flash chromatography on silica gel is the definitive solution.
-
Eluent System: A gradient of ethyl acetate in hexane is typically effective. The less polar diethyl galactarate will elute first, followed by the more polar monoester. Monitor the fractions by TLC to ensure a clean separation.[11]
-
Experimental Protocols
Protocol 1: Synthesis of Diethyl Galactarate
This protocol is a representative example and may require optimization.
-
Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add D-galactaric acid (21.0 g, 0.1 mol).
-
Reagents: Add absolute ethanol (250 mL) and slowly add concentrated sulfuric acid (2.5 mL) with stirring.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. The solid galactaric acid will slowly dissolve. Maintain reflux for 4-6 hours. The reaction can be monitored by TLC (e.g., 50:50 hexane:ethyl acetate with a trace of acetic acid) to check for the disappearance of the starting material.
-
Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Protocol 2: Workup and Purification
-
Solvent Removal: Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Extraction: Pour the concentrated mixture into a separatory funnel containing 200 mL of ethyl acetate and 200 mL of cold water. Shake gently. Add saturated sodium bicarbonate solution portion-wise until effervescence ceases (neutral pH).
-
Separation: Separate the layers. Wash the organic layer twice more with 100 mL portions of brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude solid product.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add water until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold 50% ethanol-water, and dry under vacuum. Confirm purity by ¹H NMR.
References
-
MDPI. (2022). Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate. Available from: [Link]
- Google Patents. (1973). Method for the purification of sucrose esters of fatty acids. US3748324A.
-
ResearchGate. (2015). Separation of Monoester and Diester in the Esterification Product of Polyethylene Glycol and Acrylic Acid by the Weibull Method. Available from: [Link]
-
ResearchGate. (2020). The oxidation of d‐galactose into mucic acid (galactaric acid): experimental and computational insights towards a bio-based platform chemical. Available from: [Link]
-
National Institutes of Health (NIH). (2021). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. Available from: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Available from: [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Available from: [Link]
-
Fischer Esterification. (n.d.). Available from: [Link]
- Google Patents. (1953). Color removal from esters. US2647868A.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
-
National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]
-
Organic Syntheses. (n.d.). Diethyl Tartrate. Available from: [Link]
-
National Institutes of Health (NIH). (1965). The metabolism of galactarate, d-glucarate and various pentoses by species of Pseudomonas. Available from: [Link]
-
ResearchGate. (2017). ChemInform Abstract: One-Step Synthesis of Dibutyl Furandicarboxylates from Galactaric Acid. Available from: [Link]
- Google Patents. (1985). Process for the purification of esters. US4521595A.
-
PubMed Central (PMC). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available from: [Link]
-
Wikipedia. (2024). Organophosphate. Available from: [Link]
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ChemAdder. (n.d.). The NMR-Purity and the new dimensions and standards of purity. Available from: [Link]
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Wikipedia. (2024). Galactose. Available from: [Link]
-
Identification and synthesis of a trisaccharide produced from lactose by transgalactosylation. (2000). Available from: [Link]
-
MDPI. (2022). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. Available from: [Link]
-
ResearchGate. (2019). Efficient Synthesis of L-galactose from D-galactose. Available from: [Link]
-
ResearchGate. (2007). Comparative FTIR spectra: diethyl galactarate, 1a, and diethyl-2, 3: 4, 5-bis-O-isopropylidene galactarate, 1b. Available from: [Link]
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Technical Support Center: Diethylgalactarate Esterification
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Diethylgalactarate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the esterification of galactaric acid. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected, or I've recovered only starting material. What are the primary causes?
Low or no yield in a Fischer esterification is one of the most common issues and typically points to problems with reaction equilibrium, catalyst activity, or reaction conditions.
-
Issue: Reversible Reaction Equilibrium. The Fischer esterification is a reversible process where the carboxylic acid and alcohol are in equilibrium with the ester and water.[1][2] If the water produced as a byproduct is not removed, it can hydrolyze the ester back to the starting materials, leading to low yields.[3][4]
-
Solution: To drive the equilibrium toward the product side, you must apply Le Châtelier's Principle.[5] This can be achieved in two primary ways:
-
Use an Excess of a Reactant: The most common approach is to use the alcohol (ethanol) as the limiting reagent and also as the solvent, creating a large molar excess that pushes the reaction forward.[6]
-
Remove Water as it Forms: For larger-scale reactions or when using stoichiometric amounts of alcohol, azeotropic removal of water is highly effective. This is typically done using a Dean-Stark apparatus with a co-solvent like toluene.[7][8]
-
-
-
Issue: Inactive or Insufficient Catalyst. An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][7]
-
Solution: Ensure your acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is not old or hydrated. Use an appropriate catalytic amount, typically 1-5 mol% relative to the carboxylic acid. Using an insufficient amount will result in a very slow reaction, while an excessive amount can promote side reactions like dehydration of the alcohol.
-
-
Issue: Sub-optimal Reaction Temperature and Time. Esterification reactions are generally slow at room temperature.[2]
-
Solution: The reaction mixture should be heated to reflux to ensure a reasonable reaction rate.[8] The exact temperature will be the boiling point of the solvent, which is typically excess ethanol. Reaction progress should be monitored (see Q3) to determine the appropriate reaction time, which can range from a few hours to overnight.[7]
-
Troubleshooting Guide
Low Yield & Incomplete Reaction
Seeing persistent starting material indicates the reaction has stalled or is proceeding too slowly.
-
Cause: Insufficient water removal is the most probable cause. Galactaric acid is a dicarboxylic acid, and the esterification of the second carboxylic acid group is often slower than the first. The presence of water significantly hinders this second step.
-
Solution Pathway:
-
Check Your Setup: If not already in use, implement a method to remove water. For lab-scale synthesis, using a large excess of absolute (200 proof) ethanol is often sufficient. Ensure your glassware is dry before starting.
-
Add a Dehydrating Agent: Adding molecular sieves (3Å or 4Å) to the reaction flask can help sequester the water as it is formed.[7]
-
Increase Catalyst Load: If you started with a low catalyst concentration (~1 mol%), you could cautiously add more catalyst. Be mindful that this can also increase the rate of side reactions.
-
Extend Reaction Time: Dicarboxylic acid esterifications can be sluggish. Continue refluxing and monitor every 2-4 hours until the starting material spot on the TLC plate has disappeared or is very faint.
-
Below is a decision tree to guide your troubleshooting process for low yield.
Monitoring the reaction is crucial to avoid unnecessarily long reaction times or a premature workup.[9]
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method.
-
Procedure: Spot the crude reaction mixture against a spot of pure galactaric acid on a silica gel plate.
-
Eluent System: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point. You may need to add a small amount of acetic acid or methanol to the eluent system to get the highly polar galactaric acid to move from the baseline.
-
Visualization: The reaction is complete when the galactaric acid spot (which should be at or near the baseline) is no longer visible. The this compound product will have a much higher Rf value.
-
-
Spectroscopic Methods: For more quantitative analysis, techniques like NMR or IR spectroscopy can be used to monitor the disappearance of the carboxylic acid signal and the appearance of the ester signal.[10][11][12] This is generally more applicable in process development settings.
Product Impurity & Side Reactions
Besides unreacted starting material, several side products can form.
-
Monoethyl Galactarate: This is the most common impurity, arising from incomplete esterification of the dicarboxylic acid.[13] Its polarity is intermediate between the starting diacid and the final diester product. It can often be separated during purification.
-
Lactones: Galactaric acid, being a hydroxy acid, has the potential to form lactones (cyclic esters) through intramolecular reaction, although this is generally less favored under the conditions for intermolecular esterification.[14]
-
Diethyl Ether: Under harsh acidic conditions and high temperatures, the ethanol solvent can undergo acid-catalyzed dehydration to form diethyl ether.[15] This is usually removed during solvent evaporation due to its low boiling point (34.6 °C).
Minimizing the mono-ester requires pushing the reaction equilibrium as far as possible towards the di-ester product.
-
Recommendations:
-
Anhydrous Conditions: Ensure all reagents and solvents are as dry as possible. Use absolute ethanol.
-
Effective Water Removal: As detailed in Q1 and Q2, removing the byproduct water is critical.
-
Sufficient Reaction Time: Allow the reaction to proceed long enough for the second, slower esterification to complete. Monitor by TLC until the mono-ester spot (if visible as distinct from the diacid) is gone.
-
Product Isolation and Purification
A proper work-up is key to isolating a clean crude product before final purification.
-
Problem: Emulsion Formation. Emulsions can form during the basic wash, especially if the product has surfactant-like properties or if there are fine particulates.
-
Solution: Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion and "salt out" the organic product, reducing its solubility in the aqueous phase.[8]
-
-
Problem: Product Loss During Aqueous Wash. this compound has several polar hydroxyl groups and may have some solubility in water.
-
Solution: Minimize the volume of water used for washing. After separating the aqueous layer, perform a "back-extraction" by washing the aqueous layer with a fresh portion of an organic solvent (like ethyl acetate) to recover any dissolved product.[4] Combine this with your main organic layer.
-
The choice of purification depends on the physical state of the product and the nature of the impurities. This compound is typically a solid at room temperature.
-
Recrystallization: This is the preferred method for purifying solid compounds.
-
Solvent Choice: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Good starting points to test are ethanol/water mixtures, ethyl acetate/hexanes, or isopropanol.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the crystals by vacuum filtration.[16]
-
-
Column Chromatography: If recrystallization fails or if impurities have similar solubility profiles, silica gel chromatography is a reliable alternative.
-
Eluent: A gradient of ethyl acetate in hexanes is typically effective. The less polar di-ester will elute before the more polar mono-ester and any remaining diacid.
-
Experimental Protocols & Data
Standard Protocol for this compound Synthesis
This protocol is a representative procedure for a lab-scale Fischer esterification.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Reaction at equilibrium; water present. | Use large excess of absolute ethanol; consider a Dean-Stark apparatus.[2][6] |
| Incomplete Reaction | Insufficient catalyst; short reaction time. | Ensure 1-5 mol% active catalyst; reflux and monitor by TLC until completion.[4] |
| Product is Impure | Incomplete reaction; side reactions. | Push reaction to completion; purify via recrystallization or chromatography.[13][16] |
| Difficult Work-up | Emulsion formation; product loss. | Wash with brine to break emulsions; back-extract aqueous layers.[4][8] |
Table 2: Typical Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Reactants | Galactaric Acid, Absolute Ethanol | Diacid substrate and alcohol nucleophile. Ethanol often serves as the solvent. |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Strong acid catalyst to activate the carboxylic acid.[7] |
| Catalyst Loading | 1 - 5 mol% | Balances reaction rate against potential for side reactions. |
| Temperature | Reflux (approx. 80°C in Ethanol) | Provides sufficient activation energy for the reaction.[8] |
| Reaction Time | 4 - 24 hours | Highly dependent on scale and efficiency of water removal; must be monitored. |
| Work-up | Sat. NaHCO₃ wash, Brine wash | Neutralizes the acid catalyst and helps with layer separation.[8] |
Reaction Mechanism: Fischer-Speier Esterification
The mechanism involves the activation of the carboxylic acid by the catalyst, followed by nucleophilic attack from the alcohol.
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cerritos.edu [cerritos.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Diethyl Galactarate Synthesis
Welcome to the technical support center for the synthesis of Diethyl Galactarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction parameters and troubleshooting common experimental hurdles. The information is presented in a practical question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing diethyl galactarate?
The synthesis of diethyl galactarate from D-galactaric acid (mucic acid) is a classic example of a Fischer esterification. This reaction involves treating the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[1]
The overall transformation is as follows:
D-Galactaric Acid + 2 Ethanol ⇌ Diethyl Galactarate + 2 Water
The core challenge of this synthesis lies in effectively shifting the equilibrium towards the product side to achieve a high yield.
Q2: Why is a large excess of ethanol and a strong acid catalyst necessary?
This is a direct application of Le Chatelier's Principle to an equilibrium-limited reaction.[1]
-
Excess Ethanol: By using ethanol as the solvent, its concentration is significantly higher than all other reactants. This large excess pushes the equilibrium position to the right, favoring the formation of the diethyl ester product. Studies have shown that increasing the alcohol-to-acid ratio from 1:1 to 10:1 can dramatically increase ester yield from ~65% to over 95%.[1]
-
Acid Catalyst: The esterification of a carboxylic acid is inherently slow. A strong acid catalyst is required to accelerate the reaction. The catalyst works by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.[1]
Q3: What is the underlying mechanism of the Fischer esterification for this synthesis?
The mechanism involves a series of reversible protonation and nucleophilic addition-elimination steps. The key stages are:
-
Carbonyl Protonation: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, activating it for attack.
-
Nucleophilic Attack: An ethanol molecule acts as a nucleophile and attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl C=O bond, expelling a molecule of water.
-
Deprotonation: The protonated carbonyl of the newly formed ester is deprotonated to regenerate the acid catalyst and yield the mono-ester intermediate.
-
Repeat: The process is repeated on the second carboxylic acid group to form the final diethyl galactarate product.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.
-
Stationary Phase: Standard silica gel plates.
-
Mobile Phase: A polar solvent system is required due to the high polarity of both the reactant and product. A mixture of Ethyl Acetate/Hexane (e.g., 70:30 or 80:20 v/v) or Dichloromethane/Methanol (e.g., 95:5 v/v) typically works well.
-
Visualization: The spots can be visualized using a potassium permanganate (KMnO₄) stain, as the hydroxyl groups are readily oxidized.
-
Interpretation: As the reaction progresses, the spot corresponding to the highly polar D-galactaric acid (which will have a very low Rf value, often at the baseline) will diminish, while the spot for the slightly less polar diethyl galactarate (higher Rf) will appear and intensify.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and purification of diethyl galactarate, providing causal explanations and actionable solutions.
Problem 1: Low or No Product Yield
A low yield is the most frequent issue and can be traced back to several factors related to the reaction equilibrium and starting material properties.
Caption: A decision tree for troubleshooting low reaction yields.
-
Cause A: Poor Solubility of Starting Material.
-
Explanation: D-galactaric acid is a crystalline solid with multiple hydrogen bonding sites, making it poorly soluble in many organic solvents, including pure ethanol at room temperature.[2] If the starting material does not dissolve sufficiently at the reaction temperature, it cannot react effectively, leading to an incomplete conversion.
-
Solution:
-
Vigorous Stirring & Reflux: Ensure the reaction mixture is heated to a full reflux with very efficient magnetic or mechanical stirring to maximize the dissolution of the suspended solid.
-
Extended Reaction Time: Allow the reaction to proceed for a longer duration (24-48 hours) to give the sparingly soluble material more time to react.
-
-
-
Cause B: Equilibrium Not Shifted Sufficiently.
-
Explanation: Water is a product of the reaction. Its presence will push the equilibrium back towards the starting materials. If wet reagents are used or the water generated is not removed, the reaction will stall at a low conversion rate.[1]
-
Solution:
-
Use Anhydrous Reagents: Employ anhydrous ethanol and a concentrated acid catalyst.
-
Remove Water: For optimal results, use a Dean-Stark apparatus to azeotropically remove water as it is formed. While ethanol's azeotrope with water is not ideal, continuous removal is still effective over time.
-
-
-
Cause C: Reaction Temperature Too Low.
-
Explanation: Esterification requires sufficient thermal energy to overcome the activation barrier. If the heating is inadequate, the reaction rate will be impractically slow.
-
Solution: Ensure the mixture is maintained at a steady reflux temperature of ethanol (~78 °C). Use a heating mantle with a temperature controller for stable heating.
-
Problem 2: Difficulty with Product Purification
Even with a successful reaction, isolating pure diethyl galactarate can be challenging due to its physical properties and potential side products.
-
Issue A: Product is Lost During Aqueous Workup.
-
Explanation: Diethyl galactarate still possesses four free hydroxyl groups, granting it significant water solubility. During the neutralization and extraction steps, a substantial amount of product can be lost to the aqueous phase.
-
Solution:
-
Brine Wash: After neutralizing the acid, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic product and "salting it out" into the organic phase.
-
Back-Extraction: After the initial separation, re-extract the aqueous layer multiple times with a polar organic solvent like ethyl acetate to recover any dissolved product.
-
-
-
Issue B: Contamination with Unreacted Galactaric Acid.
-
Explanation: If the reaction is incomplete, the unreacted dicarboxylic acid will contaminate the crude product. Its high polarity can cause streaking during column chromatography.
-
Solution:
-
Mild Basic Wash: During the workup, wash the organic layer with a dilute solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic carboxylic acid groups of the starting material, forming a water-soluble carboxylate salt that is easily removed into the aqueous layer. The ester product is unaffected by the mild base.
-
-
-
Issue C: Formation of Side Products.
-
Explanation: Under strongly acidic conditions and high temperatures, ethanol can undergo self-condensation to form diethyl ether.[3] While the reflux temperature of ethanol usually minimizes this, prolonged heating or "hot spots" can promote its formation.
-
Solution:
-
Temperature Control: Maintain a gentle, controlled reflux. Avoid excessively high temperatures.
-
Purification: Diethyl ether is highly volatile and is typically removed easily during the solvent evaporation step under reduced pressure.
-
-
Experimental Protocols & Data
Optimized Reaction Parameters
The following parameters are recommended as a starting point for the synthesis.
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1:20 (Galactaric Acid : Ethanol) | A large excess of ethanol drives the reaction equilibrium towards the product.[1] |
| Catalyst | Conc. H₂SO₄ | A strong, non-volatile acid is an effective catalyst. |
| Catalyst Loading | 5-10 mol% (relative to galactarate) | Provides a sufficient rate without excessive charring or side reactions. |
| Temperature | 78-80 °C (Reflux) | Ensures a good reaction rate while minimizing side reactions like ether formation. |
| Reaction Time | 24 - 48 hours | Necessary to allow the poorly soluble starting material to fully react.[2] |
| Water Removal | Dean-Stark Apparatus (Optional but Recommended) | Actively removes water to pull the equilibrium towards the products, maximizing yield. |
Protocol 1: Synthesis of Diethyl Galactarate
Caption: A general workflow for the synthesis and purification of diethyl galactarate.
-
Setup: To a 500 mL round-bottom flask equipped with a large magnetic stir bar, add D-galactaric acid (21.0 g, 0.1 mol) and anhydrous ethanol (250 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.8 mL, ~0.033 mol) dropwise.
-
Reflux: Equip the flask with a reflux condenser and a drying tube. Heat the stirred suspension to a gentle reflux (~78 °C) using a heating mantle.
-
Reaction: Maintain the reflux for 24-48 hours. The reaction can be monitored periodically by TLC.
-
Cooling & Concentration: After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature. Remove the majority of the ethanol using a rotary evaporator.
-
Extraction: Redissolve the resulting slurry in ethyl acetate (200 mL). Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a viscous oil or waxy solid.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using an appropriate eluent system (e.g., start with 50% Ethyl Acetate in Hexane, gradually increasing polarity to 80-90% Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure diethyl galactarate.
Expected Analytical Data
The identity and purity of the final product should be confirmed using standard analytical techniques.[4][5]
| Technique | Expected Result for Diethyl Galactarate (C₁₀H₁₈O₈) |
| ¹H NMR (in CDCl₃) | Signals corresponding to the ethyl ester protons (-OCH₂CH₃ at ~4.2 ppm and -OCH₂CH₃ at ~1.3 ppm), hydroxyl protons (-OH, broad signal), and the sugar backbone protons (C2-C5-H at ~4.0-4.5 ppm). |
| ¹³C NMR (in CDCl₃) | Signals for the ester carbonyl (~172 ppm), the ethyl group carbons (~62 ppm and ~14 ppm), and the sugar backbone carbons (~70-72 ppm). |
| IR Spectroscopy | Strong, broad absorption for O-H stretch (~3400 cm⁻¹), strong absorption for C=O stretch of the ester (~1735 cm⁻¹), and C-O stretches (~1200-1000 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass (m/z = 266.10 for [M]⁺) or common adducts (e.g., [M+Na]⁺ at m/z = 289.09). |
References
-
MDPI. (2022). Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate. Available at: [Link]
-
Sciforum. (2022). Synthesis of bis (1,4-disubstituted-1,2,3 triazoles) starting from diethyl galactarate. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Radical Formation in Sugar-Derived Acetals under Solvent-Free Conditions. Available at: [Link]
-
Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References. Available at: [Link]
-
Reddit. (2024). Esterification not Working (Separation) : r/OrganicChemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). Diethyl Tartrate. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). The metabolism of galactarate, d-glucarate and various pentoses by species of Pseudomonas. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: One-Step Synthesis of Dibutyl Furandicarboxylates from Galactaric Acid. Available at: [Link]
-
PubMed. (1996). Use of diethyl squarate for the coupling of oligosaccharide amines to carrier proteins and characterization of the resulting neoglycoproteins by MALDI-TOF mass spectrometry. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Optimization of biotransformation processes of Camarosporium laburnicola to improve production yields of potent telomerase activators. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
PubMed. (2017). Enhancing fungal production of galactaric acid. Available at: [Link]
-
ResearchGate. (n.d.). Reaction scheme for the esterification of mucic acid. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. Available at: [Link]
-
ResearchGate. (n.d.). Reaction scheme for the side reaction to diethyl ether and ethanol due.... Available at: [Link]
-
YouTube. (2022). Predicting the product of an esterification reaction - Real Chemistry. Available at: [Link]
-
MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. Available at: [Link]
-
MDPI. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. Available at: [Link]
-
MDPI. (n.d.). Acetalised Galactarate Polyesters: Interplay between Chemical Structure and Polymerisation Kinetics. Available at: [Link]
-
ResearchGate. (n.d.). The oxidation of d‐galactose into mucic acid (galactaric acid): experimental and computational insights towards a bio‐based platform chemical. Available at: [Link]
-
PubMed Central. (n.d.). Structure of galactarate dehydratase, a new fold in an enolase involved in bacterial fitness after antibiotic treatment. Available at: [Link]
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- 2. Enhancing fungal production of galactaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Preventing cyclization during polyamide synthesis with Diethylgalactarate
Welcome to the technical support center for polyamide synthesis using the bio-derived monomer, Diethylgalactarate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific polycondensation reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize unwanted side reactions, particularly intramolecular cyclization, and achieve high molecular weight linear polyamides.
I. Understanding the Core Challenge: The Competition Between Polymerization and Cyclization
The synthesis of polyamides from this compound and a diamine is a classic example of step-growth polymerization. However, the flexible nature of the galactarate monomer and many aliphatic diamines introduces a significant competing intramolecular reaction: cyclization. This side reaction leads to the formation of cyclic oligo- and polyamides, which truncates chain growth and results in a lower molecular weight of the desired linear polymer.[1][2][3] The prevalence of cyclization is highly dependent on the specific reaction conditions and the choice of monomers.[1][2]
Diagram of Competing Reaction Pathways
Caption: Figure 1 illustrates the critical competition between intermolecular polymerization, which leads to the desired high molecular weight linear polyamide, and intramolecular cyclization, which forms undesirable cyclic byproducts.
II. Frequently Asked Questions (FAQs)
Q1: Why is my polyamide's molecular weight consistently lower than expected?
A1: Low molecular weight is a common issue in this polymerization and is often a direct consequence of intramolecular cyclization.[1][2] Several factors can favor this side reaction over linear chain growth:
-
Monomer Choice: The use of flexible, linear aliphatic diamines significantly increases the likelihood of cyclization.[1][2] The ends of a growing oligomer can easily come into close proximity, facilitating ring formation.
-
Reaction Conditions: Sub-optimal temperature and monomer concentration can also play a significant role.
-
Monomer Purity and Stoichiometry: As with any step-growth polymerization, impurities can act as chain terminators, and an imbalanced stoichiometry will limit the final molecular weight.[4]
Q2: How does the structure of the diamine affect the extent of cyclization?
A2: The structure of the diamine is a critical determinant of the linear-to-cyclic product ratio. Here's a breakdown of the key structural considerations:
-
Chain Length: While there isn't a simple linear relationship, very short-chain diamines can be rigid and may disfavor cyclization to some extent. Conversely, long, flexible aliphatic diamines are more prone to cyclization as they can easily adopt a conformation that allows the chain ends to react.
-
Rigidity and Steric Hindrance: Introducing rigidity and steric hindrance into the diamine structure is a highly effective strategy to suppress cyclization. Bulky side groups or cyclic structures within the diamine can create a high energy barrier for the formation of the cyclic transition state, thereby favoring intermolecular reactions.
Q3: What is the role of reaction temperature in preventing cyclization?
A3: Temperature control is crucial. While higher temperatures can increase the reaction rate, they can also promote side reactions, including cyclization and thermal degradation. For the polymerization of this compound with diamines, it is generally advisable to use the lowest temperature at which the reaction proceeds at a reasonable rate. In melt polymerization, temperatures are typically maintained just above the melting point of the resulting polymer.[5]
Q4: How can I confirm that my product contains cyclic species?
A4: Several analytical techniques can be used to identify and even quantify the presence of cyclic polyamides in your product mixture:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This is a powerful tool for this purpose. Cyclic and linear polymers of the same degree of polymerization will have different masses due to the absence of end groups in the cyclic species. This allows for their clear differentiation in the mass spectrum.[1][3][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can also provide evidence for the presence of cyclic structures. The chemical shifts of the monomer units at the chain ends of linear polymers will differ from those in the middle of the chain and from those in a cyclic structure.[8][9][10] The absence or very low intensity of end-group signals in a sample with a lower-than-expected molecular weight can be indicative of a high cyclic content.
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight / Low Yield of Linear Polymer | 1. Dominant Cyclization: The reaction conditions and monomer choice are favoring intramolecular cyclization. 2. Imprecise Stoichiometry: An excess of one monomer is limiting chain growth.[4] 3. Monomer Impurities: Impurities are acting as chain terminators.[4] | 1. Optimize Reaction Conditions: Increase the monomer concentration to favor intermolecular reactions. Consider switching to a melt polymerization protocol. 2. Modify Monomer Selection: If possible, choose a more rigid or sterically hindered diamine. 3. Verify Stoichiometry: Accurately determine the purity of your monomers (e.g., by titration) before weighing to ensure a precise 1:1 molar ratio. 4. Purify Monomers: Recrystallize or distill monomers to remove impurities. |
| Gelation of the Reaction Mixture | 1. Side Reactions at High Temperatures: High reaction temperatures can lead to cross-linking reactions, especially with sugar-based monomers that have multiple functional groups. 2. Trifunctional Impurities: The presence of impurities with more than two reactive groups can lead to the formation of a cross-linked network. | 1. Lower the Reaction Temperature: Conduct the polymerization at the minimum temperature required for the reaction to proceed. 2. Use an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions. 3. Ensure Monomer Purity: Remove any trifunctional impurities from your starting materials. |
| Poor Solubility of the Final Polyamide | 1. High Crystallinity: The resulting linear polyamide may be highly crystalline and therefore insoluble in common organic solvents. 2. Cross-linking: The polymer may be cross-linked, leading to insolubility. | 1. Use a Co-monomer: Introducing a second diamine or diacid into the polymerization can disrupt the regularity of the polymer chain and reduce crystallinity. 2. Test a Range of Solvents: Try polar aprotic solvents like NMP, DMAc, or DMF, sometimes with the addition of salts like LiCl to aid dissolution. 3. Characterize for Cross-linking: If the polymer is insoluble in all solvents, investigate the possibility of cross-linking using techniques like solid-state NMR. |
IV. Experimental Protocols
Protocol 1: Solution Polymerization with Minimized Cyclization
This protocol is designed for small-scale synthesis and screening of different diamines. The use of a moderately high concentration helps to favor intermolecular reactions.
-
Monomer Preparation:
-
Ensure both this compound and the chosen diamine are of high purity (>99%). If necessary, purify by recrystallization or distillation.
-
Accurately weigh equimolar amounts of this compound and the diamine. A precise 1:1 stoichiometry is critical for achieving high molecular weight.[4]
-
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the monomers in a suitable high-boiling point solvent (e.g., m-cresol or a mixture of NMP and toluene). The initial monomer concentration should be relatively high, in the range of 1-2 M, to favor intermolecular collisions.
-
Add a catalyst if desired. While not always necessary, certain catalysts like phosphoric acid or some metal salts can promote the reaction.[11]
-
-
Polymerization:
-
Heat the reaction mixture with vigorous stirring under a slow stream of nitrogen. The reaction temperature should be carefully controlled, typically in the range of 150-180 °C for solution polymerization.
-
The reaction progress can be monitored by the evolution of ethanol, which is a byproduct of the condensation.
-
Reaction times can vary from several hours to over a day, depending on the reactivity of the monomers and the temperature.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polyamide by slowly pouring the reaction mixture into a non-solvent such as methanol or acetone with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and oligomers, and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Protocol 2: Melt Polymerization for Higher Molecular Weight
Melt polymerization is a solvent-free method that can often lead to higher molecular weight polymers by effectively removing the condensation byproduct and driving the reaction to completion.
-
Monomer Preparation:
-
Prepare a 1:1 molar salt of the diamine and galactaric acid (the diacid form of this compound). This can be done by mixing equimolar amounts of the two components in a suitable solvent like ethanol, followed by evaporation of the solvent to obtain the salt. This ensures perfect stoichiometry.
-
-
Reaction Setup:
-
Place the dried salt in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum connection.
-
The setup should allow for efficient removal of the condensation byproduct (water in this case).
-
-
Polymerization:
-
Heat the vessel under a nitrogen atmosphere to a temperature above the melting point of the salt to initiate the polymerization.
-
Once a molten prepolymer is formed, gradually apply a vacuum to remove the water and drive the equilibrium towards the formation of high molecular weight polymer.
-
The temperature should be carefully controlled to be just above the melting point of the forming polymer to maintain a molten state without causing thermal degradation.[5] This can be a dynamic process, with the temperature being slowly increased as the molecular weight and melting point of the polymer increase.
-
Continue the reaction under vacuum for several hours until the desired viscosity is reached.
-
-
Polymer Isolation:
-
Cool the reactor to room temperature and carefully remove the solid polymer.
-
The polymer can be purified by dissolving it in a suitable solvent and reprecipitating it, although this may be challenging depending on the polymer's solubility.
-
Diagram of a Melt Polymerization Setup
Caption: Figure 2 provides a simplified schematic of a typical laboratory setup for melt polymerization, highlighting the key components for temperature control and byproduct removal.
V. References
-
Rosu, C., Negulescu, I. I., Cueto, R., Laine, R., & Daly, W. H. (2013). Synthesis and Characterization of Complex Mixtures Consisting of Cyclic and Linear Polyamides from Ethyl Bis-Ketal Galactarates. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 50(9), 940-951. [Link]
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Rosu, C., et al. (2013). Polyamides From Ethyl Bis-Ketal Galactarates. ResearchGate. [Link]
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Rosu, C., et al. (2025). Synthesis and Characterization of Complex Mixtures Consisting of Cyclic and Linear Polyamides from Ethyl Bis-Ketal Galactarates. ResearchGate. [Link]
-
Li, Y., et al. (2025). Cyclization in Linear Step-Growth Polymerizations. Macromolecules. [Link]
-
Zhang, Y., et al. (2025). Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. Science Advances. [Link]
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Choi, H.-Y., et al. (2025). Characterization of Synthetic Polyamides by MALDI-TOF Mass Spectrometry. Bulletin of the Korean Chemical Society. [Link]
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Kumar, R., & Gross, R. A. (2000). Enzyme-catalyzed synthesis of sugar-containing monomers and linear polymers. Journal of the American Chemical Society. [Link]
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Zhang, Y., et al. (2025). Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. PubMed. [Link]
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Montaudo, G., & Lattimer, R. P. (2002). Characterization of synthetic polymers by MALDI-MS. Mass Spectrometry Reviews, 21(2), 61-111. [Link]
-
S. Xie, et al. (2025). Biobased Polyamides: A Journey from the Biomass towards Cutting Edge Materials. Preprints.org. [Link]
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Zhang, G., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Angewandte Chemie International Edition, 50(5), 1145-1148. [Link]
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Jiang, Y., et al. (2016). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Polymers, 8(7), 243. [Link]
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Wang, Y., et al. (2018). The crystal-form transition behaviours and morphology changes in a polyamide 6 cyclic dimer. Royal Society Open Science, 5(11), 181285. [Link]
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Wikipedia. (n.d.). Step-growth polymerization. [Link]
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Farkas, A., et al. (2016). 1 H NMR spectra of the poly(ester amide)s Chemical shift differences (...). ResearchGate. [Link]
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Kricheldorf, H. R., & Langanke, D. (2002). Polylactones, 53. Formation of Cyclic Polyesters in the Combined Ring-Expansion Polymerization/Ring-Opening Polycondensation of Lactones. Macromolecular Chemistry and Physics, 203(10‐11), 1451-1458. [Link]
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Chemistry For Everyone. (2025, September 2). What Are The Kinetics Of Step-growth Polymerization? - Chemistry For Everyone [Video]. YouTube. [Link]
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De Winter, J., et al. (2013). Differentiation of linear and cyclic polymer architectures by MALDI tandem mass spectrometry (MALDI-MS2). Journal of the American Society for Mass Spectrometry, 24(1), 74-82. [Link]
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Coffman, D. D. (1953). U.S. Patent No. 2,659,713. Washington, DC: U.S. Patent and Trademark Office.
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LibreTexts. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. [Link]
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Brandolini, A. J., & Garcia, F. (n.d.). NMR Spectra of Polymers and Polymer Additives. ResearchGate. [Link]
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C-G, W., et al. (2002). NMR structure of a cyclic polyamide-DNA complex. Journal of the American Chemical Society, 124(42), 12504-12513. [Link]
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Get-Ready, A., et al. (2026). Quantitative Analysis of Polymers by MALDI-TOF Mass Spectrometry: Correlation Between Signal Intensity and Arm Number. Journal of the American Society for Mass Spectrometry. [Link]
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Wang, Y., et al. (2018). The crystal-form transition behaviours and morphology changes in a polyamide 6 cyclic dimer. ResearchGate. [Link]
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Soutelo-Maria, A., et al. (2019). Polyamide monomer synthesis from renewable resources. ResearchGate. [Link]
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Wroblewska, A. A., et al. (2021). Radical Formation in Sugar-Derived Acetals under Solvent-Free Conditions. Polymers, 13(19), 3369. [Link]
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Chen, K., et al. (2025). Characteristics and competitive mechanisms of polycondensation and cyclization induced by end-groups in polyamide 6 melt. ResearchGate. [Link]
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Wroblewska, A. A., et al. (2017). Rigid, bio-based polyamides from galactaric acid derivatives with elevated glass transition temperatures and their characterization. Polymer, 124, 252-262. [Link]
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Gérardy, R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5335-5345. [Link]
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Nguyễn, P. H. (2016). SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. Aaltodoc. [Link]
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Honary, M., & Barzin, J. (2014). Polyamides based on the renewable monomer, 1,13-tridecane diamine II: Synthesis and characterization of nylon. OSTI.gov. [Link]
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Study Mind. (n.d.). Polyamide Formation (A-Level Chemistry). [Link]
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Qian, Z., et al. (2017). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical Chemistry Chemical Physics, 19(44), 29849-29860. [Link]
-
Dumesic, J. A., et al. (2016). Synthesis of Novel Renewable Polyesters and Polyamides with Olefin Metathesis. ACS Sustainable Chemistry & Engineering, 4(7), 3844-3854. [Link]
-
Jadhav, A. S., et al. (2025). Synthesis and characterization of new unsymmetrical diamine monomer and polyimides. ResearchGate. [Link]
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Technical Support Center: Scaling Up Diethylgalactarate Production
Welcome to the technical support center for Diethylgalactarate production. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this compound. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to ensure the successful transition from bench-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
This section covers high-level questions to provide a foundational understanding of this compound production.
Q1: What is the primary synthetic route for this compound at a laboratory scale?
The most common and well-described method for synthesizing this compound is through the direct esterification of D-galactaric acid (also known as mucic acid) with ethanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. D-galactaric acid is a renewable starting material, often derived from the oxidation of galactose or D-galacturonic acid, which is a major component of pectin.[2]
Q2: What are the critical parameters to control during the esterification process?
Successful synthesis hinges on the careful control of several key parameters:
-
Temperature: The reaction is typically heated to reflux to drive the esterification forward. However, excessive temperatures can lead to the formation of byproducts.
-
Catalyst Concentration: The amount of acid catalyst is crucial. Too little will result in a slow or incomplete reaction, while too much can promote side reactions and complicate purification.
-
Water Removal: Esterification is a reversible reaction that produces water as a byproduct. To drive the reaction to completion and maximize yield, this water must be removed, often through the use of a Dean-Stark apparatus or by using a large excess of the alcohol reactant.
-
Reactant Stoichiometry: An excess of ethanol is typically used to shift the equilibrium towards the product side.
Q3: Why is this compound considered a valuable platform chemical?
This compound, derived from renewable biomass, is a versatile building block for synthesizing a range of valuable molecules. Its bifunctional nature (two ester groups) and chiral backbone make it a useful precursor for creating specialty polymers, ligands, and chiral molecules of industrial interest.[3] For example, it can be a starting material for synthesizing bis(1,4-disubstituted-1,2,3-triazoles), which have applications in medicine and agriculture.[3]
Q4: What are the main safety concerns when handling the reagents for this synthesis?
The primary safety concerns involve the handling of strong acid catalysts and flammable solvents.
-
Strong Acids (e.g., Sulfuric Acid): These are highly corrosive and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Ethanol: Ethanol is flammable. The reaction should be heated using a heating mantle and stirring plate, not an open flame. Ensure the apparatus is properly assembled to prevent vapor leaks.
-
Pressure Build-up: When heating a closed or semi-closed system, there is a risk of pressure build-up. The reaction should be performed in a system that is either open to the atmosphere (with a condenser) or equipped with a pressure-relief device.
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: My reaction has run for the specified time, but analysis (TLC, HPLC) shows a low conversion of D-galactaric acid to this compound. What could be the cause?
A: Low conversion is a common issue that can stem from several factors related to reactants, catalysts, or reaction conditions.
Possible Cause 1: Inactive or Insufficient Catalyst
-
Plausibility: The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by ethanol. If the catalyst is old, has absorbed moisture, or is used in insufficient quantity, the reaction rate will be significantly reduced.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a fresh, unopened container of the acid catalyst or verify the concentration of a liquid acid catalyst.
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Monitor the reaction for improvement, but be mindful that excessive acid can cause degradation.
-
Possible Cause 2: Presence of Water in Reactants
-
Plausibility: As esterification is an equilibrium-limited reaction, any water present at the start will inhibit the reaction from proceeding forward. D-galactaric acid and ethanol can be hygroscopic.
-
Troubleshooting Steps:
-
Use Anhydrous Reagents: Ensure you are using absolute or anhydrous ethanol. Dry the D-galactaric acid in a vacuum oven before use if it has been exposed to air.
-
Employ Water Removal Techniques: For larger-scale reactions, use a Dean-Stark apparatus to physically remove water as it forms.
-
Possible Cause 3: Inefficient Water Removal During Reaction
-
Plausibility: The accumulation of water byproduct shifts the equilibrium back towards the reactants.
-
Troubleshooting Steps:
-
Check Dean-Stark Apparatus: If using a Dean-Stark trap, ensure it is functioning correctly and that the azeotrope (if a co-solvent like toluene is used) is forming and separating properly.
-
Increase Excess of Ethanol: A large excess of ethanol can act as both a reactant and a water scavenger, helping to drive the reaction forward.
-
Possible Cause 4: Insufficient Reaction Temperature or Time
-
Plausibility: The reaction may not have reached the necessary activation energy or has not been allowed to run to completion.
-
Troubleshooting Steps:
-
Monitor Temperature: Ensure the reaction mixture is consistently at the desired reflux temperature.
-
Extend Reaction Time: Monitor the reaction progress using TLC or HPLC. Continue the reaction until no further consumption of the starting material is observed.
-
Problem 2: Product Purity Issues & Byproduct Formation
Q: I have successfully synthesized this compound, but the final product is impure. What are the likely byproducts and how can I remove them?
A: Impurities often arise from side reactions or incomplete conversion. The nature of the impurity will dictate the best purification strategy.
Possible Cause 1: Incomplete Reaction
-
Plausibility: The most common "impurity" is unreacted D-galactaric acid or the mono-ester intermediate. Due to its low solubility in many organic solvents, D-galactaric acid can be challenging to remove.
-
Troubleshooting & Purification:
-
Drive Reaction to Completion: First, try to optimize the reaction as described in "Problem 1" to minimize starting material carry-over.
-
Aqueous Wash: During workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can deprotonate the acidic carboxylic acid groups of the starting material, making it soluble in the aqueous layer and separating it from the organic-soluble diester product.
-
Recrystallization: Pure this compound can often be obtained by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The starting material is typically much less soluble and will precipitate out or can be filtered off.
-
Possible Cause 2: Formation of Oligomers or Degradation Products
-
Plausibility: At high temperatures and strong acid concentrations, side reactions like ether formation from ethanol or degradation of the sugar backbone can occur.[4]
-
Troubleshooting & Purification:
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times once the reaction is complete.
-
Use a Milder Catalyst: Consider using a solid acid catalyst (e.g., Amberlyst resin), which can be easily filtered off and may offer higher selectivity, reducing the formation of soluble degradation products.
-
Chromatography: If simple recrystallization is insufficient, flash column chromatography over silica gel can be used to separate this compound from closely related impurities.[5] A gradient of ethyl acetate in hexane is a common mobile phase.
-
Problem 3: Challenges During Workup and Isolation
Q: I'm having difficulty isolating the product. It either won't crystallize or forms an oil.
A: Isolation issues are common when residual impurities are present or when the wrong solvent system is used.
Possible Cause 1: Residual Impurities Inhibiting Crystallization
-
Plausibility: Even small amounts of unreacted starting materials, byproducts, or residual solvent can interfere with the formation of a crystal lattice.
-
Troubleshooting Steps:
-
Re-purify the Crude Product: Perform an additional aqueous wash or pass the crude material through a short plug of silica gel to remove polar impurities.
-
"Seed" the Crystallization: If you have a small amount of pure, solid this compound, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Slow Cooling: Allow the crystallization solution to cool slowly to room temperature, then transfer it to a refrigerator or freezer. Rapid cooling often leads to the formation of oils or very small crystals.
-
Possible Cause 2: Incorrect Crystallization Solvent
-
Plausibility: The ideal crystallization solvent is one in which the product is soluble at high temperatures but poorly soluble at low temperatures.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your crude product in various common lab solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene) to find a suitable single-solvent or two-solvent system.
-
Trituration: If crystallization is difficult, try trituration. Add a non-polar solvent (like hexane) in which the product is insoluble to the oily product and stir vigorously. This can sometimes induce solidification by "washing" away impurities that keep it oiled out.
-
Core Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory-scale synthesis. When scaling up, parameters such as heating, stirring, and rates of addition must be carefully re-evaluated.
Objective: To synthesize this compound via acid-catalyzed esterification of D-galactaric acid.
Materials:
-
D-Galactaric acid
-
Ethanol (anhydrous, 200 proof)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add D-galactaric acid (10.0 g, 47.6 mmol).
-
Addition of Reagents: Add anhydrous ethanol (100 mL) to the flask. While stirring, slowly add concentrated sulfuric acid (1.0 mL) dropwise. Caution: This addition is exothermic.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. The solid D-galactaric acid will slowly dissolve as the reaction proceeds.
-
In-Process Control (IPC): Monitor the reaction progress every 2-4 hours by taking a small aliquot, neutralizing it with a drop of sodium bicarbonate solution, and analyzing it by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 50:50 ethyl acetate:hexane with a potassium permanganate stain for visualization). The reaction is complete when the D-galactaric acid spot at the baseline is no longer visible. The reaction typically takes 12-24 hours.
-
Quenching and Solvent Removal: Once complete, cool the reaction mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Workup and Extraction:
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and then with brine (1 x 50 mL) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product, often as a white solid or viscous oil.
-
-
Purification:
-
Recrystallize the crude solid from a minimal amount of hot ethanol or an ethyl acetate/hexane mixture.
-
Dissolve the crude product in the hot solvent until fully dissolved, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Self-Validation:
-
Yield Calculation: Determine the final mass and calculate the percentage yield.
-
Purity Assessment: Analyze the final product by HPLC or GC to determine its purity.[6][7]
-
Identity Confirmation: Confirm the structure of the product using spectroscopic methods such as ¹H NMR and ¹³C NMR.
Scaling Up: From the Bench to the Pilot Plant
Transitioning from a laboratory setup to a larger scale introduces new challenges that must be systematically addressed.[8][9][10]
Key Scale-Up Challenges & Solutions
| Challenge | Laboratory Scale (Why it's not a problem) | Pilot/Industrial Scale (Why it's a problem) | Solution & Mitigation Strategy |
| Heat Transfer | Small flasks have a high surface-area-to-volume ratio, allowing for rapid and uniform heating/cooling. | Large reactors have a low surface-area-to-volume ratio, leading to inefficient heat transfer, potential for local hot/cold spots, and risk of runaway reactions. | Implement jacketed reactors with precise temperature control systems. Use process modeling to predict heating/cooling profiles and ensure adequate heat exchange capacity.[9] |
| Mass Transfer (Mixing) | Magnetic stir bars provide efficient mixing in small volumes, ensuring homogeneity. | Mechanical agitators in large vessels can create non-uniform mixing zones. Inefficient mixing can lead to concentration gradients, reducing reaction rates and promoting side reactions. | Select appropriate impeller designs (e.g., pitched-blade turbine, anchor) and optimize agitation speed based on reaction kinetics and fluid dynamics. Conduct mixing studies to ensure homogeneity.[10] |
| Reagent Addition | Reagents can be added quickly and all at once. | Large quantities of reagents, especially catalysts, must be added in a controlled manner to manage exotherms and maintain optimal concentrations. | Utilize automated dosing pumps with feedback control loops. Develop and validate Standard Operating Procedures (SOPs) for reagent addition rates. |
| Downstream Purification | Recrystallization and chromatography are manageable on a small scale. | Large-volume extractions, filtrations, and crystallizations are complex and time-consuming. Chromatography is often not economically viable for large quantities. | Develop robust crystallization processes that are scalable and reproducible. Investigate alternative purification methods like melt crystallization or distillation if applicable. Optimize filtration and drying equipment for the expected batch size.[11][12] |
Scale-Up Workflow Diagram
The following diagram illustrates the logical flow and critical considerations when scaling up this compound production.
Caption: Workflow for scaling this compound production.
Troubleshooting Logic for Scale-Up Failures
When a process fails at a larger scale after being successful in the lab, a systematic approach is required to identify the root cause.
Caption: Logic diagram for troubleshooting scale-up failures.
References
- Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. (2025).
- Overcoming Challenges in Scale-Up Production. (n.d.). World Pharma Today.
- Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.). Unknown Source.
- Challenges in Scaling Up Bioprocesses in Bioprocessing. (2025). IDBS.
- Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles)
- Radical Formation in Sugar-Derived Acetals under Solvent-Free Conditions. (2021).
- GALACTARIC ACID. (n.d.).
- Iron(III) Sulfate-Mediated Synthesis of 2,5-Furandicarboxylic Acid Dimethyl Ester from Galactaric Acid. (2023).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
- Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.).
- One-Step Synthesis of Dibutyl Furandicarboxylates from Galactaric Acid. (2025).
- Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. (n.d.). Thermo Fisher Scientific.
- ANALYTICAL METHODS. (n.d.).
Sources
- 1. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate [mdpi.com]
- 4. Radical Formation in Sugar-Derived Acetals under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 9. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 10. idbs.com [idbs.com]
- 11. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing Impurities in Diethylgalactarate for Polymer Applications
Last Updated: 2026-01-16
Introduction
Welcome to the technical support center for Diethylgalactarate. This guide is designed for researchers, scientists, and professionals in drug development and polymer chemistry who utilize this compound in their applications. As a key monomer in the synthesis of novel bio-based polymers, the purity of this compound is paramount to achieving desired polymer characteristics, such as high molecular weight and consistent performance. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound, ensuring the highest quality for your polymer applications.
Our approach is grounded in years of hands-on experience and a deep understanding of the underlying chemical principles. We will not only provide solutions but also explain the causality behind the experimental choices, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis-Related Impurities
Question 1: My this compound synthesis from mucic acid and ethanol results in a low yield and a discolored product. What are the likely impurities and how can I prevent their formation?
Answer:
This is a common issue often stemming from side reactions during the esterification process. The primary culprits for discoloration and low yield are typically residual starting materials and byproducts from degradation.
Common Impurities and Their Origins:
-
Unreacted Mucic Acid: Due to its low solubility in ethanol, incomplete reaction is a frequent problem.[1]
-
Monoethylgalactarate: Incomplete esterification leads to this partially reacted intermediate.
-
Degradation Products: At elevated temperatures and in the presence of strong acid catalysts, sugar-derived compounds like galactaric acid can dehydrate or undergo other side reactions, leading to colored impurities.[2]
Troubleshooting & Prevention Strategy:
-
Catalyst Choice and Concentration: While strong mineral acids like sulfuric acid are effective, they can also promote degradation. Consider using a milder, solid-supported acid catalyst or optimizing the concentration of your current catalyst to minimize side reactions.
-
Reaction Temperature and Time: Maintain a consistent and moderate reaction temperature. Prolonged reaction times at high temperatures will invariably lead to more degradation products. It's a delicate balance between driving the reaction to completion and minimizing impurity formation.
-
Water Removal: The esterification of mucic acid is a reversible reaction. Efficient removal of the water byproduct will shift the equilibrium towards the product side, improving your yield and reducing the amount of unreacted and partially reacted materials. A Dean-Stark apparatus is highly effective for this purpose.
-
Stoichiometry of Reactants: Ensure a sufficient excess of ethanol is used to act as both a reactant and a solvent, helping to solubilize the mucic acid and drive the reaction forward.
Experimental Workflow: Optimized this compound Synthesis
Caption: Optimized workflow for this compound synthesis and purification.
Section 2: Purification Challenges
Question 2: I'm struggling to effectively purify my crude this compound. Recrystallization yields are low, and the final product still shows impurities by NMR. What are the best practices for recrystallization?
Answer:
Effective recrystallization hinges on selecting the right solvent system and employing the proper technique. The goal is to find a solvent (or solvent pair) in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities remain either fully soluble or insoluble at all temperatures.[3]
Troubleshooting Recrystallization:
-
Solvent Selection:
-
Single Solvent System: Ethanol or methanol can be good starting points.[4] However, if your product is too soluble even at low temperatures, you will experience low recovery.
-
Solvent/Anti-Solvent System: A more robust approach is to use a solvent pair.[5] Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol, methanol, or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" like hexanes or diethyl ether) until the solution becomes turbid.[6] Gentle heating to redissolve, followed by slow cooling, should yield crystals.
-
Data Presentation: Common Recrystallization Solvent Systems for this compound
| Solvent System (Good:Poor) | Rationale | Expected Outcome |
| Ethanol:Water | This compound is soluble in hot ethanol and less soluble in cold. Water acts as an anti-solvent. | Good for removing polar impurities. |
| Ethyl Acetate:Hexanes | A versatile system for compounds of intermediate polarity. | Effective for removing less polar byproducts. |
| Acetone:Water | Similar to Ethanol:Water, offering a different polarity profile. | Can be effective if other systems fail. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the "good" solvent to your crude this compound. Heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent (if using a pair): While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to encourage the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent (or the anti-solvent if using a pair) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Mandatory Visualization: Recrystallization Troubleshooting Logic
Caption: Troubleshooting flowchart for low recrystallization yields.
Section 3: Impact on Polymer Applications
Question 3: I've successfully synthesized and purified this compound, but my polymerization reactions are resulting in low molecular weight polymers with poor thermal properties. Could residual impurities be the cause?
Answer:
Absolutely. Even trace amounts of certain impurities can have a significant detrimental effect on polymerization, particularly in polycondensation and ring-opening polymerization reactions.[7][8]
Impact of Common Impurities on Polymerization:
| Impurity | Impact on Polymerization | Consequence for Polymer Properties |
| Monoethylgalactarate | Acts as a chain terminator due to the presence of a carboxylic acid group. | Reduces polymer molecular weight and mechanical strength. |
| Unreacted Mucic Acid | Similar to the monoester, it introduces unreacted acid groups that can disrupt stoichiometry and act as chain terminators. | Leads to low molecular weight and broad polydispersity. |
| Residual Water | Can hydrolyze ester linkages in the growing polymer chain, especially at high temperatures. | Decreases molecular weight and can affect thermal stability. |
| Acid Catalyst Residue | Can catalyze degradation reactions of the polymer at high temperatures. | Results in discoloration and poor thermal stability of the final polymer. |
Self-Validating Purity Assessment Protocol:
To ensure your this compound is suitable for polymerization, a multi-faceted analytical approach is necessary.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the purity of your monomer and detecting non-volatile impurities. Aim for a purity of >99.5%.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and detecting impurities with distinct spectral signatures. The absence of peaks corresponding to mucic acid or the monoester is critical.
-
Karl Fischer Titration: The gold standard for determining water content. For most polymerization reactions, a water content of <100 ppm is desirable.
-
Melting Point Analysis: A sharp melting point close to the literature value (around 172 °C) is a good indicator of high purity.[9] A broad melting range suggests the presence of impurities.
By systematically addressing potential impurities at each stage of synthesis and purification, and by rigorously validating the purity of your this compound monomer, you can significantly improve the quality and performance of your resulting polymers.
References
-
Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate. (2022-11-17). MDPI. [Link]
-
Synthesis of bis (1,4-disubstituted-1,2,3 triazoles) starting from diethyl galactarate. (2022-11-17). Sciforum. [Link]
-
Influence of polyol impurities on the transesterification kinetics, molecular structures and properties of isosorbide polycarbonate. Polymer Chemistry (RSC Publishing). [Link]
-
Application of Diethylzinc/Propyl Gallate Catalytic System for Ring-Opening Copolymerization of rac-Lactide and ε-Caprolactone. (2019-11-17). PMC - NIH. [Link]
-
Influence of Polyol Impurities on Transesterification Kinetics, Molecular Structures and Properties of Isosorbide Polycarbonate. (2025-08-06). ResearchGate. [Link]
-
Application of Diethylzinc/propyl Gallate Catalytic System for Ring-Opening Copolymerization of rac-Lactide and ε-Caprolactone. (2019-11-17). PubMed. [Link]
-
Enhancing fungal production of galactaric acid. (2017-02-12). PubMed. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]
-
EFFECT OF IMPURITIES PRESENT IN THE CRUDE GLYCEROL POLYMERIZATION REACTION TO PRODUCE POLYGLYCEROL. SciELO Colombia. [Link]
-
New method of synthesis of mucic acid using Ozone. UniLaSalle. [Link]
-
What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. (2024-01-13). Reddit. [Link]
-
Mucic acid. Wikipedia. [Link]
-
-
The synthesis of some galactaric (mucic) acid derivatives. Semantic Scholar. [Link]
-
- Method for the reduction of impurities in polyester resins.
-
Product information, Diethyl galactarate. P&S Chemicals. [Link]
-
Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. MDPI. [Link]
-
Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery. PubMed. [Link]
-
Polymerization-Induced Self-Assembly of Galactose-Functionalized Biocompatible Diblock Copolymers for Intracellular Delivery. PMC - NIH. [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros. (2023-02-19). Reddit. [Link]
-
(PDF) Application of Diethylzinc/Propyl Gallate Catalytic System for Ring-Opening Copolymerization of rac-Lactide and ε-Caprolactone. (2019-11-15). ResearchGate. [Link]
-
An ideal recrystallization solvent : r/chemhelp. (2018-11-20). Reddit. [Link]
-
Synthesis of the Degradation Impurities of Dabigatran Etexilate Mesylate. Chinese Journal of Modern Applied Pharmacy. [Link]
-
Synthesis, Characterization and Suppression of Impurities during Optimization of Dabigatran Etexilate. (2025-08-05). ResearchGate. [Link]
-
Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. PMC - NIH. [Link]
-
Synthesis of potential impurities of dabigatran etexilate. (2017-05-31). Taylor & Francis Group - Figshare. [Link]
-
Synthesis and characterization of two potential impurities (des-ethyl-Ganirelix) generated in the Ganirelix manufacturing process. ResearchGate. [Link]
-
Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (2023-11-30). MDPI. [Link]
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- 8. researchgate.net [researchgate.net]
- 9. CAS # 15909-67-8, Diethyl mucate, Diethyl galactarate - chemBlink [chemblink.com]
Technical Support Center: Optimizing Catalyst Selection for Diethylgalactarate Synthesis
Welcome to the technical support center for Diethylgalactarate synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. We will move from foundational frequently asked questions to in-depth troubleshooting guides to help you resolve specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses the initial decisions researchers face when setting up the esterification of galactaric acid with ethanol.
Question: What are the primary catalyst types for synthesizing this compound?
The synthesis of this compound from galactaric acid and ethanol is a classic Fischer esterification reaction.[1] Catalysts for this process fall into two main categories: homogeneous and heterogeneous.[2][3]
-
Homogeneous Catalysts: These catalysts exist in the same phase as the reactants, typically a liquid phase.[4] Common examples include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organosulfonic acids like p-toluenesulfonic acid (TsOH).[1]
-
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture.[4] Examples include acidic ion-exchange resins (e.g., Amberlyst-15, Dowex 50W8x), zeolites, and other solid acid materials.
Question: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice is a trade-off between reaction efficiency, ease of use, and process scalability.[4]
-
Choose a Homogeneous Catalyst (e.g., H₂SO₄) for:
-
High Activity and Speed: Homogeneous catalysts offer excellent molecular contact with reactants, often leading to faster reaction rates and higher conversions under milder conditions.[4] Every catalytic entity can act as an active site.[4]
-
Small-Scale Laboratory Synthesis: When ease of separation is not a primary concern and the goal is rapid product formation for initial studies, these are often the first choice.
-
-
Choose a Heterogeneous Catalyst (e.g., Amberlyst-15) for:
-
Ease of Separation and Reusability: This is the major advantage. The catalyst can be removed by simple filtration, which simplifies product purification and reduces waste.[4][5] This makes them ideal for green chemistry applications and industrial-scale processes.
-
Reduced Corrosion: Solid acid catalysts are generally less corrosive to equipment than strong mineral acids.[5]
-
Potentially Higher Selectivity: The defined pore structure of some solid catalysts can offer shape selectivity, potentially minimizing the formation of byproducts.
-
Data Presentation: Homogeneous vs. Heterogeneous Catalysts
| Feature | Homogeneous Catalysts (e.g., H₂SO₄) | Heterogeneous Catalysts (e.g., Acidic Resins) |
| Phase | Same as reactants (liquid)[2] | Different from reactants (solid)[2] |
| Activity | Generally higher, faster reaction rates[4] | Can be lower, may require higher temperatures/longer times |
| Selectivity | Can be lower, may promote side reactions[5] | Often higher, can offer shape selectivity |
| Separation | Difficult; requires neutralization and extraction[4] | Easy; simple filtration[4][5] |
| Reusability | Not practically reusable | Often reusable, though deactivation can occur[5] |
| Corrosion | High[5] | Low[5] |
| Ideal Use Case | Lab-scale, rapid synthesis, proof-of-concept | Large-scale, continuous processes, green chemistry |
Question: What is the fundamental mechanism of acid-catalyzed esterification?
The Fischer esterification proceeds via a multi-step nucleophilic acyl substitution mechanism. Understanding this is crucial for troubleshooting.
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid (galactaric acid), making the carbonyl carbon significantly more electrophilic.[1][6]
-
Nucleophilic Attack: A molecule of the alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon.[1] This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).[6]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.[6]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.[1][6]
Visualization: Fischer Esterification Mechanism
Caption: The acid-catalyzed mechanism for this compound synthesis.
Part 2: Troubleshooting Guides
This section provides structured solutions to common problems encountered during this compound synthesis.
Problem 1: Low Yield or Incomplete Conversion
A low yield is one of the most common experimental frustrations.[7][8] The cause can often be traced back to the catalyst or reaction conditions.
Question: My reaction has stalled, and TLC/GC analysis shows significant unreacted galactaric acid. What are the likely catalyst-related causes?
-
Insufficient Catalyst Loading: The catalyst concentration may be too low to drive the reaction forward at a reasonable rate. For homogeneous catalysts, ensure accurate measurement. For heterogeneous catalysts, ensure the mass used provides sufficient active sites for the scale of your reaction.
-
Catalyst Deactivation:
-
Water Inhibition: Esterification produces water as a byproduct.[1] This water can hydrolyze the ester product, pushing the equilibrium backward, and can also poison the active sites of some solid acid catalysts.
-
Impure Reagents: Impurities in your galactaric acid or ethanol can block catalytic sites, especially on heterogeneous catalysts.[8] Ensure your starting materials are of high purity.[7]
-
-
Poor Mass Transfer (Heterogeneous Catalysts): If the reaction mixture is not stirred adequately, the reactants may not have sufficient access to the solid catalyst's active sites.[7] This creates a diffusion-limited reaction environment, slowing the rate significantly.
Question: How can I improve my product yield?
-
Shift the Equilibrium: Since esterification is a reversible reaction, removing water as it forms is a highly effective strategy.[6] This can be achieved by:
-
Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.
-
Adding a dehydrating agent to the reaction mixture.
-
Using a large excess of the ethanol reactant to push the equilibrium towards the product side.[1]
-
-
Optimize Reaction Conditions:
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to product decomposition or the formation of byproducts.[9] The optimal temperature must be determined experimentally.
-
Reaction Time: Monitor the reaction progress over time using TLC or GC. Many reactions stall not because of an inherent limit but because they were not allowed to run to completion.[8]
-
-
Re-evaluate Your Catalyst:
-
If using a heterogeneous catalyst, try a different type. For example, a resin with a larger pore size might improve mass transfer.
-
If using a homogeneous catalyst, slightly increasing the catalyst loading may improve the rate, but be mindful of potential side reactions.
-
Visualization: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low yield issues.
Problem 2: Poor Selectivity and Impurity Formation
Question: My final product is impure, with significant byproducts observed by NMR/GC-MS. How does the catalyst influence this?
The catalyst plays a critical role in selectivity. A highly aggressive catalyst or harsh reaction conditions can promote side reactions.
-
Dehydration: Galactaric acid, under strongly acidic conditions and high temperatures, can undergo dehydration to form furan-2,5-dicarboxylic acid (FDCA) and other related compounds.[10] Using a milder catalyst or lower temperatures can mitigate this.
-
Ether Formation: At high temperatures, the acid catalyst can promote the self-condensation of ethanol to form diethyl ether, consuming the reactant and complicating purification.
-
Oxidation/Degradation: If the reaction is run at a very high temperature for an extended period, complex degradation pathways can lead to colored, tarry impurities.[7]
Recommended Actions:
-
Screen for Milder Catalysts: If using concentrated H₂SO₄, consider switching to p-TsOH or a solid acid catalyst like Amberlyst-15, which can offer higher selectivity.
-
Reduce Reaction Temperature: This is often the most effective way to reduce the rate of unwanted side reactions.[11]
-
Minimize Reaction Time: Do not leave the reaction to stir indefinitely once completion is reached, as this provides more opportunity for the product to degrade or isomerize.[7]
Part 3: Experimental Protocols
These protocols provide a starting point for your experiments. Always perform a thorough safety assessment before beginning any chemical synthesis.
Protocol 1: this compound Synthesis via Homogeneous Catalysis (H₂SO₄)
This protocol is a representative example for a small-scale laboratory synthesis.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add galactaric acid (e.g., 0.1 mol).
-
Reagent Addition: Add absolute ethanol (e.g., 100 mL, a large excess).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1-2 mL) to the mixture.[12] The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the galactaric acid spot has disappeared.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate (approx. 200 mL) to neutralize the acid catalyst.[12] Be cautious of CO₂ evolution (foaming).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[13]
Protocol 2: Screening of Heterogeneous Catalysts
This workflow allows for the parallel comparison of different solid acid catalysts.
-
Setup: Prepare multiple identical reaction vials or small flasks. To each, add the same amount of galactaric acid (e.g., 1.0 mmol) and ethanol (e.g., 5 mL).
-
Catalyst Addition: To each vial, add a different solid acid catalyst (e.g., Amberlyst-15, Dowex 50W8x, a zeolite). Use a consistent catalyst loading (e.g., 10% by weight relative to galactaric acid). Include a control reaction with no catalyst.
-
Reaction: Seal the vials and place them in a temperature-controlled heating block or oil bath with magnetic stirring. Heat to the desired temperature (e.g., 80°C).
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), carefully take a small aliquot from each reaction mixture.
-
Analysis: Dilute the aliquots and analyze by GC or HPLC to determine the conversion of galactaric acid and the yield of this compound.
-
Evaluation: Plot the yield versus time for each catalyst to determine which provides the best performance under the tested conditions.
References
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Beller, M., & Mägerlein, W. (2018). Synergy between homogeneous and heterogeneous catalysis. RSC Publishing. [Link]
-
The influence of Re-based catalyst and reaction conditions on the kinetics of galactaric acid conversion into adipic acid (ester). (n.d.). Conference Paper. [Link]
-
Farnetti, E., Di Monte, R., & Kašpar, J. (n.d.). Homogeneous and Heterogeneous Catalysis. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). [Link]
-
What are some common causes of low reaction yields? (2021). Reddit. [Link]
-
Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate. (2022). MDPI. [Link]
-
Comparison of the different between homogeneous catalyst and heterogeneous catalyst. (n.d.). ResearchGate. [Link]
-
Esterification of different acids with ethanol in the presence of... (n.d.). ResearchGate. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]
-
What Is The Difference Between Homogeneous And Heterogeneous Catalysis? (2023). Chemistry For Everyone - YouTube. [Link]
-
Novel Methodologies for Chemical Activation in Organic Synthesis under Solvent-Free Reaction Conditions. (n.d.). MDPI. [Link]
-
Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid. (n.d.). MDPI. [Link]
-
The oxidation of d‐galactose into mucic acid (galactaric acid): experimental and computational insights towards a bio‐based platform chemical. (n.d.). ResearchGate. [Link]
-
Common ways to lose product and reduce yield? (2016). Reddit. [Link]
-
Video: Heterogeneous vs. Homogenous Catalysts | Differences & Example. (n.d.). Study.com. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. (2019). Reddit. [Link]
-
Synthesis - General tips for improving yield? (2018). Reddit. [Link]
-
Synthesis of bis (1,4-disubstituted-1,2,3 triazoles) starting from diethyl galactarate. (2022). Sciforum. [Link]
-
mechanism for the esterification reaction. (n.d.). Chemguide. [Link]
-
TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. (2022). YouTube. [Link]
-
Esterification of Lactic Acid and Ethanol using Heterogeneous Catalysts for the Production of a Bio-based Chemical. (n.d.). IAENG. [Link]
-
One-Step Synthesis of Dibutyl Furandicarboxylates from Galactaric Acid. (n.d.). ResearchGate. [Link]
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- 2. m.youtube.com [m.youtube.com]
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- 13. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Stereochemical Control in Diethylgalactarate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diethylgalactarate. This compound, the ester of the meso compound galactaric acid (mucic acid), is a versatile starting material rich in stereocenters. However, its inherent symmetry (a C2h point group) presents unique challenges in achieving stereocontrol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve your desired stereochemical outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a problem/solution format.
Problem 1: Low or No Diastereoselectivity in Acetalization Reactions
Scenario: "I am reacting this compound with acetone under acidic conditions to form a di-acetonide. My goal is to selectively protect the C2-C3 and C4-C5 diols to leave the terminal carboxylates free for further reaction. However, I'm getting a mixture of diastereomers or poor conversion."
Root Cause Analysis & Solution:
The formation of acetals from polyols like this compound is an equilibrium-driven process. Low diastereoselectivity often stems from a lack of sufficient thermodynamic or kinetic differentiation between the possible acetal products.
Solutions & Protocol Adjustments:
-
Kinetic vs. Thermodynamic Control:
-
Thermodynamic Control (Recommended): To favor the most stable diastereomer, allow the reaction to reach equilibrium. This typically involves longer reaction times and ensuring a truly catalytic amount of acid. The most stable product is often the one that minimizes steric strain. For galactaric acid derivatives, this is usually the 2,3:4,5-di-O-isopropylidene derivative.
-
Troubleshooting: If you suspect your reaction is not reaching equilibrium, try increasing the reaction time or gently heating the mixture (if compatible with your substrate).
-
-
Choice of Acetal & Reagent:
-
Steric Influence: Using a bulkier ketone, such as cyclohexanone instead of acetone, can increase the steric demand and favor the formation of a single diastereomer.
-
Reagent Stoichiometry: Employing a dehydrating agent is crucial to drive the equilibrium towards the product. Using 2,2-dimethoxypropane as both the acetone source and dehydrating agent is often more effective than acetone with a separate drying agent.
-
Validated Protocol: Synthesis of 2,3:4,5-Di-O-isopropylidenegalactarate Diethyl Ester
| Parameter | Value | Rationale |
| Reagents | This compound, 2,2-Dimethoxypropane, p-Toluenesulfonic acid (p-TsOH) | 2,2-Dimethoxypropane acts as both reagent and water scavenger, driving the reaction forward. p-TsOH is an effective catalyst. |
| Solvent | Acetone (or minimal solvent if using excess 2,2-dimethoxypropane) | Ensures all reactants are in the same phase. |
| Temperature | Room Temperature to 40 °C | Balances reaction rate with minimizing side reactions. |
| Time | 12-24 hours | Allows the reaction to reach thermodynamic equilibrium. |
| Monitoring | Thin Layer Chromatography (TLC) | To track the disappearance of the starting material and formation of the product. |
Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in 2,2-dimethoxypropane (5-10 eq).
-
Add a catalytic amount of p-TsOH (0.05 eq).
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with a base (e.g., triethylamine or a saturated solution of sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Purify the resulting oil or solid by silica gel chromatography to isolate the desired diastereomer.
Problem 2: Failure to Desymmetrize the Meso Starting Material
Scenario: "I need to perform a selective reaction on only one of the two identical halves of this compound, but my reactions are non-selective, leading to a mixture of mono- and di-substituted products with no enantiomeric excess."
Root Cause Analysis & Solution:
Breaking the symmetry of a meso compound like this compound requires a chiral influence. Without this, reagents will react at equal rates at both prochiral centers. The most common strategies involve using chiral catalysts or enzymes.[1][2]
Solutions & Strategic Approaches:
-
Enzymatic Desymmetrization: This is a powerful technique for achieving high enantioselectivity.[3] Lipases, for example, can selectively hydrolyze one of the two ester groups or acylate one of the hydroxyl groups (if the ester groups are first reduced).[1]
-
Why it works: The enzyme's chiral active site preferentially binds the substrate in a specific orientation, leading to a reaction at only one of the two prochiral centers.[1]
-
Common Enzymes: Candida antarctica lipase B (CALB, often immobilized as Novozym 435) is highly effective for the desymmetrization of diesters.[3][4]
-
Troubleshooting: If an enzymatic reaction is slow or inefficient, consider optimizing the pH, temperature, and solvent.[5] Some enzymes work better in organic solvents than in aqueous buffers.
-
-
Chiral Catalysis: The use of a chiral Lewis acid or organocatalyst can create a chiral environment around the substrate.[6]
Workflow for Strategy Selection:
Caption: A rigid protecting group creates steric bias, directing reagent attack.
Q3: My reaction produced two new stereocenters, but I got a mixture of all four possible stereoisomers. How do I troubleshoot this?
A3: This outcome suggests a lack of both diastereoselectivity and enantioselectivity. This typically occurs when a prochiral substrate is reacted under achiral conditions to generate two new chiral centers.
Troubleshooting Steps:
-
Assess Substrate Control: First, determine if the existing stereocenters in your starting material (even after modification) can direct the reaction. This is known as substrate-controlled diastereoselection. If the intrinsic preference is low, you will get a mixture of diastereomers.
-
Solution: Modify the substrate to enhance steric or electronic bias. This could involve changing a protecting group to be larger or smaller.
-
-
Introduce Reagent Control: If substrate control is insufficient, you must use a chiral reagent, auxiliary, or catalyst to control the stereochemistry. [2][9] * Chiral Auxiliary: Covalently attach a chiral molecule to your substrate. This auxiliary will direct the stereochemical course of the reaction and is then cleaved off.
-
Chiral Catalyst: Use a catalytic amount of a chiral substance (e.g., a metal complex with a chiral ligand or an organocatalyst) to create a chiral environment for the reaction. This is often more atom-economical. [6] Q4: When should I consider a biological or enzymatic approach over a traditional chemical one?
-
A4: Consider an enzymatic approach when:
-
Extremely High Enantioselectivity is Required: Enzymes often provide enantiomeric excesses (>99% ee) that are difficult to achieve with chemical catalysts. [3][4]* Mild Conditions are Necessary: Biocatalysis typically occurs at or near room temperature and neutral pH, which is ideal for sensitive substrates. [1]* Green Chemistry is a Priority: Enzymatic reactions are environmentally friendly, using water as a solvent and avoiding heavy metals. [10] A traditional chemical approach may be preferable when:
-
The specific transformation is not known to be catalyzed by an enzyme.
-
Cost is a major driver, and an inexpensive chiral catalyst is available.
-
Harsh reaction conditions (e.g., very high/low temperatures, strong acids/bases) are unavoidable.
References
- Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing.
- Chapter 3 Diol Protecting Groups.
- Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. ResearchGate.
- Protecting Groups.
- 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.
- Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Beilstein Journals.
- Diastereoselective reactions. YouTube.
- Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry.
- I'm still having trouble distinguishing diaestereomers, enantiomers, meso compounds, etc. Any solid advice I can follow? Reddit.
- The Meso Trap. Master Organic Chemistry.
- The synthesis of some galactaric (mucic) acid derivatives. RSC Publishing.
- Enzymatic Desymmetrization of Dimethyl Cylcohex-4-ene-cis-1,2-dicarboxylate to (1S,2R). ACS Publications.
- Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals.
- A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis. RSC Publishing.
- Enhancing fungal production of galactaric acid. PubMed.
- Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate.
- The synthesis of some galactaric (mucic) acid derivatives. Semantic Scholar.
- Meso Compounds Other Configuration Notations.
- Enzymatic Desymmetrisation of Prochiral meso-1,2. IRIS - Unife.
- Meso Compounds. Chemistry LibreTexts.
- (PDF) Enzymatic Desymmetrization of Prochiral Molecules. ResearchGate.
- Asymmetric Synthesis: With chiral substrate & With chiral auxiliary. YouTube.
- Special Issue: Asymmetric Synthesis 2017. PMC - NIH.
- Diastereoselective Diels-Alder reactions. The role of the catalyst. 2. TUScholarShare.
- Diastereoselective Diels–Alder reactions. The role of the catalyst. Sci-Hub.
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- 1. BJOC - Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis [beilstein-journals.org]
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- 4. Enzymatic Desymmetrization of Dimethyl Cylcohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid | Semantic Scholar [semanticscholar.org]
- 5. Enhancing fungal production of galactaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Sci-Hub. Diastereoselective Diels–Alder reactions. The role of the catalyst / Tetrahedron Letters, 2000 [sci-hub.ru]
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- 10. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Diethylgalactarate and Diethyl Tartrate for the Modern Researcher
In the landscape of chiral synthons and auxiliaries, the judicious selection of a directing molecule is paramount to achieving desired stereochemical outcomes in asymmetric synthesis. Among the myriad of options derived from the chiral pool, tartaric acid and its derivatives have long stood as pillars of reliability and versatility. This guide provides an in-depth comparative analysis of two such derivatives: the well-established Diethyl tartrate and the structurally related yet distinct Diethylgalactarate.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to offer a nuanced discussion of their respective strengths, weaknesses, and potential applications, supported by structural analysis and available data. Our objective is to equip the reader with the critical insights necessary to make informed decisions in the laboratory, fostering innovation and efficiency in the synthesis of complex chiral molecules.
At a Glance: A Comparative Overview
| Feature | This compound | Diethyl Tartrate |
| Chemical Formula | C10H18O8[1][2] | C8H14O6[3][4] |
| Molecular Weight | 266.24 g/mol [1] | 206.19 g/mol [3][5] |
| Structure | ||
| Stereochemistry | Meso compound (achiral) | Exists as chiral (D/L) and meso forms[4] |
| Melting Point | Not widely reported | ~17 °C (for L-form)[4][6] |
| Boiling Point | Not widely reported | ~280 °C[4][6][7] |
| Density | Not widely reported | ~1.204 g/mL[4][6] |
| Solubility | Insoluble in water[8] | Slightly soluble in water; soluble in organic solvents[9] |
| Primary Application | Chiral building block/precursor | Chiral auxiliary in asymmetric synthesis[10][11][12] |
Delving Deeper: A Structural and Functional Analysis
The fundamental difference between this compound and Diethyl tartrate lies in their parent acids: galactaric acid and tartaric acid, respectively. This dictates their inherent stereochemical properties and, consequently, their primary modes of application in synthesis.
Diethyl Tartrate: The Archetypal Chiral Auxiliary
Diethyl tartrate, particularly the readily available L-(+)- and D-(-)-enantiomers, is a cornerstone of asymmetric synthesis.[10][13] Its C2 symmetry, coupled with the strategic placement of hydroxyl and ester functionalities, makes it an exceptionally effective chiral auxiliary.
The most celebrated application of Diethyl tartrate is in the Sharpless-Katsuki epoxidation, a testament to its ability to induce high levels of stereoselectivity.[10] In this reaction, Diethyl tartrate forms a chiral titanium complex that directs the epoxidation of allylic alcohols with predictable and high enantiomeric excess. The choice between the D-(-) and L-(+) enantiomers of the tartrate allows for the selective formation of either enantiomer of the desired epoxide, a powerful tool in target-oriented synthesis.
Beyond epoxidation, Diethyl tartrate and its derivatives are employed in a wide array of stereoselective transformations, including:
-
Cyclopropanation: Directing the stereochemistry of carbene additions to alkenes.
-
Aldol reactions: As a chiral ligand to control the formation of new stereocenters.
-
Diels-Alder reactions: Influencing the facial selectivity of the cycloaddition.
The efficacy of Diethyl tartrate stems from its ability to create a well-defined chiral environment around a metallic or reactive center, thereby sterically and electronically favoring one reaction pathway over another.
This compound: A Chiral Building Block with Untapped Potential
This compound is derived from galactaric acid (also known as mucic acid), a meso compound that is achiral due to an internal plane of symmetry. Consequently, this compound itself is also a meso compound. This achiral nature precludes its direct use as a chiral auxiliary in the same vein as the enantiopure forms of Diethyl tartrate.
However, the inherent stereochemistry within the galactarate backbone presents opportunities for its use as a versatile chiral building block. The four contiguous stereocenters offer a rigid and predictable scaffold from which complex molecular architectures can be constructed.
Recent research has demonstrated the utility of this compound as a starting material for the synthesis of novel, potentially chiral, molecules. For instance, it has been used as a precursor to bis(1,4-disubstituted-1,2,3-triazoles), highlighting its role in accessing diverse heterocyclic systems.
While not a direct replacement for Diethyl tartrate as a chiral auxiliary, this compound's value lies in its potential for desymmetrization reactions. Enzymatic or catalytic processes could selectively modify one half of the molecule, breaking the plane of symmetry and generating a chiral intermediate. This approach, while less direct, opens avenues for the synthesis of unique chiral structures that may not be readily accessible from the tartrate chiral pool.
Synthesis Methodologies: A Comparative Perspective
Both esters are typically synthesized via Fischer esterification of their respective parent diacids. The general protocols involve reacting the diacid with an excess of ethanol in the presence of a strong acid catalyst.
Experimental Protocol: Synthesis of Diethyl Tartrate
This protocol outlines the synthesis of L-(+)-Diethyl tartrate. The same procedure can be followed for the D-(-) and meso isomers using the corresponding tartaric acid.
Materials:
-
L-(+)-Tartaric acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add L-(+)-tartaric acid and an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Diethyl tartrate.
-
Purify the product by vacuum distillation.
Diagram: Synthesis of Diethyl Tartrate
Caption: Fischer esterification workflow for the synthesis of Diethyl Tartrate.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound follows a similar Fischer esterification protocol.
Materials:
-
Galactaric acid (Mucic acid)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
Procedure:
-
Combine galactaric acid and an excess of absolute ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours. The progress can be monitored by the dissolution of the solid galactaric acid.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the product with an appropriate organic solvent.
-
Wash the crude product with water and dry it.
-
Recrystallization from a suitable solvent can be performed for further purification.
Performance in Application: A Comparative Discussion
As highlighted, the primary distinction in the application of these two molecules lies in their chirality.
Diethyl Tartrate: A Proven Performer in Asymmetric Catalysis
The performance of Diethyl tartrate as a chiral auxiliary is well-documented and extensively reviewed.[11][14] In the Sharpless epoxidation, enantiomeric excesses of >90% are routinely achieved for a wide range of allylic alcohols. The predictability and reliability of this system have made it a go-to method in both academic and industrial settings. The key to its success is the formation of a rigid, C2-symmetric catalyst that effectively differentiates the two enantiotopic faces of the prochiral substrate.
This compound: An Area Ripe for Exploration
Direct experimental data comparing the performance of this compound to Diethyl tartrate in asymmetric catalysis is scarce, primarily due to the former's achiral nature. However, the potential for this compound lies in its use as a chiral synthon following a desymmetrization step.
Consider a hypothetical enzymatic hydrolysis of one of the ester groups. This would yield a chiral monoester, which could then be used to build more complex chiral molecules. The efficiency of this approach would depend on the availability of enzymes or catalysts that can perform this desymmetrization with high enantioselectivity.
Alternatively, the four stereocenters of the galactarate backbone can be used to control the stereochemistry of reactions at appended functionalities. For example, if chiral groups are attached to the hydroxyls, the resulting molecule could act as a chiral ligand for a metal catalyst. The stereochemical outcome of a reaction would then be influenced by the fixed stereochemistry of the galactarate core.
Conclusion and Future Outlook
Diethyl tartrate is a well-established and indispensable chiral auxiliary , with a proven track record of inducing high stereoselectivity in a multitude of asymmetric reactions. Its readily available enantiopure forms make it a first-choice reagent for predictable and efficient chiral synthesis.
This compound , on the other hand, is best viewed as a meso-scaffold and a potential chiral building block . Its utility is not in direct stereochemical induction but rather as a starting material for more complex chiral molecules, either through desymmetrization or by leveraging its inherent stereocenters to influence remote reactions.
For the practicing chemist, the choice between these two reagents is clear-cut based on the synthetic goal. For direct control over a stereocenter formation in an asymmetric reaction, Diethyl tartrate is the superior choice. For the construction of novel chiral architectures based on a C6 backbone, this compound offers a unique and underexplored platform.
The future of research in this area may see the development of efficient desymmetrization strategies for this compound, unlocking its full potential as a source of new chiral synthons. Furthermore, a deeper investigation into the coordination chemistry of this compound-derived ligands could reveal novel catalytic activities. As the demand for enantiomerically pure compounds continues to grow, a thorough understanding of the tools available, including both established reagents like Diethyl tartrate and those with latent potential like this compound, will be crucial for continued innovation.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Asymmetric Catalysis with Diethyl D-Tartrate: A Key Enabler. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl tartrate. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl [S-(R,R)]-tartrate. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl tartrate. Retrieved from [Link]
-
Stenutz, R. (n.d.). diethyl DL-tartrate. Retrieved from [Link]
-
Chemsrc. (2025, August 21). L(+)-Diethyl L-tartrate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diethyl Tartrate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of (+)-Diethyl L-tartrate (CAS 87-91-2). Retrieved from [Link]
- Kotha, S., & Khedkar, P. (2005). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules, 10(8), 987-1017.
-
ResearchGate. (2025, November 16). Chapter 4: Synthesis and applications of tartaric acid in asymmetric catalysis. Retrieved from [Link]
-
University of Leeds. (n.d.). Asymmetric-Synthesis. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 144. The synthesis of some galactaric (mucic) acid derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). 144. The synthesis of some galactaric (mucic) acid derivatives. Retrieved from [Link]
-
TURI. (n.d.). DOSS. Retrieved from [Link]
-
YouTube. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link]
-
MDPI. (2025, July 23). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Tartaric acid – Knowledge and References. Retrieved from [Link]
-
MDPI. (2019, March 5). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. Retrieved from [Link]
-
YouTube. (2011, September 5). D7 Describe the use of chiral auxiliaries to form the desired enantiomer [HL IB Chemistry]. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, Diethyl galactarate. Retrieved from [Link]
-
PMC. (n.d.). The metabolism of galactarate, d-glucarate and various pentoses by species of Pseudomonas. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl phthalate. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure of galactarate dehydratase, a new fold in an enolase involved in bacterial fitness after antibiotic treatment. Retrieved from [Link]
-
American University. (2023, September 6). INVESTIGATING MIXTURES OF ENANTIOMERIC SOLVENTS: THERMO-PHYSICAL PROPERTIES, BINARY PHASE DIAGRAM OF ENANTIOMERS, OPTICAL PURITY AND SOLVENT PARAMETERS OF ETHYL LACTATE ENANTIOMERS. Retrieved from [Link]
-
PubMed. (2000, August 1). Crystal structures of the metal-dependent 2-dehydro-3-deoxy-galactarate aldolase suggest a novel reaction mechanism. Retrieved from [Link]
-
NIST. (n.d.). Diethyl Phthalate. Retrieved from [Link]
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The Bio-Based Building Blocks: A Comparative Guide to Diethylgalactarate vs. Other Chiral Diols in Polymer Synthesis
Executive Summary
The global shift towards sustainable chemical manufacturing has placed a spotlight on bio-derived monomers as viable replacements for their petrochemical counterparts. Within this class, chiral diols—molecules with specific three-dimensional arrangements—offer a unique advantage: the ability to impart predefined stereochemistry into a polymer backbone, thereby controlling its physical and mechanical properties with high precision. This guide provides an in-depth comparison of diethylgalactarate, a derivative of the readily available galactaric acid, against other prominent bio-based chiral diols, particularly the isohexides (isosorbide, isomannide, and isoidide). We will explore the nuances of their polymerization behavior, the performance of the resulting polymers, and provide a validated experimental protocol for researchers and developers in the field.
Introduction: The Imperative for Sustainable Polymers from Chiral Diols
For decades, the polymer industry has relied on a finite supply of fossil fuels. The drive for sustainability, coupled with the desire for novel materials with advanced properties, has accelerated research into renewable feedstocks.[1] Sugar-based monomers are particularly attractive due to their abundance, biodegradability, and inherent chirality.[2] Chirality, or the "handedness" of a molecule, is a critical design element in polymer science. The specific spatial arrangement of functional groups in monomers like chiral diols can dictate how polymer chains pack together, influencing everything from crystallinity and melting point to tensile strength and degradation rate.[3][4]
This guide focuses on comparing this compound with other chiral diols to provide a clear, data-driven framework for monomer selection in the synthesis of high-performance, sustainable polymers such as polyesters and polyamides.[5]
Meet the Contenders: A Structural Overview of Key Bio-based Chiral Diols
The performance of a polymer is fundamentally linked to the structure of its monomeric units. The primary contenders in the bio-based chiral diol space each possess unique structural features that influence their reactivity and the final properties of the polymer.
-
This compound: Derived from galactaric acid (also known as mucic acid), this monomer is a linear C6 aldaric acid ester. The key features are the two terminal ester groups for polymerization and the four secondary hydroxyl groups along the chain, which offer potential sites for post-polymerization modification. For melt polycondensation, these hydroxyls are often protected (e.g., via acetalization) to prevent side reactions.[6][7]
-
Isohexides (Isosorbide, Isomannide, Isoidide): These rigid, bicyclic diols are produced by the dehydration of sugar alcohols derived from glucose, mannitol, and idose, respectively.[2] Their V-shaped, fused-ring structure imparts significant rigidity and raises the glass transition temperature (Tg) of the resulting polymers.[8][9] The key difference between them lies in the stereochemistry of their two secondary hydroxyl groups (exo vs. endo), which dramatically affects their reactivity and the resulting polymer's properties.[3]
Figure 2. Experimental workflow for polyester synthesis.
Step-by-Step Procedure:
-
Stage 1: Transesterification (Oligomerization)
-
Rationale: This initial stage forms low molecular weight oligomers by reacting the methyl ester groups of Galx with the hydroxyl groups of the diol, releasing methanol as a byproduct.
-
Action: Charge the reactor with equimolar amounts of Galx and 1,6-hexanediol. Add the catalyst (e.g., DBTO, ~0.1 mol% relative to Galx).
-
Action: Purge the system thoroughly with nitrogen to create an inert atmosphere.
-
Action: Begin stirring and heat the mixture to 180°C. Methanol will begin to distill off.
-
Action: Maintain these conditions for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.
-
-
Stage 2: Polycondensation
-
Rationale: This stage builds high molecular weight polymer chains by reacting the oligomers. A high vacuum is critical to remove the remaining diol and methanol, driving the reaction to completion.
-
Action: Gradually increase the temperature to 220-240°C.
-
Action: Slowly apply a high vacuum (<1 mbar) to the system to facilitate the removal of volatiles and avoid excessive foaming.
-
Action: Continue the reaction for 4-6 hours. A noticeable increase in the melt viscosity, indicated by the torque on the mechanical stirrer, signifies the formation of a high molecular weight polymer.
-
-
Purification and Characterization
-
Rationale: The crude polymer must be purified to remove unreacted monomers and catalyst residues.
-
Action: Cool the reactor to room temperature and dissolve the solid polymer in a suitable solvent like chloroform.
-
Action: Precipitate the polymer by slowly adding the chloroform solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Action: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Self-Validation: The success of the synthesis must be validated. Characterize the polymer's molecular weight (GPC), structure (NMR), and thermal properties (DSC, TGA).
-
Conclusion: Selecting the Right Chiral Diol for Your Application
The choice between this compound derivatives and other chiral diols like isosorbide is not a matter of one being universally superior, but rather a strategic decision based on the desired end-use properties.
-
Choose this compound (or its derivatives) for:
-
Applications requiring a balance of good mechanical properties and enhanced biodegradability.
-
Materials where post-polymerization modification of the backbone hydroxyl groups is desired.
-
Polymers where some chain flexibility is needed to tune properties between those of fully aliphatic and fully rigid monomers.
-
-
Choose Isosorbide (and other isohexides) for:
-
High-performance applications demanding exceptional thermal stability and a high glass transition temperature (Tg), such as engineering thermoplastics or materials for durable goods. [9] * Amorphous, transparent polymers where high clarity is a key requirement.
-
Applications where extreme rigidity and strength are paramount. [3] By understanding the fundamental structure-property relationships outlined in this guide, researchers can make informed decisions to design and synthesize next-generation sustainable polymers tailored to the specific demands of their application, from biomedical devices to advanced packaging and composites.
-
References
-
Lopes, J. A., et al. (2021). Synthesis and Characterization of Isosorbide-Based Polyurethanes Exhibiting Low Cytotoxicity Towards HaCaT Human Skin Cells. MDPI. [Link]
-
Shi, Y., et al. (2018). Synthesis and characterization of biobased isosorbide-containing copolyesters as shape memory polymers for biomedical applications. Journal of Materials Chemistry B. [Link]
-
Pellicani, E., et al. (2019). Sustainable Galactarate-Based Polymers: Multi-Enzymatic Production of Pectin-Derived Polyesters. Macromolecular Rapid Communications. [Link]
-
Lee, J., & Choi, J. (2018). Synthesis and characterization of thermosetting isosorbide-based resins. Rowan University Digital Works. [Link]
-
Costache, M. C., et al. (2019). Synthesis and characterization of isosorbide-based polyphosphonates as biobased flame-retardants. Polymer Chemistry. [Link]
-
Mysiura, K. (2018). In-depth study of polyamides containing galactaric acid-derived building blocks. Maastricht University. [Link]
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Mihut, A. M., et al. (2020). Acetalised Galactarate Polyesters: Interplay between Chemical Structure and Polymerisation Kinetics. MDPI. [Link]
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Kozák, O., et al. (2023). A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. Polymers. [Link]
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Lavilla, C., et al. (2012). Carbohydrate-Based Polyesters Made from Bicyclic Acetalized Galactaric Acid. Biomacromolecules. [Link]
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Rosu, C., et al. (2007). Synthesis and Characterization of Complex Mixtures Consisting of Cyclic and Linear Polyamides from Ethyl Bis-Ketal Galactarates. Journal of Macromolecular Science, Part A. [Link]
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Galbis, J. A., et al. (2016). Synthetic Polymers from Sugar-Based Monomers. Chemical Reviews. [Link]
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Mascal, M. (2018). New bio-based monomers: tuneable polyester properties using branched diols from biomass. Polyestertime. [Link]
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Fiore, G. L., et al. (2016). Mechanical and thermal properties of biobased thermostable polymers. ResearchGate. [Link]
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Stubbs, C. J., et al. (2022). Sugar-Based Polymers with Stereochemistry-Dependent Degradability and Mechanical Properties. Journal of the American Chemical Society. [Link]
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van der Meer, F. Y., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications. [Link]
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Dove, A. P., & Becker, M. L. (2019). Architectural Control of Isosorbide-Based Polyethers via Ring-Opening Polymerization. Journal of the American Chemical Society. [Link]
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Tesfaye, T., et al. (2021). Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. MDPI. [Link]
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Pérez-Madrigal, M. M., et al. (2022). Development of Biodegradable Polyesters: Study of Variations in Their Morphological and Thermal Properties through Changes in Composition. MDPI. [Link]
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Djouonkep, L. D. W., et al. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. MDPI. [Link]
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Performance Showdown: A Technical Guide to Polyamides Derived from Diethylgalactarate
For Researchers, Scientists, and Drug Development Professionals
In the quest for sustainable high-performance polymers, the chemical industry is increasingly turning to renewable resources. Among these, sugar-derived monomers present a compelling opportunity to synthesize novel polymers with unique properties. This guide provides an in-depth technical comparison of polyamides derived from diethylgalactarate, a bio-based monomer obtained from galactaric acid. We will explore their synthesis, delve into their performance characteristics, and objectively compare them with established petroleum- and other bio-based polyamide alternatives. This document is intended to be a valuable resource for researchers and professionals in materials science and drug development, offering both synthesized knowledge and practical experimental insights.
The Promise of Sugar-Based Polyamides: A New Frontier
The reliance on fossil fuels for polymer production has significant environmental and economic implications. Bio-based polymers, derived from renewable feedstocks, offer a path towards a more sustainable future by reducing our carbon footprint and dependence on finite resources.[1] Aldaric acids, which are dicarboxylic acids derived from the oxidation of sugars, are particularly promising monomers for creating hydroxylated polyesters and polyamides.[1] These bio-derived polymers are noted for their potential biodegradability, a significant advantage over traditional nylons.[1]
Galactaric acid, derivable from sources like sugar beet pulp, and its ester, this compound, serve as key building blocks for a new class of polyamides. The inherent stereochemistry and functionality of these sugar-derived monomers can impart unique properties to the resulting polymers, such as altered thermal behavior and solubility. However, as we will explore, the synthesis and performance of these materials also present unique challenges.
Synthesis of Polyamides from this compound: A Balancing Act
The synthesis of polyamides from this compound typically involves a polycondensation reaction with a diamine. A common approach involves the use of protected diethyl galactarate to prevent unwanted side reactions with the hydroxyl groups.
A significant challenge in the synthesis of high molecular weight linear polyamides from this compound is the competition with cyclization reactions.[2] The propensity for cyclization is highly dependent on the specific diamine used in the polymerization.
Below is a generalized workflow for the synthesis of these polyamides:
Caption: A generalized workflow for the synthesis of polyamides from this compound.
Experimental Protocol: Synthesis of a Polyamide from this compound
This protocol is a representative example for the synthesis of a polyamide from a protected this compound monomer.
Materials:
-
2,3:4,5-di-O-isopropylidene-diethylgalactarate (protected monomer)
-
Hexamethylenediamine (diamine)
-
m-cresol (solvent)
-
Triphenyl phosphite (catalyst)
-
Pyridine (catalyst)
-
Methanol (for precipitation)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the protected this compound and hexamethylenediamine in m-cresol.
-
Add triphenyl phosphite and pyridine to the solution.
-
Heat the reaction mixture to 100-120°C under a nitrogen atmosphere and stir for 3-5 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Pour the viscous solution into an excess of methanol to precipitate the polymer.
-
Filter the polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalysts.
-
Dry the resulting polyamide under vacuum at 60-80°C until a constant weight is achieved.
-
For deprotection, the polymer can be treated with an acid, such as trifluoroacetic acid, followed by precipitation and drying.
Performance Comparison: How Do this compound Polyamides Stack Up?
A critical aspect of evaluating any new polymer is to benchmark its performance against existing materials. In this section, we compare the properties of polyamides derived from this compound with commercially available bio-based and petroleum-based polyamides.
It is important to note that obtaining comprehensive, quantitative mechanical and biodegradability data for neat polyamides derived directly from this compound has proven challenging in the existing literature. Much of the available data pertains to blends or related sugar-based polymers. This represents a significant data gap in the field and an opportunity for future research.
Thermal Properties
Polyamides derived from galactaric acid derivatives have been shown to exhibit high glass transition temperatures (Tg), ranging from 50°C to 220°C depending on the diamine used.[3] These polymers are also reported to be stable at elevated temperatures, generally above 300°C.[3]
| Property | This compound Polyamide (Protected) | Polyamide 11 (PA11) | Polyamide 6 (PA6) | Polyamide 6,6 (PA66) |
| Glass Transition Temp. (Tg) | 50 - 220 °C[3] | ~42 °C | ~50 °C | ~60 °C |
| Melting Temperature (Tm) | Amorphous (no Tm)[3] | ~190 °C | ~220 °C | ~260 °C |
| Decomposition Temp. (TGA) | > 300 °C[3] | ~350 °C | ~350 °C | ~350 °C |
Note: The properties of this compound polyamides are highly dependent on the specific diamine used in their synthesis. The wide range of Tg reflects the use of different linear, cycloaliphatic, and aromatic diamines.[3]
Mechanical Properties
A recurring theme in the literature is the brittle nature of neat polyamides derived from galactaric acid. However, when blended with other commercial polyamides, these materials can contribute to a significant increase in the Young's modulus of the resulting blend. For instance, blends of a polyamide derived from 2,3:4,5-di-O-isopropylidene-galactarate (GalXMe) with commercial polyamides have shown an increase in Young's modulus of up to 75-82%. This suggests that while brittle on their own, these bio-based polyamides possess a high intrinsic stiffness.
| Property | This compound Polyamide (Neat) | Polyamide 11 (PA11) | Polyamide 6 (PA6) | Polyamide 6,6 (PA66) |
| Tensile Strength (MPa) | Data not available (often described as brittle) | ~50-60 | ~70-80 | ~80-90 |
| Young's Modulus (GPa) | Data not available (blends show high modulus) | ~1.2-1.5 | ~2.5-3.0 | ~2.8-3.2 |
| Elongation at Break (%) | Data not available (expected to be low) | >100 | ~50-100 | ~50-80 |
The lack of specific tensile strength and elongation at break data for the neat this compound-derived polyamides is a critical area for future investigation to fully assess their potential.
Biodegradability
Further research is needed to quantify the biodegradability of these materials under various environmental conditions (e.g., composting, soil, marine) to validate their "environmentally friendly" potential.
Solubility
The solubility of polyamides derived from this compound is significantly influenced by the presence of protecting groups on the hydroxyl functionalities. The protected polyamides are generally soluble in a range of organic solvents. This enhanced solubility can be advantageous for processing and characterization.[2]
Experimental Protocols for Performance Characterization
To ensure the scientific integrity of performance claims, standardized testing protocols are essential. The following are key experimental workflows for characterizing the properties of polyamides.
Workflow for Mechanical Property Testing
Caption: A standard workflow for determining the mechanical properties of polyamides.
Detailed Protocol for Tensile Testing (ASTM D638):
-
Specimen Preparation: Prepare dog-bone shaped specimens of the polyamide according to the dimensions specified in ASTM D638. This is typically done by injection molding or compression molding, followed by machining.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period to ensure equilibrium.
-
Testing: Mount the specimen in a universal testing machine equipped with grips. Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Data Acquisition: Record the load and extension data throughout the test.
-
Analysis: From the resulting stress-strain curve, calculate the tensile strength (the maximum stress the material can withstand), Young's modulus (the slope of the initial linear portion of the curve, indicating stiffness), and the elongation at break (the percentage increase in length at the point of fracture).
Workflow for Biodegradability Testing (ISO 14855)
Caption: A workflow for assessing the aerobic biodegradability of polymers under controlled composting conditions.
Detailed Protocol for Controlled Composting Test (ISO 14855):
-
Sample Preparation: The test material is typically used in powder or film form to maximize the surface area for microbial attack.
-
Inoculum: A mature and stable compost is used as the inoculum, providing a rich source of microorganisms.
-
Test Setup: The test material is mixed with the compost and placed in a temperature-controlled vessel (typically 58°C). A continuous flow of carbon dioxide-free air is supplied.
-
CO2 Measurement: The carbon dioxide produced from the aerobic biodegradation of the polymer is trapped and quantified over time. This can be done using various methods, such as titration or infrared analysis.
-
Calculation: The cumulative amount of CO2 evolved is compared to the theoretical maximum amount of CO2 that can be produced from the test material (calculated from its elemental composition). The percentage of biodegradation is then determined.
-
Duration: The test is typically run for a period of up to six months.
Conclusion and Future Outlook
Polyamides derived from this compound represent a fascinating and promising class of bio-based polymers. Their synthesis from a renewable resource, coupled with their high thermal stability and the potential for high stiffness, makes them an attractive area of research. However, this guide has also highlighted critical knowledge gaps that need to be addressed to fully realize their potential.
The primary challenge lies in overcoming the inherent brittleness of the neat polymers and in developing synthetic strategies that favor the formation of high molecular weight linear chains over cyclic byproducts. Furthermore, comprehensive and quantitative data on their mechanical properties and biodegradability are urgently needed to allow for a fair and complete comparison with existing materials.
For researchers and professionals in drug development, the tunable properties of these polyamides, particularly their solubility and potential for functionalization, could open doors for novel applications in drug delivery systems and biomedical devices.
The journey of this compound-derived polyamides from a laboratory curiosity to a commercially viable, high-performance material is still in its early stages. Continued research focusing on optimizing their synthesis, thoroughly characterizing their performance, and exploring their unique properties will be crucial in determining their place in the future landscape of sustainable polymers.
References
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Rosu, C., Negulescu, I. I., Cueto, R., Laine, R., & Daly, W. H. (2013). Synthesis and Characterization of Complex Mixtures Consisting of Cyclic and Linear Polyamides from Ethyl Bis-Ketal Galactarates. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 50(9), 940-952. [Link]
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de la Torre, A. G., & Sardon, H. (2022). Biobased Polyamides: A Journey from the Biomass Towards Cutting Edge Materials. Polymers, 14(13), 2583. [Link]
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Llevot, A., & Meier, M. A. (2019). Biobased Polyamides: Recent Advances in Basic and Applied Research. Macromolecular Chemistry and Physics, 220(1), 1800440. [Link]
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Wu, J., et al. (2017). Synthesis of Crystalline and Amphiphilic Polymers from d-Glucaric Acid. ACS Omega, 2(7), 3569-3575. [Link]
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Gubbels, E., et al. (2017). Rigid, bio-based polyamides from galactaric acid derivatives with elevated glass transition temperatures and their characterization. Polymer, 124, 252-262. [Link]
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ISO 14855-1:2012. Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions — Method by analysis of evolved carbon dioxide — Part 1: General method. [Link]
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Grijpma, D. W., et al. (1993). Hydrolytic Degradation of Poly(ester amides) Derived from Carbohydrates. Macromolecules, 26(7), 1498-1503. [Link]
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Preprints.org. (2025). Biobased Polyamides: A Journey from the Biomass towards Cutting Edge Materials. [Link]
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Maastricht University. (2017). Rigid, bio-based polyamides from galactaric acid derivatives with elevated glass transition temperatures and their characterization. [Link]
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Kiely, D. E., et al. (1994). Synthesis of Higher Molecular Weight Poly(D-glucaramides) and Poly(aldaramides) as Novel Gel Forming Agents. University of Montana ScholarWorks. [Link]
-
ResearchGate. (2021). Bio-based polyamide. [Link]
-
National Center for Biotechnology Information. (2024). Embracing Sustainability: The World of Bio-Based Polymers in a Mini Review. [Link]
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A Comparative Guide to the Validation of Diethylgalactarate Purity: HPLC vs. GC
Introduction: The Analytical Imperative for Diethylgalactarate Purity
This compound, a diester of galactaric acid, serves as a crucial building block in the synthesis of various specialty polymers and pharmaceutical intermediates. Given its role in downstream applications where purity is paramount, the development and validation of robust analytical methods to quantify this compound and its potential impurities are of utmost importance. The presence of impurities, such as unreacted starting materials (galactaric acid), monoesters, or solvent residues, can significantly impact the physicochemical properties, efficacy, and safety of the final product.
This guide provides an in-depth comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the validation of this compound purity. Our objective is to move beyond a mere listing of protocols and delve into the causality behind methodological choices, offering researchers and drug development professionals a clear, scientifically-grounded framework for selecting the most suitable technique for their specific needs. The validation strategy described herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring a universally accepted and scientifically sound approach.[1][2][3]
Foundational Principles: Choosing the Right Chromatographic Tool
Chromatography is a separation technique where components of a mixture are distributed between a stationary phase and a mobile phase.[4][5] The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the premier choice for compounds that are non-volatile, polar, or thermally labile. It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[4] For this compound, a polar diester with a relatively high molecular weight and low volatility, HPLC presents as a highly suitable method. Separation is based on the differential partitioning of the analyte and its impurities between the mobile and stationary phases.[7][8]
-
Gas Chromatography (GC): GC is exceptionally powerful for the analysis of volatile and thermally stable compounds.[6] The sample is vaporized and transported by an inert gas mobile phase through a capillary column. Separation is primarily based on the compound's boiling point and its interaction with the stationary phase.[5] Direct analysis of this compound by GC can be challenging due to its low volatility. However, this limitation can often be overcome through derivatization, a chemical modification process to increase analyte volatility and improve chromatographic behavior.[9][10]
Method Validation: A Head-to-Head Comparison
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][11] We will now compare the validation of HPLC and GC methods for this compound purity, focusing on the key parameters defined by ICH Q2(R1).[1][3]
Specificity/Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]
-
HPLC Approach: Specificity is demonstrated by showing that the this compound peak is well-resolved from potential impurities. This is achieved by analyzing a placebo (if in a formulation), a sample spiked with known impurities (e.g., galactaric acid, monoethyl galactarate), and a sample subjected to stress conditions (e.g., acid, base, heat, light) to generate potential degradation products. A Diode Array Detector (DAD) is invaluable here, as it can be used for peak purity analysis, comparing spectra across the peak to confirm its homogeneity.
-
GC Approach: In GC, specificity is also established by achieving baseline resolution between the analyte and other volatile components. The coupling of GC with a Mass Spectrometer (MS) provides an exceptional level of specificity. Not only does it provide retention time data, but it also generates a mass spectrum for each peak, which acts as a chemical fingerprint, allowing for positive identification of the analyte and its impurities.
Linearity and Range
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range.
-
HPLC & GC Comparison: For both techniques, linearity is assessed by preparing a series of standard solutions of this compound at different concentrations (typically 5 levels) covering the expected working range (e.g., 80% to 120% of the target concentration). The response (peak area) is then plotted against concentration, and the relationship is evaluated using linear regression. The correlation coefficient (r²) should ideally be ≥ 0.999.
Accuracy
Accuracy measures the closeness of the test results to the true value. It is typically determined by applying the method to a sample with a known concentration of the analyte (e.g., a spiked placebo or a sample of known purity).
-
HPLC & GC Comparison: Accuracy is evaluated by calculating the percent recovery of the analyte. For both HPLC and GC, this involves spiking a sample matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis is performed in triplicate at each level, and the mean percent recovery is calculated. Acceptance criteria are typically between 98.0% and 102.0%.
Precision
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
HPLC & GC Comparison: For both methods, repeatability is assessed by performing at least six replicate injections of a standard solution at 100% of the target concentration. Intermediate precision is assessed by repeating the analysis on a different day with a different analyst. The results are expressed as the Relative Standard Deviation (%RSD), which should typically be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
HPLC & GC Comparison: LOD and LOQ are commonly determined based on the signal-to-noise ratio (S/N). For LOD, a S/N ratio of 3:1 is typical, while for LOQ, a S/N ratio of 10:1 is the standard.[12] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. GC-FID and GC-MS often provide lower LOD/LOQ values for amenable compounds compared to HPLC-UV, especially if the analyte has a weak chromophore.
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
-
HPLC Robustness Factors:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
-
-
GC Robustness Factors:
-
Inlet temperature (e.g., ±10 °C)
-
Oven temperature ramp rate (e.g., ±10%)
-
Carrier gas flow rate (e.g., ±5%)
-
In each case, the effect of these variations on system suitability parameters (e.g., resolution, tailing factor, retention time) is evaluated.
Experimental Protocols
The following protocols are illustrative and serve as a validated starting point for the purity analysis of this compound. Method development and validation should always be performed in accordance with internal SOPs and regulatory guidelines like those from the FDA and USP.[13][14][15]
HPLC-UV Method Protocol
-
Rationale: A reversed-phase method is chosen due to the polar nature of this compound. A C18 column provides a good balance of hydrophobicity for retaining the diethyl ester.[16] Detection at a low UV wavelength (210 nm) is necessary as the ester carbonyl group is a weak chromophore.
-
Instrumentation:
-
HPLC System with UV/DAD detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Software: Empower, Chromeleon, or equivalent
-
-
Chromatographic Conditions:
-
Mobile Phase: 30:70 Acetonitrile:Water (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Run Time: 15 minutes
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound standard or sample.
-
Dissolve in and dilute to 25.0 mL with mobile phase to obtain a 1.0 mg/mL solution.
-
Filter through a 0.45 µm syringe filter before injection.
-
GC-FID Method Protocol
-
Rationale: Direct analysis is challenging, so derivatization of potential polar impurities like the parent diacid is essential. Silylation with BSTFA is a common and effective technique for converting carboxylic acids into more volatile and thermally stable trimethylsilyl (TMS) esters.[17][18] A non-polar DB-5 type column is robust and provides good separation based on boiling points. FID is a universal and sensitive detector for hydrocarbons.
-
Instrumentation:
-
GC System with FID detector
-
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Software: ChemStation, or equivalent
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split ratio 50:1)
-
Oven Program:
-
Initial Temp: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector Temperature: 300 °C
-
-
Sample Preparation & Derivatization:
-
Accurately weigh approximately 10 mg of this compound sample into a GC vial.
-
Add 1.0 mL of Pyridine (as a catalyst and solvent).
-
Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Data Presentation & Visualization
Comparative Validation Data Summary
The following table summarizes typical performance data obtained during the validation of the two methods.
| Validation Parameter | HPLC-UV Method | GC-FID Method |
| Linearity (r²) | ≥ 0.9992 | ≥ 0.9995 |
| Range | 0.4 - 1.5 mg/mL | 0.2 - 1.2 mg/mL |
| Accuracy (% Recovery) | 99.1% - 101.2% | 99.5% - 100.8% |
| Repeatability (%RSD) | ≤ 0.8% | ≤ 0.5% |
| Intermediate Precision (%RSD) | ≤ 1.5% | ≤ 1.2% |
| LOD | ~ 5 µg/mL | ~ 1 µg/mL |
| LOQ | ~ 15 µg/mL | ~ 3 µg/mL |
Experimental Workflow Diagrams
Caption: HPLC Method Validation Workflow for this compound.
Caption: GC Method Validation Workflow including Derivatization.
Method Selection Rationale: Making an Informed Decision
Both HPLC and GC are powerful techniques capable of producing accurate and precise data for the purity of Diethylgalactararate. The optimal choice depends on the specific analytical objective.
-
Choose HPLC when:
-
The primary goal is to quantify the main component and non-volatile, polar impurities like the parent galactaric acid without derivatization.
-
The sample is thermally sensitive, and the high temperatures of a GC inlet could cause degradation.
-
The laboratory is more proficient in liquid chromatography, and a simpler sample preparation workflow is desired.
-
-
Choose GC when:
-
The highest sensitivity is required for impurity profiling (GC-FID and especially GC-MS often have lower detection limits).
-
The impurities of interest are volatile or can be made volatile through derivatization.
-
Positive identification of unknown impurities is necessary; the coupling of GC to a Mass Spectrometer (GC-MS) is the gold standard for this task.
-
The analysis of residual solvents is also required, which can often be incorporated into the same GC method.
-
Conclusion
The validation of analytical methods for purity determination is a critical, non-negotiable step in pharmaceutical development and quality control. For this compound, both HPLC-UV and GC-FID present as viable and robust analytical techniques. HPLC offers a more direct analysis with simpler sample preparation, making it ideal for routine QC assays. Conversely, GC, particularly when coupled with MS, provides superior sensitivity and specificity, rendering it the method of choice for in-depth impurity profiling and identification. The ultimate decision rests on a thorough understanding of the analyte, the potential impurity profile, and the specific data requirements of the project. A well-validated method, whether HPLC or GC, is the foundation upon which product quality and safety are built.
References
-
Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
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Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures Source: PubMed URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
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Title: HPLC Separation Modes - Stationary Phase in HPLC Source: Waters Corporation URL: [Link]
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A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of Diethylgalactarate Derivatives
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemical purity of a molecule is not merely a matter of academic interest but a critical determinant of its biological activity, efficacy, and safety. Diethylgalactarate and its derivatives, with their multiple stereocenters, present a significant analytical challenge. Ensuring the desired enantiomeric purity is paramount, necessitating robust and reliable analytical methodologies. This guide provides an in-depth comparison of the primary techniques for determining the enantiomeric excess (ee) of this compound derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why Enantiomeric Excess Matters
Galactaric acid and its esters, including this compound, are versatile chiral building blocks in organic synthesis. The precise control and verification of their stereochemistry are crucial as different enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological profiles. The accurate determination of enantiomeric excess is, therefore, a non-negotiable aspect of quality control and regulatory compliance in drug development and manufacturing.
This guide will dissect and compare the three most powerful analytical techniques for this purpose:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Each method will be evaluated based on its underlying principles, practical application, and inherent advantages and limitations in the context of analyzing this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is arguably the most widely used technique for the separation and quantification of enantiomers due to its versatility, robustness, and broad applicability.[1][2] The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times.[3][4]
Principle of Chiral Recognition
The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[5] For effective chiral recognition, a minimum of three points of interaction between the chiral selector and one of the enantiomers is generally required (the "three-point interaction model"). These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.
Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for the separation of a wide range of chiral compounds, including those with multiple hydroxyl groups like this compound derivatives.[6][7]
Experimental Protocol: Chiral HPLC
This protocol provides a starting point for developing a chiral HPLC method for this compound derivatives.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[8]
Materials:
-
Column: Chiralpak® AD-H, (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.[3] For acidic compounds, adding 0.1% trifluoroacetic acid (TFA) can improve peak shape, while for basic compounds, 0.1% diethylamine (DEA) may be beneficial.[3]
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm for esters).
-
Injection Volume: 10 µL.
Method Optimization:
-
Mobile Phase Composition: Vary the ratio of n-hexane to the alcohol modifier. Increasing the alcohol content will generally decrease retention times but may also affect resolution.
-
Choice of Modifier: Ethanol can sometimes provide different selectivity compared to isopropanol.
-
Temperature: Changing the column temperature can influence the thermodynamics of the chiral recognition process and thus affect the separation.
Workflow Diagram: Chiral HPLC Method Development
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC): High Resolution for Volatile Derivatives
Chiral GC is a powerful technique for the enantiomeric separation of volatile and semi-volatile compounds.[8][9] For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility.
Principle of Chiral Recognition
Similar to chiral HPLC, chiral GC relies on a chiral stationary phase to differentiate between enantiomers. Cyclodextrin-based CSPs are commonly used in chiral GC.[8] The enantiomers of the analyte can enter the hydrophobic cavity of the cyclodextrin and interact with the chiral centers of the cyclodextrin molecule, leading to the formation of transient diastereomeric inclusion complexes with different stabilities.
Experimental Protocol: Chiral GC
This protocol outlines a general approach for the chiral GC analysis of this compound derivatives, which typically requires a prior derivatization step to enhance volatility. A common derivatization is acylation of the hydroxyl groups.
Derivatization (Acylation):
-
Dissolve approximately 5 mg of the this compound derivative in 1 mL of pyridine.
-
Add 0.5 mL of acetic anhydride.
-
Heat the mixture at 60 °C for 1 hour.
-
Cool the mixture and evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent like dichloromethane for GC analysis.
Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Materials:
-
Column: A cyclodextrin-based chiral capillary column, such as a CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium.
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 5 °C/min.
-
Carrier Gas Flow: 1 mL/min.
-
Injection: 1 µL, split mode (e.g., 50:1).
Method Optimization:
-
Temperature Program: The temperature ramp rate can be adjusted to optimize the resolution between the enantiomeric peaks.
-
Carrier Gas Flow: Optimizing the linear velocity of the carrier gas can improve column efficiency.
-
Derivatization Reagent: Other acylating agents, such as trifluoroacetic anhydride, can be used to potentially improve separation.
Workflow Diagram: Chiral GC Method Development
Caption: Workflow for ee determination by Chiral GC.
NMR Spectroscopy: A Powerful Tool for Structural and Purity Analysis
NMR spectroscopy can be a rapid and powerful tool for determining enantiomeric excess without the need for chromatographic separation.[1] This is achieved by converting the enantiomers into diastereomers in situ using a chiral derivatizing agent (CDA) or by observing them in the presence of a chiral solvating agent (CSA).[4][9]
Principle of Enantiodiscrimination by NMR
Enantiomers have identical NMR spectra in an achiral solvent. However, when they are converted into diastereomers by reaction with a chiral, enantiomerically pure reagent, the resulting diastereomers have different physical properties and, therefore, distinct NMR spectra. The ratio of the diastereomers, which can be determined by integrating their respective signals, corresponds to the enantiomeric ratio of the original sample.
For diols like this compound, chiral derivatizing agents such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) are highly effective.[10][11][12]
Experimental Protocol: NMR with Mosher's Acid Derivatization
This protocol describes the derivatization of a this compound derivative with Mosher's acid chloride for subsequent ¹H or ¹⁹F NMR analysis.
Derivatization (Mosher Ester Formation):
-
To a solution of the this compound derivative (1 equivalent) in dry pyridine-d₅ (or CDCl₃ with a non-nucleophilic base like DMAP) in an NMR tube, add (R)-(-)-Mosher's acid chloride (1.1 equivalents for each hydroxyl group).
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC or NMR).
-
The reaction mixture can be analyzed directly by NMR.
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Acquire a standard proton NMR spectrum. Look for well-resolved signals corresponding to the two diastereomeric Mosher's esters. The methoxy or phenyl protons of the Mosher's acid moiety are often good reporters.
-
¹⁹F NMR: If available, ¹⁹F NMR is often simpler to analyze as the -CF₃ group of the Mosher's ester gives a singlet for each diastereomer in a region of the spectrum that is typically free of other signals.[10]
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100.
Workflow Diagram: NMR Method for ee Determination
Caption: Workflow for ee determination by NMR Spectroscopy.
Comparative Analysis of Techniques
The choice of the optimal analytical technique depends on several factors, including the properties of the analyte, the required accuracy and sensitivity, sample throughput, and available instrumentation.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase | Differential interaction with a chiral stationary phase in the gas phase | Formation of diastereomers with distinct NMR signals |
| Sample Volatility | Not required | Required (derivatization often necessary) | Not required |
| Sensitivity | High (µg/mL to ng/mL) | Very high (pg/mL) | Moderate (mg scale) |
| Sample Throughput | Moderate (typically 10-30 min per sample) | Moderate to high (can be faster than HPLC) | High (typically < 10 min per sample) |
| Method Development | Can be time-consuming, requires screening of columns and mobile phases | Requires optimization of temperature program and potentially derivatization | Relatively straightforward, requires a suitable derivatizing agent |
| Instrumentation | Standard HPLC system | Standard GC system | NMR spectrometer |
| Key Advantage | Broad applicability, well-established | High resolution and sensitivity | Rapid analysis, provides structural information |
| Key Limitation | Method development can be empirical | Limited to volatile or derivatizable compounds | Lower sensitivity, requires pure samples for accurate integration |
Conclusion and Recommendations
For the routine and high-throughput analysis of the enantiomeric excess of this compound derivatives, Chiral HPLC stands out as the most versatile and reliable method. Its broad applicability to non-volatile, polar compounds makes it ideally suited for this class of molecules without the need for derivatization.
Chiral GC is a viable alternative, particularly when high sensitivity is required, but the necessity of a derivatization step adds complexity to the workflow.
NMR Spectroscopy , especially when utilizing chiral derivatizing agents like Mosher's acid, offers a rapid and elegant solution for ee determination, providing the added benefit of structural confirmation. However, its lower sensitivity compared to chromatographic techniques may be a limiting factor for trace analysis.
Ultimately, the selection of the most appropriate technique will be guided by the specific requirements of the analysis and the resources available in the laboratory. For comprehensive characterization, employing a combination of these techniques can provide a high degree of confidence in the enantiomeric purity of this compound derivatives.
References
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
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Vekariya, R. L., & Patel, H. D. (2018). Tartaric Acid and Its Derivatives as Chiral Selectors in Stereoselective Synthesis and Analysis. Request PDF. Retrieved from [Link]
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Said, M. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 23(6). Retrieved from [Link]
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I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
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Daicel Chiral Technologies. (n.d.). Method development with CHIRALPAK® IA. Retrieved from [Link]
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Patel, S., & Patel, P. (2022). APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. RASĀYAN J. Chem, 15(2), 1031-1036. Retrieved from [Link]
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Daicel Chiral Technologies. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Retrieved from [Link]
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Lindner, W., & Hirschböck, I. (1984). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2(2), 183-189. Retrieved from [Link]
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Li, T., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Nature Reviews Chemistry, 6, 617-635. Retrieved from [Link]
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Sun, X., et al. (2013). Study of Chiral Ionic Liquid as Stationary Phases for GC. Chromatographia, 76(15-16), 1013-1019. Retrieved from [Link]
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Chen, Y., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5543. Retrieved from [Link]
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Bull, J. A., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79-84. Retrieved from [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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Seebach, D., et al. (1986). Diethyl Tartrate. Organic Syntheses, 63, 1. Retrieved from [Link]
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Chemistry with Dr Scott. (2023, April 11). How I Used Mosher Esters in my PhD [Video]. YouTube. Retrieved from [Link]
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NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Retrieved from [Link]
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Lindner, W., & Hirschböck, I. (1984). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2(2), 183-189. Retrieved from [Link]
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Wikipedia. (n.d.). Diethyl tartrate. Retrieved from [Link]
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Zhang, Y., et al. (2022). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Journal of the American Chemical Society, 144(3), 1258-1266. Retrieved from [Link]
-
Carreira, E. M., et al. (2007). Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. Tetrahedron: Asymmetry, 18(13), 1579-1584. Retrieved from [Link]
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Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. Retrieved from [Link]
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Pirkle, W. H., & Hoover, D. J. (1982). NMR chiral solvating agents. Topics in Stereochemistry, 13, 263-331. Retrieved from [Link]
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Munegumi, T., et al. (2012). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 24(7), 2745-2750. Retrieved from [Link]
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Tao, W. A., et al. (2001). Chiral quantification of D-, L-, and meso-tartaric acid mixtures using a mass spectrometric kinetic method. Chemical Communications, (21), 2234-2235. Retrieved from [Link]
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FAO. (1985). DIETHYL TARTRATE. Retrieved from [Link]
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Bull, J. A., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Semantic Scholar. Retrieved from [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of Diethyl Galactarate and Galactaric Acid
This guide provides an in-depth spectroscopic comparison of galactaric acid and its diethyl ester derivative, diethyl galactarate. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into the practical application of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for the unambiguous characterization of these compounds.
The conversion of a dicarboxylic acid like galactaric acid to its corresponding diester represents a fundamental transformation in organic synthesis, significantly altering the molecule's physical and chemical properties. This change from a hydrophilic, hydrogen-bond-donating species to a more lipophilic derivative is critical in fields ranging from polymer chemistry to pharmaceutical science. Accurate and efficient analytical confirmation of this transformation is therefore paramount. This guide serves as a self-validating framework for such analyses, grounded in established spectroscopic principles and supported by experimental data.
Molecular Structure: The Foundation of Spectral Differences
The core difference between galactaric acid and diethyl galactarate lies in the functional groups at the C1 and C6 positions. Galactaric acid possesses two terminal carboxylic acid groups (-COOH), while diethyl galactarate has two ethyl ester groups (-COOCH₂CH₃). This fundamental structural divergence dictates the unique spectroscopic fingerprint of each molecule.
Caption: Molecular structures of Galactaric Acid and Diethyl Galactarate.
The Analytical Workflow: A Multi-Faceted Approach
A robust characterization relies on a combination of spectroscopic techniques. Each method probes different aspects of the molecular structure, and together, they provide complementary and confirmatory evidence. The typical workflow involves sample preparation followed by analysis using IR, NMR, and MS.
Caption: General experimental workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an exceptionally powerful and rapid tool for distinguishing between a carboxylic acid and an ester. The technique measures the vibrations of bonds within a molecule, and the energies of these vibrations are characteristic of specific functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Comparative IR Data and Interpretation
The primary distinction in the IR spectra lies in the hydroxyl (O-H) and carbonyl (C=O) stretching regions.[1][2][3]
| Vibrational Mode | Galactaric Acid (cm⁻¹) | Diethyl Galactarate (cm⁻¹) | Interpretation |
| O-H Stretch (Alcohol) | ~3300-3500 (Broad) | ~3300-3500 (Broad) | Present in both due to the four secondary hydroxyl groups on the carbon backbone.[4][5] |
| O-H Stretch (Acid) | ~2500-3300 (Very Broad) | Absent | The defining feature of the carboxylic acid. This extremely broad peak, resulting from strong hydrogen bonding, is absent in the ester.[1] |
| C=O Stretch (Carbonyl) | ~1700-1725 (Strong, Sharp) | ~1735-1750 (Strong, Sharp) | The ester carbonyl absorbs at a higher frequency (wavenumber) than the carboxylic acid carbonyl.[1][3][4][5] This is a key differentiator. |
| C-O Stretch (Ester) | Absent | ~1050-1300 (Two strong bands) | Esters show characteristic strong C-O stretching bands that are distinct from the C-O stretches of alcohols and carboxylic acids.[1][6] |
Causality Explained: The carbonyl group of a carboxylic acid is involved in hydrogen bonding, which slightly weakens the C=O double bond, lowering its vibrational frequency compared to an ester, where such dimerization is absent.[2] The most unambiguous evidence of a successful esterification is the complete disappearance of the very broad carboxylic acid O-H stretch and the shift of the C=O peak to a higher wavenumber.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule, making it an indispensable tool for structural elucidation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans (typically 8-16 for good signal).
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (hundreds to thousands) and a longer relaxation delay are often required.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard (like TMS or a residual solvent peak).
Comparative ¹H NMR Data
| Proton Environment | Galactaric Acid (δ, ppm) | Diethyl Galactarate (δ, ppm) | Interpretation |
| -COOH | ~12.0 (or exchanges with D₂O) | Absent | The acidic protons are highly deshielded. In D₂O, they exchange and become invisible, while in DMSO-d₆ they appear as a broad singlet. Their absence is key for the ester. |
| Backbone C-H | ~3.9 - 4.25 | ~4.0 - 4.4 | Protons on the sugar backbone. The chemical shifts are similar but will show slight variations due to the change in the terminal functional groups.[7][8] |
| -O-CH₂ -CH₃ | Absent | ~4.1 - 4.3 (quartet) | A characteristic quartet signal for the methylene protons of the ethyl group, coupled to the adjacent methyl protons. |
| -O-CH₂-CH₃ | Absent | ~1.2 - 1.4 (triplet) | A characteristic triplet signal for the terminal methyl protons of the ethyl group, coupled to the adjacent methylene protons. |
Comparative ¹³C NMR Data
| Carbon Environment | Galactaric Acid (δ, ppm) | Diethyl Galactarate (δ, ppm) | Interpretation |
| C =O | ~170-180 | ~170-175 | The carbonyl carbons appear in a similar low-field region for both compounds.[3][9] |
| Backbone C -OH | ~70-75 | ~70-75 | The carbons of the sugar backbone will have similar chemical shifts in both molecules. |
| -O-CH₂ -CH₃ | Absent | ~60-62 | The appearance of this signal is definitive proof of the ethyl ester group.[4] |
| -O-CH₂-CH₃ | Absent | ~14 | The appearance of this signal for the terminal methyl carbon is also a key identifier. |
Interpretation: While the backbone signals in both ¹H and ¹³C NMR spectra are complex, the presence of the ethyl group signals in the diethyl galactarate spectrum is unambiguous. The quartet and triplet in the ¹H NMR and the two distinct signals around 62 ppm and 14 ppm in the ¹³C NMR provide definitive evidence of the ester structure.[4]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. This is often the final piece of confirmatory data.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or water/methanol.
-
Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum. Analysis is typically performed in both positive and negative ion modes to capture all relevant species.
Comparative MS Data
| Parameter | Galactaric Acid | Diethyl Galactarate | Interpretation |
| Molecular Formula | C₆H₁₀O₈ | C₁₀H₁₈O₈ | The addition of two ethyl groups (C₂H₅) and removal of two hydrogens (H) results in a net addition of C₄H₈. |
| Molecular Weight | 210.14 g/mol [7] | 266.24 g/mol | The significant difference in molecular weight is the most direct and powerful differentiator in MS. |
| Expected [M-H]⁻ Ion | m/z 209.03 | m/z 265.10 | In negative ion mode, deprotonation of the carboxylic acid is highly favorable. |
| Expected [M+Na]⁺ Ion | m/z 233.02 | m/z 289.09 | Both molecules can readily form sodium adducts in positive ion mode. |
| Key Fragmentation | Loss of H₂O, CO₂ | Loss of ethanol (C₂H₅OH), ethoxy radical (•OC₂H₅), formation of acylium ions.[9] | The fragmentation pattern provides structural confirmation. Loss of fragments with masses of 46 or 45 Da is characteristic of an ethyl ester. |
Interpretation: The most straightforward and irrefutable evidence from mass spectrometry is the molecular ion peak. A spectrum showing an ion corresponding to a mass of ~210 Da is indicative of galactaric acid, while a mass of ~266 Da confirms the presence of diethyl galactarate.
Summary and Conclusion
The spectroscopic comparison of diethyl galactarate and galactaric acid is a clear illustration of structure-property relationships. Each analytical technique provides a unique and definitive set of data to distinguish between the two.
| Technique | Key Differentiating Feature for Diethyl Galactarate |
| IR Spectroscopy | Absence of broad O-H acid stretch (~2500-3300 cm⁻¹); C=O stretch at higher frequency (~1735-1750 cm⁻¹). |
| ¹H NMR | Presence of a quartet (~4.2 ppm) and a triplet (~1.3 ppm) characteristic of an ethyl group. |
| ¹³C NMR | Presence of two signals around 62 ppm (-OCH₂) and 14 ppm (-CH₃). |
| Mass Spectrometry | Molecular weight of 266.24 g/mol (vs. 210.14 g/mol for the acid). |
References
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Gaina, C., et al. (2010). Synthesis and Characterization of Complex Mixtures Consisting of Cyclic and Linear Polyamides from Ethyl Bis-Ketal Galactarates. ResearchGate. Available at: [Link]
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A Comparative Analysis of the Mechanical Properties of Galactarate-Based and Other Sugar-Derived Polyesters
In the ever-evolving landscape of biomedical materials, the quest for sustainable, biocompatible, and mechanically robust polymers is paramount. Sugar-derived polyesters are emerging as a promising class of materials, offering a renewable alternative to traditional petroleum-based polymers for applications in drug delivery, tissue engineering, and medical devices. Among these, polymers based on galactaric acid, a derivative of galactose, are gaining attention for their unique structural features. This guide provides a comparative study of the mechanical properties of galactarate-based polyesters and other notable sugar-derived aliphatic polyesters, offering researchers, scientists, and drug development professionals a critical overview of their performance characteristics, supported by experimental data and standardized testing methodologies.
The Rationale for Sugar-Derived Polyesters
The primary driver for exploring sugar-based monomers is their potential to introduce unique functionalities and stereochemistries into the polymer backbone, which can significantly influence their physical and biological properties. Unlike their linear aliphatic counterparts, the cyclic and polyhydroxy nature of sugar molecules can impart rigidity, enhance thermal stability, and provide sites for further functionalization. The central hypothesis is that the inherent chirality and functionality of sugars like galactose can be translated into polyesters with superior mechanical performance and tailored degradation profiles.
Comparative Mechanical Properties
A critical aspect of evaluating any polymer for biomedical applications is its mechanical integrity. The ability to withstand physiological stresses without premature failure is essential for the proper functioning of a medical device or a drug delivery system. The key mechanical properties of interest are:
-
Young's Modulus (E): A measure of the material's stiffness.
-
Tensile Strength (σ_max): The maximum stress a material can withstand before breaking.
-
Elongation at Break (ε_b): The extent to which a material can be stretched before it fractures, indicating its ductility.
Table 1: Comparative Mechanical Properties of Biodegradable Polyesters
| Polymer | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Source(s) |
| Galactarate-Based Polyester (PE-nGalx) | Qualitatively higher than polyadipates | Almost double that of polyadipates | Not Reported | [1][2] |
| Glucose-Derived Polyester (P(GDLU-co-IU)) | 0.002 - 0.020 | Not Reported | 480 - 640 | [3][4] |
| Erythritol-Based Polyesters | 0.00008 - 0.08037 | 0.14 - 16.65 | 22 - 466 | [5][6] |
| Poly(lactic acid) (PLA) | 1.2 - 3.5 | 12.34 - 50 | 1.29 - 6 | [7][8][9] |
Note: The data for PE-nGalx is qualitative as the source states it "almost doubled the tensile mechanical parameters" compared to poly(alkylene adipate) polyesters without providing specific numerical values.
From the available data, it is evident that sugar-derived polyesters exhibit a wide range of mechanical properties. The glucose-derived copolyester, P(GDLU-co-IU), demonstrates remarkable flexibility with a very high elongation at break, making it a rubbery material suitable for applications requiring elasticity[3][4]. In contrast, PLA is a more rigid and brittle material with a higher Young's modulus and lower elongation at break[8][9]. The qualitative description of the galactarate-based polyester suggests a significant improvement in stiffness and strength compared to linear aliphatic polyesters, which is a promising indicator of its potential for load-bearing applications[1][2].
Experimental Protocol: Tensile Property Testing
To ensure the reliability and comparability of mechanical property data, standardized testing procedures are crucial. The American Society for Testing and Materials (ASTM) D638 is the most widely recognized standard for determining the tensile properties of plastics[9].
Step-by-Step Methodology for ASTM D638
-
Specimen Preparation:
-
Test specimens are typically prepared by injection molding or by machining from a sheet of the polymer material.
-
The standard specimen is a "dog-bone" shape, which is designed to ensure that failure occurs in the central, narrower section.
-
The dimensions of the specimen depend on the material's thickness and rigidity.
-
-
Conditioning:
-
Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a specified period before testing to ensure that the material is in a consistent state.
-
-
Testing Procedure:
-
The test is conducted using a universal testing machine (UTM) equipped with grips to hold the specimen.
-
An extensometer is attached to the specimen to accurately measure the elongation.
-
The specimen is pulled apart at a constant rate of crosshead movement until it fractures.
-
The force applied and the corresponding elongation are recorded throughout the test.
-
-
Data Analysis:
-
The recorded data is used to generate a stress-strain curve.
-
Tensile Strength is calculated as the maximum stress observed on the curve.
-
Young's Modulus is determined from the initial linear portion of the stress-strain curve.
-
Elongation at Break is the strain at which the specimen fractures.
-
The causality behind these experimental choices lies in the need to isolate the intrinsic material properties from external variables. The standardized specimen shape ensures uniform stress distribution, while conditioning eliminates the influence of temperature and humidity on the polymer's behavior. The constant strain rate allows for the consistent measurement of the material's response to tensile loading.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of determining the tensile properties of a polymer according to ASTM D638.
Caption: Workflow for determining polymer tensile properties via ASTM D638.
Structure-Property Relationships
The observed differences in mechanical properties can be attributed to the molecular architecture of the polymers.
Caption: Influence of molecular structure on mechanical properties.
The rigid bicyclic structure of the acetalized galactarate monomer is expected to restrict chain mobility, leading to a stiffer and stronger material compared to polyesters derived from purely linear aliphatic diacids like adipic acid[1][2]. Conversely, the long, flexible aliphatic chains in the glucose-derived copolyester contribute to its high elongation at break and rubbery nature[3][4]. The helical structure and intermolecular interactions in PLA contribute to its rigidity but also its inherent brittleness[8].
Concluding Remarks and Future Outlook
The exploration of sugar-derived polyesters, including those based on galactaric acid, presents a compelling avenue for the development of advanced biomedical materials. The available data, though limited for specific derivatives like diethylgalactarate, indicates that the incorporation of sugar-based monomers can lead to a diverse range of mechanical properties, from highly flexible elastomers to rigid and strong plastics. The qualitative evidence of the superior mechanical performance of galactarate-based polyesters is particularly encouraging and warrants further quantitative investigation.
Future research should focus on the systematic synthesis and mechanical characterization of a broader range of galactarate-based polyesters, including those derived from this compound. A comprehensive understanding of their structure-property relationships will be crucial for designing next-generation biodegradable polymers with tailored mechanical performance for specific and demanding biomedical applications.
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Lavilla, C., Alla, A., Martínez de Ilarduya, A., Benito, E., García-Martín, M. G., Galbis, J. A., & Muñoz-Guerra, S. (2011). Carbohydrate-Based Polyesters Made from Bicyclic Acetalized Galactaric Acid. Biomacromolecules, 12(7), 2642–2652. [Link]
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Lavilla, C., Alla, A., Martínez de Ilarduya, A., Benito, E., García-Martín, M. G., Galbis, J. A., & Muñoz-Guerra, S. (2011). Carbohydrate-Based Polyesters Made from Bicyclic Acetalized Galactaric Acid. UPCommons. [Link]
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Shearouse, W. C., Lillie, L. M., Reineke, T. M., & Tolman, W. B. (2015). Sustainable Polyesters Derived from Glucose and Castor Oil: Building Block Structure Impacts Properties. ACS Macro Letters, 4(3), 284–288. [Link]
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Tensile strength, elongation at break, Young's modulus, and fracture energy measurements of poly(glycerol–glutaric acid) films with or without FAME. (2018). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Diethylgalactarate Quantification
Introduction: The Critical Role of Diethylgalactarate and the Imperative for Robust Quantification
This compound, a key intermediate in various chemical syntheses and a potential biomarker, demands accurate and reliable quantification for process optimization, quality control, and research applications. The choice of an analytical method can significantly impact the precision and accuracy of these measurements. Consequently, a thorough cross-validation of different analytical techniques is not merely a procedural formality but a scientific necessity to ensure data integrity and comparability across different platforms and laboratories. This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound quantification, offering insights into the rationale behind experimental choices and presenting detailed, actionable protocols.
The primary challenge in this compound analysis lies in its physicochemical properties. As a diester of galactaric acid, it lacks a strong chromophore, making direct UV-Vis detection less sensitive. Furthermore, its polarity and potential for hydrolysis necessitate careful consideration of chromatographic conditions and sample handling. This guide will compare two powerful and commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC) with derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) . We will explore the nuances of each method, from sample preparation to data analysis, and provide a clear pathway for their cross-validation.
This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to establish and verify the suitability of analytical methods for this compound.
Pillar 1: Foundational Principles of Analytical Methodologies
The selection of an analytical technique is fundamentally driven by the analyte's chemical nature and the desired analytical outcome. For this compound, both HPLC and GC-MS offer distinct advantages and present unique challenges.
High-Performance Liquid Chromatography (HPLC): Precision through Derivatization
HPLC is a cornerstone of analytical chemistry, renowned for its versatility and precision in separating and quantifying compounds in complex mixtures.[1][2][3] However, the lack of a significant chromophore in this compound necessitates a pre-column or post-column derivatization step to enhance its detectability by UV-Vis or fluorescence detectors.[4][5][6] This process involves reacting the analyte with a reagent to form a derivative that is highly responsive to the detector.
-
Causality of Derivatization: The choice of derivatizing agent is critical. For this compound, which contains ester functional groups, a common approach is to first hydrolyze the esters to galactaric acid and then derivatize the resulting carboxylic acid groups. This not only introduces a chromophore but can also improve the chromatographic behavior of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Mass-Based Detection
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[7][8][9][10][11] This technique is particularly well-suited for volatile and thermally stable compounds. This compound, being a relatively small molecule, can be amenable to GC analysis, potentially after a derivatization step to increase its volatility.
-
Expertise in Sample Preparation: A key consideration for GC-MS is the sample preparation. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to isolate this compound from the sample matrix and concentrate it prior to analysis.[12][13][14] The mass spectrometer provides unambiguous identification based on the mass-to-charge ratio of the fragmented ions, offering exceptional specificity.
Pillar 2: The Self-Validating System: A Rigorous Cross-Validation Protocol
The core of this guide is a robust protocol for the cross-validation of the chosen HPLC and GC-MS methods. Cross-validation serves to demonstrate the equivalence or predefined relationship between the results obtained from two different analytical procedures.[15][16] This is crucial when transferring methods between laboratories or when a new method is intended to replace an existing one. The validation parameters are based on the internationally recognized ICH Q2(R1) guidelines.[17][18][19][20][21]
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Quantification (with Derivatization)
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the absorption maximum of the derivatized this compound.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation and Derivatization:
-
To 1 mL of the sample (or standard), add 1 mL of 1 M NaOH and heat at 60 °C for 30 minutes to hydrolyze the ester.
-
Neutralize the solution with 1 M HCl.
-
Add the derivatizing agent (e.g., p-bromophenacyl bromide) and a catalyst, and heat to complete the reaction.
-
After cooling, dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
Protocol 2: GC-MS Method for this compound Quantification
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the analyte.
-
MS Conditions: Electron ionization (EI) mode with a scan range appropriate for the expected fragments of this compound.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate).
-
Calibration Standards: Prepare calibration standards by diluting the stock solution.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the aqueous sample, add a suitable internal standard.
-
Add 2 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of ethyl acetate for GC-MS analysis.
-
-
Validation Parameters and Acceptance Criteria
The following parameters must be evaluated for both methods to demonstrate their suitability and to compare their performance.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. Peak purity should be confirmed by MS for GC-MS. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples at three concentration levels. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (Intra-assay): RSD ≤ 2% for replicate injections. Intermediate Precision (Inter-assay): RSD ≤ 3% across different days/analysts. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Pillar 3: Data Presentation and Interpretation
A clear and concise presentation of the validation data is essential for a direct comparison of the two methods.
Table 1: Comparative Summary of Validation Parameters for this compound Quantification
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% |
| Precision (RSD%) | ||
| - Repeatability | < 1.5% | < 1.0% |
| - Intermediate Precision | < 2.0% | < 1.8% |
| LOD (µg/mL) | 0.3 | 0.05 |
| LOQ (µg/mL) | 1.0 | 0.1 |
Discussion of Results
The data presented in Table 1 will form the basis for the objective comparison. For instance, the GC-MS method may demonstrate superior sensitivity (lower LOD and LOQ) and specificity due to the nature of mass spectrometric detection.[9][11] Conversely, the HPLC method might offer a simpler sample preparation workflow, especially for complex matrices where derivatization can also serve as a clean-up step.
The choice between the two methods will ultimately depend on the specific requirements of the analysis. For applications requiring the highest sensitivity and confirmatory identification, GC-MS is the preferred method. For routine quality control where high throughput and ease of use are paramount, a well-validated HPLC method can be highly effective.
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Conclusion: An Authoritative Grounding for Method Selection
This guide has provided a comprehensive framework for the cross-validation of HPLC and GC-MS methods for the quantification of this compound. By adhering to the principles of scientific integrity and following the detailed protocols outlined, researchers and analytical scientists can confidently select and implement the most appropriate method for their specific needs. The emphasis on understanding the causality behind experimental choices, coupled with rigorous validation against established guidelines, ensures the generation of reliable and defensible analytical data. The ultimate goal of this guide is to empower the scientific community with the knowledge and tools necessary to achieve the highest standards of analytical excellence in the quantification of this compound.
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A Comprehensive Guide to the Stability and Degradation Analysis of Diethylgalactarate
This guide provides a robust framework for conducting comprehensive stability studies and degradation product analysis of Diethylgalactarate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a scientifically sound and regulatory-compliant approach. Our methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure the development of a validated, stability-indicating analytical system.
Introduction: The Imperative for Stability Profiling
This compound, the diethyl ester of galactaric acid (mucic acid), is a promising molecule derived from renewable resources. Its structure, featuring two ester functionalities and a polyhydroxylated carbon backbone, makes it a versatile building block for polymers and a potential candidate in pharmaceutical applications. However, these same functional groups are susceptible to degradation, which can impact the quality, safety, and efficacy of any final product.
Therefore, a thorough understanding of its stability profile is not merely a regulatory hurdle but a fundamental aspect of its development. Stability testing provides critical evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] This guide will walk you through the process of establishing these characteristics for this compound through forced degradation studies and the development of a stability-indicating analytical method.
The Regulatory Backbone: Adherence to ICH Guidelines
The foundation of any stability program lies in the ICH guidelines, which provide a harmonized approach to stability testing.[3][4] The key documents governing this work are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products : This guideline outlines the core principles of stability testing, including the conditions for long-term, intermediate, and accelerated studies.[1][3][5] It mandates "stress testing" to elucidate the intrinsic stability of the drug substance.
-
ICH Q1B: Photostability Testing of New Drug Substances and Products : This document specifies the protocols for assessing the light sensitivity of a substance, ensuring that exposure to light does not result in unacceptable changes.[2][6][7]
Our experimental design will be in full compliance with these authoritative standards.
Experimental Design: Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of developing a stability-indicating method.[8] By intentionally degrading the sample under more severe conditions than in accelerated stability studies, we can rapidly identify likely degradation products and establish degradation pathways.[8] This is crucial for validating that our analytical method can separate the intact this compound from its degradants.
The chemical structure of this compound suggests susceptibility to hydrolysis (due to the ester linkages) and oxidation (due to the secondary alcohols). Therefore, our stress testing will focus on these pathways, in addition to thermal and photolytic degradation.
Protocol: Hydrolytic Degradation
Causality: The ester functional groups in this compound are prone to cleavage by water, a reaction catalyzed by both acid and base. This is often the most common degradation pathway for ester-containing molecules.
-
Step 1: Sample Preparation
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of approximately 1 mg/mL. The use of a co-solvent is necessary as the substance may have limited solubility in purely aqueous media.
-
-
Step 2: Acid Hydrolysis
-
To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M Hydrochloric Acid (HCl).
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) to halt the reaction.
-
Dilute the final solution with the mobile phase to an appropriate concentration for analysis.
-
-
Step 3: Base Hydrolysis
-
To a separate vial, add 1 mL of the stock solution and 1 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Incubate the mixture at room temperature for 4 hours. Basic hydrolysis of esters is typically much faster than acidic hydrolysis, hence the milder conditions.
-
After incubation, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Dilute the final solution with the mobile phase for analysis.
-
-
Step 4: Neutral Hydrolysis
-
To a third vial, add 1 mL of the stock solution and 1 mL of purified water.
-
Incubate at 60°C for 24 hours.
-
Cool and dilute with the mobile phase for analysis.
-
Protocol: Oxidative Degradation
Causality: The secondary alcohol groups on the galactaric acid backbone are potential sites for oxidation, which could lead to the formation of ketone derivatives.
-
Step 1: Sample Preparation
-
Use the same 1 mg/mL stock solution of this compound.
-
-
Step 2: Oxidation
-
To a vial, add 1 mL of the stock solution and 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light to prevent photolytic effects.
-
Dilute the final solution with the mobile phase for analysis.
-
Protocol: Thermal Degradation
Causality: High temperatures can provide the energy needed to break chemical bonds, leading to various degradation products. This test evaluates the intrinsic thermal stability of the molecule in the solid state.
-
Step 1: Sample Preparation
-
Place a thin layer of solid this compound powder in a clear glass vial.
-
-
Step 2: Exposure
-
Heat the vial in a calibrated oven at 80°C for 48 hours.
-
-
Step 3: Analysis
-
After exposure, cool the sample to room temperature.
-
Dissolve an accurately weighed amount of the stressed solid in a suitable solvent and dilute with the mobile phase for analysis.
-
Protocol: Photolytic Degradation
Causality: Exposure to UV and visible light can induce photochemical reactions, leading to degradation. This is a mandatory test under ICH Q1B.[6][9]
-
Step 1: Sample Preparation
-
Prepare two sets of samples: one of the solid this compound powder and one of the 1 mg/mL stock solution.
-
For each set, prepare a sample to be exposed to light and a "dark" control sample wrapped in aluminum foil.
-
-
Step 2: Exposure
-
Place the unwrapped samples in a photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH Q1B.[9]
-
Keep the dark control samples in the same chamber to experience the same temperature conditions.
-
-
Step 3: Analysis
-
After exposure, prepare the solid and solution samples (both light-exposed and dark controls) for analysis by dissolving/diluting in the mobile phase.
-
The Analytical Workhorse: Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential components.[10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12]
Protocol: HPLC Method Development
-
Step 1: Instrument and Column Selection
-
System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point. The polarity of this compound and its potential degradation products (like the more polar galactaric acid) makes reversed-phase a suitable choice.
-
-
Step 2: Mobile Phase Selection and Optimization
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. The acidic modifier helps to suppress the ionization of carboxylic acid degradants and provides sharp peak shapes.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Rationale: A gradient elution will likely be necessary. Start with a low percentage of the organic mobile phase (e.g., 5% B) to retain and separate any highly polar degradants, then ramp up the concentration of B (e.g., to 95%) to elute the parent this compound and any less polar degradants.
-
-
Step 3: Detection Wavelength
-
Dissolve this compound in the mobile phase and scan its UV absorbance from 200-400 nm using the PDA detector. This compound lacks a strong chromophore, so detection will likely be at a low wavelength (e.g., 210 nm). The PDA detector is crucial as it can also help to assess the peak purity of the parent drug peak in the presence of co-eluting degradants.
-
-
Step 4: Method Validation
-
Once the method is optimized to show baseline separation between the parent peak and all degradation peaks, it must be validated according to ICH guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.
-
Visualizing the Process: Experimental Workflow
The following diagram illustrates the logical flow of the stability study, from initial stress testing to the final analysis.
Results and Discussion: A Comparative Framework
After analyzing the stressed samples using the validated HPLC method, the results should be tabulated to provide a clear comparison of this compound's stability under different conditions. The table below serves as a template for presenting your findings. The percentage degradation is calculated relative to an unstressed control sample.
| Stress Condition | Reagent/Parameters | Duration | % Assay of this compound | % Degradation | Major Degradation Products (DPs) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours @ 60°C | e.g., 85.2% | e.g., 14.8% | DP1, DP2 |
| Base Hydrolysis | 0.1 M NaOH | 4 hours @ RT | e.g., 78.5% | e.g., 21.5% | DP1, DP2 |
| Oxidation | 3% H₂O₂ | 24 hours @ RT | e.g., 95.1% | e.g., 4.9% | DP3 |
| Thermal | Solid State | 48 hours @ 80°C | e.g., 99.2% | e.g., 0.8% | Minor DPs |
| Photolytic | ICH Q1B | As per guideline | e.g., 97.6% | e.g., 2.4% | DP4 |
This table is for illustrative purposes. Actual results will depend on experimental data.
Trustworthiness through Self-Validation: The ability of the analytical method to separate the newly formed degradation products (DP1, DP2, etc.) from the parent this compound peak is what validates it as "stability-indicating." Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is spectrally pure in all stressed samples, providing confidence in the assay results.
Elucidating the Degradation Pathway
Based on the principles of organic chemistry, we can propose a likely degradation pathway for this compound. The primary degradation route is expected to be the stepwise hydrolysis of the two ester groups.
-
This compound undergoes hydrolysis to form Monoethylgalactarate (DP1) and ethanol.
-
Monoethylgalactarate can then undergo further hydrolysis to form Galactaric Acid (DP2) and another molecule of ethanol.
Oxidative stress may lead to the formation of various ketone-containing derivatives (represented as DP3).
Visualization: Proposed Degradation Pathway
To confirm the identity of these proposed products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[13] LC-MS provides the molecular weight of the degradation products, which can be matched with the proposed structures. For unambiguous structural confirmation, the degradation products can be isolated, and their structure can be fully elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]
Conclusion and Forward Look
This guide has provided a comprehensive, scientifically-grounded framework for the stability testing and degradation analysis of this compound. By adhering to ICH guidelines and employing a systematic approach to forced degradation, a robust, stability-indicating analytical method can be developed and validated. This allows for a clear understanding of the molecule's intrinsic stability and provides the necessary data to support its development for pharmaceutical or other applications. The principles and protocols detailed herein empower researchers to generate high-quality, reliable, and regulatory-compliant stability data, ensuring the safety and efficacy of products derived from this compound.
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
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ICH. Quality Guidelines. [Link]
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-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
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Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-40. [Link]
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Slideshare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
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Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
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European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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FDA. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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Sharma, G., & Saini, V. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2893-2903. [Link]
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Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
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Kumar, V., et al. (2014). Stability Indicating HPLC Method Development and Validation. Journal of Pharmaceutical and Scientific Innovation, 3(5), 428-434. [Link]
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ResearchGate. Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. [Link]
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Kumar, D., et al. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 107, 246-256. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Diethylgalactarate for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth protocol for the proper disposal of Diethylgalactarate. By synthesizing technical data with established safety principles, this document serves as an essential resource for handling this compound from the point of generation to its final, compliant disposal.
Disclaimer: This guide is based on the chemical properties of analogous diethyl esters and general hazardous waste management principles. A specific Safety Data Sheet (SDS) for this compound was not available through initial searches. It is imperative to consult your institution's Environmental Health & Safety (EHS) office for specific protocols and to ensure full compliance with all local, state, and federal regulations.[1]
Part 1: Hazard Assessment and Characterization
Understanding the intrinsic properties and potential hazards of this compound is the critical first step in its safe management. As a diethyl ester of galactaric acid (mucic acid), its hazard profile can be inferred from structurally similar compounds, such as diethyl tartrate.[2] The primary concerns revolve around its combustibility and potential for irritation.
All laboratory personnel must be trained on the specific hazards of the chemicals they handle, as mandated by the Occupational Safety and Health Administration (OSHA).[3][4][5] This includes understanding the information provided in Safety Data Sheets and the laboratory's specific Chemical Hygiene Plan (CHP).[5]
Table 1: Inferred Hazard Profile and Properties of this compound
| Property | Anticipated Value / Classification | Rationale & Significance |
|---|---|---|
| Physical State | Liquid or low-melting solid | Influences handling and spill control procedures. |
| GHS Classification | Flammable/Combustible Liquid | Esters are often combustible. Requires storage away from ignition sources.[6] |
| Skin Irritation | Common for many organic esters.[7] Necessitates the use of chemical-resistant gloves. | |
| Eye Irritation | A common hazard for laboratory chemicals.[7] Mandates the use of safety goggles.[8] | |
| Aquatic Hazard | Many esters are harmful to aquatic life. Prohibits drain disposal to prevent environmental release. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | These materials can cause vigorous or exothermic reactions, leading to potential hazards.[9] |
Part 2: Immediate Safety & Handling Precautions
Adherence to rigorous safety protocols is non-negotiable when handling any chemical waste. The following measures, grounded in OSHA standards, are essential to mitigate risks of exposure and injury.[10]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure.[8][10] The minimum required PPE when handling this compound waste includes:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.[9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile. Gloves must be inspected before use and removed properly to avoid skin contact.
-
Body Protection: A standard laboratory coat. Long-sleeved clothing should be worn to prevent skin exposure.[9]
-
Respiratory Protection: Handling should occur in a well-ventilated area or a certified chemical fume hood to minimize inhalation of any vapors.[1][8]
Spill Management Protocol
Emergency preparedness is a critical component of laboratory safety.[8] In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is significant, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[11]
-
Contain: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or cat litter.[9][12] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect: Carefully scoop the absorbed material into a suitable, sealable container designated for hazardous waste.[11]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Part 3: Step-by-Step Disposal Protocol
The Resource Conservation and Recovery Act (RCRA) establishes the federal framework for managing hazardous waste from "cradle to grave."[13][14] Generators of chemical waste are legally responsible for its proper characterization and disposal.[14][15]
Step 1: Waste Determination
The first step is to determine if the this compound waste is hazardous. Based on its likely properties as a combustible organic compound, it should be managed as hazardous waste.[14] Mixing it with other solvents may alter its classification, and it should never be mixed with incompatible waste streams.
Step 2: Waste Collection and Segregation
Proper collection is crucial for safety and compliant disposal.
-
Container Selection: Use a designated hazardous waste container that is chemically compatible with this compound and in good condition (i.e., no leaks, rust, or damage).[9][14] The container must have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of its components and concentrations.[9] Do not use abbreviations or chemical formulas.
-
Segregation: Store this compound waste separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.[9]
Step 3: On-Site Accumulation
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9]
-
Keep Containers Closed: Waste containers must remain sealed at all times except when waste is being added.[14] Funnels should be removed and the container capped immediately after use.
-
Prevent Overfilling: Leave adequate headspace (at least 10%) in liquid waste containers to allow for vapor expansion.
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by trained professionals.
-
Engage EHS: Contact your institution's EHS office to arrange for the pickup and disposal of the waste container.
-
Prohibited Disposal Methods:
-
Recommended Method: The preferred disposal method for combustible organic liquids like this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[11][17]
Disposal Decision Workflow
The following diagram outlines the critical decision points for the proper management and disposal of this compound waste.
Caption: Decision-making workflow for the compliant disposal of this compound.
Part 4: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal to protect custodial staff and prevent environmental contamination.[18]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent like ethanol).
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste along with the this compound waste.[1] Subsequent rinsates may be permissible for drain disposal, but this must be confirmed with your EHS office.[1]
-
Deface Label: Completely remove or deface the original chemical label on the container to prevent ambiguity.[1]
-
Final Disposal: Once thoroughly rinsed and the label is defaced, the container can typically be disposed of in the regular laboratory glassware or plastic recycling bin, as appropriate.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety, scientific integrity, and environmental responsibility.
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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Personal protective equipment for handling Diethylgalactarate
A Proactive Safety Framework for Handling Diethylgalactarate
For researchers and scientists in the fast-paced world of drug development, the safe handling of novel or lesser-known chemical entities is a foundational pillar of scientific integrity and operational excellence. This compound, while a valuable compound, lacks extensive, publicly available safety data.[1] This guide provides a comprehensive, step-by-step operational plan for its handling, grounded in a conservative approach that prioritizes safety by referencing the hazard profiles of structurally similar diester compounds and adhering to established laboratory safety protocols.
Hazard Assessment: Acknowledging the Unknowns
A thorough review of available data reveals a critical gap in the specific toxicological information for this compound (CAS 15909-67-8).[1] In the absence of a detailed GHS classification, we must extrapolate potential hazards from analogous compounds, such as other diethyl esters. For instance, substances like Diethyl Fumarate are classified as combustible liquids that are harmful if swallowed and toxic to aquatic life.[2] Therefore, a prudent approach necessitates treating this compound with a similar level of caution, assuming potential for skin and eye irritation, respiratory tract irritation if aerosolized, and potential harm upon ingestion.[3][4]
Core Principle: When specific hazard data is unavailable, the principle of "as low as reasonably achievable" (ALARA) for exposure must be adopted. All handling procedures should be designed to minimize direct contact and the generation of aerosols or vapors.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist but a critical, risk-based decision-making process. Given the unknowns, the following multi-layered approach is mandated to ensure robust protection.
For incidental contact and splash protection, nitrile gloves are a suitable initial barrier.[6][7] However, it is crucial to understand that thin, disposable gloves are not designed for prolonged chemical exposure.[6][7] For tasks involving larger quantities or significant risk of immersion, more substantial hand protection is required. Esters as a chemical class can be aggressive towards certain glove materials. Butyl rubber gloves offer superior protection against esters and should be considered for high-risk procedures.[8]
Operational Protocol for Glove Selection:
-
Inspect: Always inspect gloves for any signs of degradation or perforation before use.
-
Donning: Ensure hands are clean and dry before donning gloves.
-
Doffing: Use the proper technique to remove gloves, peeling them off from the cuff to avoid skin contact with the outer surface.
-
Disposal: Dispose of contaminated gloves immediately in a designated hazardous waste container. Do not reuse disposable gloves.
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[2]
Solvent splashes and vapors can cause severe eye irritation and damage.[8]
-
Standard Operations: At a minimum, chemical splash goggles that provide a tight seal around the eyes are required.[8] Standard safety glasses with side shields are not sufficient as they do not protect against splashes from all angles.[9]
-
High-Risk Operations: When handling larger volumes, or when there is a significant risk of splashing (e.g., during transfers or mixing), a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[8][9]
-
Protective Clothing: A buttoned lab coat should be worn at all times. For procedures with a higher risk of spillage, a chemical-resistant apron provides an additional layer of protection.[10]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to control vapor exposure.[5] If there is a potential for aerosol generation and work outside of a fume hood is unavoidable, a NIOSH-approved respirator would be required.[10][11]
PPE Selection Summary
| Protection Level | Body Part | Recommended PPE | Specifications & Best Practices |
| Standard Handling | Hands | Chemical-resistant nitrile gloves | Inspect before use; do not reuse disposable gloves. |
| Eyes | Chemical splash goggles | Must provide a complete seal around the eyes.[8] | |
| Body | Laboratory coat | Must be fully buttoned. | |
| High-Risk/Large Volume | Hands | Butyl rubber gloves | Offers superior resistance to esters for prolonged tasks.[8] |
| Eyes & Face | Goggles and Face shield | A full-face shield should be worn over splash goggles.[8][9] | |
| Body | Chemical-resistant apron | Worn over a laboratory coat for added splash protection.[10] | |
| Respiratory | Work in a fume hood | If not possible, a NIOSH-approved respirator is necessary.[5][10] |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is essential to minimize risk during the handling and disposal of this compound.
Caption: Step-by-step workflow for handling this compound.
In the event of a spill, a calm and methodical response is critical.
-
Evacuate and Isolate: Immediately alert others and evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[10]
-
Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Ensure that all contaminated materials are disposed of as hazardous waste in accordance with institutional and local regulations.[2]
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Containers: Do not rinse empty containers into the drain. They should be collected for proper disposal.[2][12]
-
Waste Segregation: Keep this compound waste separate from other waste streams to avoid inadvertent chemical reactions.
-
Labeling and Storage: All waste containers must be clearly labeled with their contents and stored in a designated satellite accumulation area until they can be collected by environmental health and safety personnel.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their own safety and the integrity of their work environment, thereby fostering a culture of proactive safety and scientific excellence.
References
- Personal protective equipment for handling 2,4-D Butyl ester - Benchchem. (n.d.).
- Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
- SAFETY DATA SHEET - Diethyl fumarate. (2024, September 8). Sigma-Aldrich.
- SAFETY DATA SHEET - Diethyl phthalate. (2025, October 15). Sigma-Aldrich.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- SAFETY DATA SHEET - Diethyl fumarate. (2024, September 8). Sigma-Aldrich.
- Safety Data Sheet - Diethyl pyrocarbonate. (n.d.). Sigma-Aldrich.
- PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Diethylstilbestrol. (n.d.).
- SAFETY DATA SHEET - Diethyl phthalate. (2009, September 26). Fisher Scientific.
- SAFETY DATA SHEET - Diethyl phthalate. (2025, October 15). Sigma-Aldrich.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.).
- CHEMICAL RESISTANCE & BARRIER GUIDE. (n.d.). AMG Medical.
- Galactaric acid,1,6-diethyl ester 15909-67-8 wiki. (n.d.). Guidechem.
- D-Galactose - Safety Data Sheet. (2015, March 19).
Sources
- 1. Page loading... [guidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 5.imimg.com [5.imimg.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. westliberty.edu [westliberty.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 8. mcrsafety.com [mcrsafety.com]
- 9. support.hpe.com [support.hpe.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
